molecular formula C8H18S B146175 Isobutyl sulfide CAS No. 592-65-4

Isobutyl sulfide

Cat. No.: B146175
CAS No.: 592-65-4
M. Wt: 146.3 g/mol
InChI Key: CMWSRWTXVQLHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl Sulfide, also known as Dithis compound, is an organosulfur compound with the molecular formula C₈H₁₈S and a molecular weight of 146.29 g/mol . This chemical reagent is presented as a colorless to nearly colorless clear liquid with a boiling point of approximately 170°C, a specific gravity of 0.83, and a refractive index of 1.45 . It is insoluble in water but miscible with alcohol and ether . As a sulfur-based building block, this compound is primarily valued in research for the synthesis of organic compounds . Its structure makes it a valuable intermediate in developing specific aroma profiles for flavors and fragrances . Furthermore, it serves as a key precursor in the manufacture of other chemicals, including pesticides and herbicides, where its properties can enhance the efficacy of active ingredients . In industrial and materials science research, it is investigated for its potential as a solvent or a component in chemical reactions requiring sulfur-based compounds . Researchers should note that this product is a flammable liquid and vapor (GHS H226) and must be handled with appropriate precautions, including wearing protective gloves and eye protection and keeping the container tightly closed in a cool, well-ventilated place . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-methylpropylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWSRWTXVQLHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060465
Record name Propane, 1,1'-thiobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-65-4
Record name 1,1′-Thiobis[2-methylpropane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1,1'-thiobis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1'-thiobis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7818B7Q97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a branched-chain aliphatic thioether. As an organosulfur compound, it possesses a unique set of chemical properties conferred by the electron-rich sulfur atom and the steric bulk of the isobutyl groups. While its linear isomer, di-n-butyl sulfide, is more extensively documented, dithis compound serves as an important structural motif for understanding the impact of steric hindrance on the reactivity and physical characteristics of thioethers.

This guide provides a comprehensive overview of the chemical properties of dithis compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, chemical reactivity, and safety protocols, offering field-proven insights into its behavior and handling.

Physicochemical and Spectroscopic Characterization

The identity and purity of dithis compound are established through a combination of physical property measurements and spectroscopic analysis. The branched nature of the isobutyl groups distinguishes its properties from its linear counterpart, di-n-butyl sulfide.

Core Physical Properties

Quantitative data for dithis compound are summarized below. For context, values for the more commonly cited di-n-butyl sulfide are included for comparison.

PropertyDithis compoundDi-n-butyl SulfideSource(s)
Molecular Formula C₈H₁₈SC₈H₁₈S[1][2]
Molecular Weight 146.30 g/mol 146.29 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid[3][4]
Odor Strong, garlic-like, stenchHerbaceous, green, garlic-like[3][5]
Boiling Point ~170-172 °C (Predicted)188-189 °C[2][3]
Melting Point N/A-76 °C[2][3]
Density ~0.82 g/mL (Predicted)0.838 g/mL at 25 °C[3]
Refractive Index ~1.447 (Predicted)1.452 at 20 °C[3]
Solubility Insoluble in water; Soluble in organic solventsSlightly miscible with water; Soluble in ethanol, ether[1][3]

Note: Experimental data for dithis compound is sparse in the literature; some values are predicted based on its structure and comparison with isomers.

Spectroscopic Analysis

Spectroscopy provides an unambiguous fingerprint for the molecule's structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum of dithis compound is expected to be distinct due to its symmetry and branching. Key expected signals include:

    • A doublet for the six methyl (CH₃) protons.

    • A multiplet for the methine (CH) proton.

    • A doublet for the methylene (CH₂) protons adjacent to the sulfur atom. The coupling between the methine and both the methyl and methylene protons results in the characteristic splitting patterns.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum is simpler due to the molecule's symmetry. One would expect to see three distinct signals corresponding to the methyl, methine, and methylene carbons. The chemical shift of the methylene carbon directly attached to the sulfur atom would be the most downfield of the aliphatic signals.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching and bending vibrations. Key absorptions include:

    • C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of aliphatic groups.

    • C-H bending: Medium bands around 1465 cm⁻¹ (methylene and methyl scissoring) and 1370 cm⁻¹ (methyl bending).

    • C-S stretching: A weak absorption in the 600-800 cm⁻¹ region, which can be difficult to assign definitively.[1][6]

  • Mass Spectrometry (MS) : Under electron ionization (EI), dithis compound will fragment in a predictable manner.

    • The molecular ion (M⁺) peak is expected at m/z = 146.[1][7]

    • A key fragmentation pathway is the alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur), leading to the loss of an isobutyl radical and formation of a stable sulfonium ion.

    • Another common fragmentation is the cleavage of the C-S bond, resulting in an isobutyl cation (m/z = 57). The base peak for the linear isomer, dibutyl sulfide, is often observed at m/z = 61, arising from a McLafferty-type rearrangement.[1][8] A similar rearrangement is plausible for the isobutyl isomer.

Synthesis of Dithis compound

The most common and reliable method for synthesizing symmetrical thioethers like dithis compound is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.

Synthetic Workflow: Nucleophilic Substitution

The synthesis involves the reaction of an alkali metal sulfide with two equivalents of an isobutyl halide. This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed above, and the purity can be assessed via gas chromatography (GC).

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Na2S Sodium Sulfide (Na₂S) Mix Combine reactants in solvent Na2S->Mix iBuBr Isobutyl Bromide (2 eq.) iBuBr->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Reflux Heat under reflux (e.g., 2-5 hours) Mix->Reflux Sɴ2 Reaction Extract Aqueous Work-up & Ether Extraction Reflux->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Distill Distill under reduced pressure Dry->Distill Product Dithis compound Distill->Product

Caption: General workflow for the synthesis of dithis compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar dialkyl sulfides.[9][10]

  • Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.

  • Reagents : In the flask, dissolve sodium sulfide nonahydrate (1.0 eq.) in a suitable solvent like ethanol or a mixture of methanol and water.

  • Addition : Slowly add isobutyl bromide (2.0 eq.) to the stirring solution at room temperature. The addition is often done via a dropping funnel.

    • Causality: Using two equivalents of the alkyl halide ensures the complete reaction of the sulfide nucleophile. Ethanol is a common solvent as it dissolves the reactants and facilitates the Sɴ2 reaction mechanism.

  • Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 2-5 hours) with vigorous stirring. The progress can be monitored by thin-layer chromatography (TLC) or GC.

    • Causality: Heating provides the necessary activation energy for the substitution reaction. Vigorous stirring ensures proper mixing of the potentially heterogeneous mixture.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar organic solvent like diethyl ether. Wash the combined organic layers with water and brine.

    • Causality: The aqueous work-up removes inorganic salts and the polar solvent. Diethyl ether is a good choice for extraction due to the high solubility of the thioether product and its immiscibility with water.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure dithis compound.

    • Causality: Vacuum distillation is necessary as the atmospheric boiling point of the product is relatively high, and heating at high temperatures could lead to decomposition.

Chemical Reactivity

The chemistry of dithis compound is dominated by the nucleophilic and redox-active sulfur atom. The bulky isobutyl groups can sterically hinder reactions at the sulfur center compared to linear sulfides.

G Sulfide Dithis compound (R-S-R) Sulfoxide Diisobutyl Sulfoxide (R-S(=O)-R) Sulfide->Sulfoxide Oxidation (e.g., H₂O₂, m-CPBA) Salt Sulfonium Salt ([R-S(R')-R]⁺ X⁻) Sulfide->Salt Alkylation (e.g., R'-X) Sulfone Diisobutyl Sulfone (R-S(=O)₂-R) Sulfoxide->Sulfone Further Oxidation (stronger oxidant)

Caption: Key reaction pathways for dithis compound.

Oxidation

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This is a foundational transformation in both organic synthesis and drug metabolism studies.[11][12]

  • To Sulfoxide : Oxidation with one equivalent of a mild oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields diisobutyl sulfoxide. The resulting sulfoxide is a chiral molecule if the groups on the sulfur are different, but in this symmetrical case, it is achiral.

  • To Sulfone : Using a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of m-CPBA) will further oxidize the sulfoxide to the corresponding diisobutyl sulfone.[13] The sulfone is a highly stable functional group, often found in drug molecules.

Alkylation (S-alkylation)

As a soft nucleophile, the sulfur atom in dithis compound readily reacts with alkylating agents (e.g., alkyl halides like methyl iodide) to form trialkylsulfonium salts.[14]

  • Mechanism : The reaction is a classic Sɴ2 process where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

  • Significance : Sulfonium salts are valuable intermediates in organic synthesis, often used as alkylating agents themselves or in the formation of sulfur ylides for reactions like the Corey-Chaykovsky reaction. The formation of sulfonium salts is also relevant in biological systems, where S-adenosylmethionine (SAMe) acts as a biological methylating agent via a sulfonium intermediate.

Complexation with Metals

The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. Dithis compound can form coordination complexes with transition metals like palladium, platinum, and gold.[5][15] This property is exploited in catalysis and in solvent extraction methods for purifying precious metals.

Applications in Research and Development

While not as widely used as simpler thioethers like dimethyl sulfide (DMS), dithis compound and its derivatives have several applications:

  • Organic Synthesis : It serves as a building block and a non-polar solvent.[3][16] Its oxidized forms, the sulfoxide and sulfone, are common functional groups in pharmacologically active compounds.

  • Metal Extraction : Its ability to coordinate with precious metals makes it useful as an extractant in hydrometallurgy.[5][15]

  • Flavor and Fragrance : Like many organosulfur compounds, it is used in trace amounts as a flavoring agent in the food industry.[3][16]

  • Chemical Research : It serves as a model compound for studying the effects of steric hindrance on the reactivity of thioethers.

Safety and Handling

Dithis compound must be handled with appropriate safety precautions in a laboratory setting.

  • Hazards : It is a combustible liquid and can be irritating to the skin and eyes.[2][4][17] Inhalation of vapors may cause respiratory irritation, and symptoms of overexposure can include dizziness and headache.[17] It is also noted as being toxic to aquatic life.[2]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18] All handling should be done in a well-ventilated chemical fume hood.[19]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3][19]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2]

References

An In-depth Technical Guide to the Laboratory Synthesis of Isobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the laboratory synthesis of isobutyl sulfide, a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles and practical laboratory considerations. The guide offers detailed, step-by-step protocols, comparative data analysis, and visual representations of reaction mechanisms and workflows to ensure both theoretical understanding and successful experimental execution. The primary focus is on the robust and widely adopted method involving the reaction of an isobutyl halide with a sulfide salt, analogous to the Williamson ether synthesis.

Introduction: The Significance of this compound

This compound, also known as dithis compound or 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the chemical formula (CH₃)₂CHCH₂SCH₂CH(CH₃)₂. Thioethers, or sulfides, are a class of organosulfur compounds that play a crucial role in various chemical and biological processes. They are recognized for their utility as intermediates in organic synthesis, their presence in biologically active molecules, and their application as ligands in coordination chemistry. The synthesis of dialkyl sulfides like this compound is a fundamental transformation in organic chemistry.[1] A thorough understanding of its synthesis provides a foundation for the preparation of more complex sulfur-containing molecules.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of dialkyl sulfides can be broadly approached through several key disconnection strategies. The most common and direct method involves the formation of a carbon-sulfur bond via nucleophilic substitution. This approach is analogous to the well-established Williamson ether synthesis.[2][3][4][5][6]

The Thioether Analogue of the Williamson Synthesis

This method remains the most popular and straightforward route for preparing both symmetrical and asymmetrical ethers and thioethers in a laboratory setting.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a sulfur nucleophile displaces a leaving group from an alkyl halide.[3][5]

Key Mechanistic Considerations:

  • Nucleophile: The sulfur nucleophile is typically a thiolate anion (RS⁻) or a sulfide salt (S²⁻). For the synthesis of symmetrical dialkyl sulfides like this compound, an inorganic sulfide salt such as sodium sulfide is a convenient and cost-effective choice.

  • Substrate: The alkyl halide should be a primary or secondary halide to favor the SN2 pathway.[4] Tertiary alkyl halides are prone to elimination reactions.[4] Isobutyl bromide, a primary alkyl halide, is an excellent substrate for this reaction.

  • Leaving Group: Good leaving groups, such as bromide or iodide, are preferred to facilitate the nucleophilic attack.

  • Solvent: A polar aprotic solvent can be beneficial in dissolving the reactants and promoting the SN2 reaction. However, protic solvents like ethanol are also commonly and effectively used.[7][8]

The overall reaction for the synthesis of this compound from isobutyl bromide and sodium sulfide can be represented as:

2 (CH₃)₂CHCH₂Br + Na₂S → (CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + 2 NaBr

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed, step-by-step procedure for the laboratory synthesis of this compound based on established methods.[7][8]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Isobutyl bromide(CH₃)₂CHCH₂Br137.02106 g (0.77 mol)A primary alkyl halide, ensure it is pure.
Sodium sulfide nonahydrateNa₂S·9H₂O240.18195 g (0.81 mol)Hygroscopic, handle accordingly.
EthanolC₂H₅OH46.07500 mLAnhydrous or 95% ethanol can be used.
Sodium chloride solution (25%)NaCl(aq)-750 mLFor workup.
Anhydrous sodium sulfateNa₂SO₄142.04As neededFor drying the organic layer.
Diethyl ether (optional)(C₂H₅)₂O74.12As neededFor extraction.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 195 g of sodium sulfide nonahydrate in 500 mL of ethanol. Gentle heating may be required to facilitate dissolution.

  • Addition of Alkyl Halide: Slowly add 106 g of isobutyl bromide to the stirred sodium sulfide solution. The addition should be controlled to manage any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Phase Separation: After cooling the mixture to room temperature, an oily layer of this compound may separate. Decant the supernatant liquid.

  • Precipitation and Extraction: Pour the remaining liquid into 750 mL of a 25% aqueous sodium chloride solution. This will cause further precipitation of the this compound. Separate the precipitated oil.

  • Combining and Drying: Combine all the collected oil fractions. The crude product can be further extracted from the aqueous layer using diethyl ether for improved recovery. Dry the combined organic fractions over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude this compound is then purified by fractional distillation. The product is collected at its boiling point of approximately 171-172°C.[] A yield of around 71% based on the isobutyl bromide can be expected.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Boiling Point: 171-172 °C[]

  • Density: Approximately 0.83 g/cm³ at 20°C[]

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the isobutyl groups.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • Mass Spectrometry: To determine the molecular weight (146.29 g/mol ).[]

Alternative Synthetic Approaches

While the Williamson-type synthesis is highly reliable, other methods for preparing dialkyl sulfides exist and may be advantageous under specific circumstances.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be a powerful tool for reactions involving an aqueous and an organic phase, such as the synthesis of thioethers.[10][11] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[10][12] This can lead to milder reaction conditions, faster reaction times, and potentially higher yields.

Conceptual Workflow for PTC Synthesis of this compound

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2S Sodium Sulfide (Na₂S) PTC Phase-Transfer Catalyst (Q⁺X⁻) Na2S->PTC Forms Q⁺₂S²⁻ IsobutylBr Isobutyl Bromide IsobutylSulfide This compound IsobutylBr->IsobutylSulfide Sₙ2 Reaction PTC->IsobutylBr Transfers S²⁻ to organic phase

Caption: Phase-transfer catalysis workflow for this compound synthesis.

Synthesis from Thiols

An alternative route involves the reaction of isobutyl thiol with an isobutyl halide in the presence of a base.[2][13] The base deprotonates the thiol to form the more nucleophilic thiolate, which then reacts with the alkyl halide.

Reaction Scheme:

(CH₃)₂CHCH₂SH + Base → (CH₃)₂CHCH₂S⁻

(CH₃)₂CHCH₂S⁻ + (CH₃)₂CHCH₂Br → (CH₃)₂CHCH₂SCH₂CH(CH₃)₂ + Br⁻

This method is particularly useful for the synthesis of unsymmetrical thioethers. However, it requires the handling of volatile and malodorous thiols.

Safety and Handling Considerations

  • Isobutyl bromide: is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium sulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and avoid creating dust.

  • Ethanol: is a flammable liquid.

  • Thiols: if used, are known for their strong, unpleasant odors. All manipulations should be conducted in a fume hood.

Conclusion

The synthesis of this compound via the reaction of isobutyl bromide and sodium sulfide is a robust and well-documented laboratory procedure. This method, a thioether analogue of the Williamson ether synthesis, offers good yields and utilizes readily available starting materials. Alternative methods, such as phase-transfer catalysis, can offer improvements in reaction conditions and efficiency. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for the successful synthesis of this important organosulfur compound.

References

A Senior Application Scientist's Guide to the Synthesis of Diisobutyl Sulfide via Sₙ2 Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the synthesis of diisobutyl sulfide, a symmetrical thioether, through the bimolecular nucleophilic substitution (Sₙ2) reaction. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, justify experimental choices, and offer field-tested insights for process optimization and troubleshooting. We present a validated, step-by-step laboratory protocol, detailed safety considerations, and methods for product purification and characterization. The synthesis of symmetrical sulfides via the alkylation of sodium sulfide is a robust and foundational technique in organosulfur chemistry, and a thorough understanding of its nuances is critical for achieving high purity and yield.

Introduction: The Strategic Importance of Dialkyl Sulfides and the Sₙ2 Approach

Dialkyl sulfides, or thioethers, are sulfur analogs of ethers characterized by a C-S-C linkage.[1] This functional group is not merely a structural curiosity; it is a key component in a variety of applications, from its use as a solvent and reagent in organic synthesis to its role as a building block for more complex molecules, including active pharmaceutical ingredients (APIs) and materials with unique properties like metal extraction agents.[2][3] Dithis compound, specifically, serves as a valuable intermediate and model compound for studying the behavior of branched-chain thioethers.

The construction of the carbon-sulfur bond is a cornerstone of organosulfur chemistry. Among the available synthetic methodologies, the bimolecular nucleophilic substitution (Sₙ2) reaction stands out for its efficiency and predictability, particularly for creating symmetrical sulfides. This reaction pathway, analogous to the well-known Williamson ether synthesis, involves the attack of a potent sulfur nucleophile on an electrophilic carbon center, displacing a leaving group.[4][5][6]

This guide focuses on the most direct and industrially relevant method for preparing a symmetrical sulfide: the reaction of two equivalents of an alkyl halide with sodium sulfide (Na₂S).[4][7] We will dissect this process, providing the causal logic behind each procedural step to create a self-validating protocol that ensures reproducibility and success.

Mechanistic Underpinnings: A Validated Pathway to C-S Bond Formation

The synthesis of dithis compound from isobutyl bromide and sodium sulfide is a classic example of the Sₙ2 mechanism. The reaction proceeds in a single, concerted step where the nucleophilic sulfide anion attacks the electrophilic α-carbon of the isobutyl bromide, concurrently displacing the bromide ion.

Key Mechanistic Pillars:

  • The Nucleophile: Sodium sulfide (Na₂S), typically used as its nonahydrate (Na₂S·9H₂O), serves as the source of the potent sulfide (S²⁻) nucleophile. In protic solvents like ethanol, the S²⁻ ion is in equilibrium with the hydrosulfide ion (SH⁻). Both are strong nucleophiles, with sulfur's large, polarizable electron cloud making it an excellent nucleophile even in its neutral state.[1][8]

  • The Substrate: Isobutyl bromide is a primary (1°) alkyl halide. This is a critical choice. The Sₙ2 mechanism is highly sensitive to steric hindrance at the reaction center.[9] Primary halides present a clear path for the nucleophile's backside attack, maximizing the reaction rate. Tertiary halides, such as t-butyl bromide, would overwhelmingly favor an elimination (E2) pathway to produce isobutylene.

  • The Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. This stability facilitates the cleavage of the C-Br bond during the transition state.[9]

  • The Solvent: The choice of solvent is pivotal. A polar protic solvent like ethanol is commonly used.[10][11] It effectively dissolves the sodium sulfide salt while also accommodating the alkyl halide. While polar aprotic solvents can accelerate Sₙ2 reactions, the solubility of inorganic salts like Na₂S can be limited. A mixture of ethanol and water is also a viable and practical solvent system.[12]

The overall reaction occurs in two successive Sₙ2 alkylations of the sulfide ion:

  • Na₂S + (CH₃)₂CHCH₂Br → NaS-CH₂CH(CH₃)₂ + NaBr

  • NaS-CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂Br → S(CH₂CH(CH₃)₂)₂ + NaBr

// Invisible nodes for transition state ts_node [label="[S···C···Br]⁻", shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Na2S -> ts_node [label=" S²⁻ nucleophile", dir=back]; IsobutylBromide -> ts_node [label="Electrophile"]; ts_node -> DiisobutylSulfide [label="Concerted C-S bond formation\n& C-Br bond cleavage (x2)"]; ts_node -> NaBr [label="Leaving Group Expulsion (x2)", style=dashed];

// Title labelloc="t"; label="Figure 1: Sₙ2 Mechanism for Dithis compound Synthesis"; } enddot Caption: Sₙ2 reaction pathway for dithis compound formation.

Laboratory Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established literature procedures and is designed for reliability and high yield.[10] It is imperative to perform this synthesis in a well-ventilated fume hood due to the potential release of toxic hydrogen sulfide gas.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Sodium Sulfide NonahydrateNa₂S·9H₂O240.18195 g (0.81 mol)Corrosive. Hygroscopic.
Isobutyl Bromide(CH₃)₂CHCH₂Br137.02106 g (0.77 mol)Lachrymator. Flammable.
Ethanol (95% or absolute)C₂H₅OH46.07500 mLFlammable.
Sodium Chloride (Saturated Sol.)NaCl(aq)-~750 mLFor work-up.
Anhydrous Sodium SulfateNa₂SO₄142.04~20-30 gDrying agent.
Equipment
1000 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (1000-2000 mL)
Distillation apparatus
Experimental Workflow

Workflow A 1. Dissolve Na₂S·9H₂O in 500 mL Ethanol in 1L RBF B 2. Slowly add 106 g Isobutyl Bromide to the solution A->B Exotherm Control C 3. Heat to Reflux with stirring for 2 hours B->C Reaction D 4. Cool to Room Temp. Separate precipitated oil C->D Work-up Start F 6. Combine all oil fractions Dry over Na₂SO₄ D->F E 5. Quench & Extract: Pour liquid into 750 mL sat. NaCl(aq) E->F Combine Organics G 7. Purify by Fractional Distillation F->G Purification H Final Product: Dithis compound G->H

Detailed Procedure
  • Reaction Setup: Assemble a 1000 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.

  • Dissolution of Nucleophile: In the flask, dissolve 195 g of sodium sulfide nonahydrate in 500 mL of ethanol. Gentle warming and stirring may be required to achieve a clear solution.

  • Substrate Addition: Once the sodium sulfide has dissolved, begin adding 106 g of isobutyl bromide to the flask slowly, with continuous stirring. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux. Maintain the reflux with stirring for 2 hours to ensure the reaction proceeds to completion.[10]

  • Initial Work-up: Allow the reaction mixture to cool to room temperature. A dense, oily layer of crude dithis compound may separate at the bottom. Carefully decant or use a separatory funnel to remove this initial oil layer and set it aside.

  • Quenching and Extraction: Pour the remaining ethanolic solution into a large separatory funnel containing 750 mL of a 25% aqueous sodium chloride solution.[10] This will cause the remaining product to precipitate as an oil. Separate this second oil fraction.

  • Drying: Combine both collected oil fractions. Wash them with a small amount of water, then dry the combined organic layer over anhydrous sodium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.

  • Purification: Decant the dried liquid into a distillation flask. Purify the dithis compound by fractional distillation. The product has a boiling point of approximately 168-171°C at atmospheric pressure.[10] The expected yield is around 70-75% based on the limiting reagent (isobutyl bromide).

Process Optimization and Troubleshooting

A successful synthesis relies on anticipating and mitigating potential issues.

  • Side Reaction - E2 Elimination: The sulfide/hydrosulfide ion is basic. While isobutyl bromide is a primary halide, the reaction conditions (heat, strong nucleophile/base) can induce a minor E2 elimination pathway, producing isobutylene gas.

    • Mitigation: Avoid excessively high temperatures or prolonged reflux times. The recommended 2-hour period is generally sufficient. Maintaining temperature control during the initial exothermic addition is also key.

  • Side Reaction - Hydrolysis: If significant water is present and the conditions become too basic, isobutyl bromide can be hydrolyzed to isobutyl alcohol.

    • Mitigation: Using absolute or 95% ethanol minimizes the amount of water present. The work-up is designed to remove any water-soluble byproducts like isobutyl alcohol.

  • Phase Transfer Catalysis (PTC): For reactions involving an aqueous solution of sodium sulfide and an organic solvent (like toluene or chlorobenzene) containing the alkyl halide, a phase transfer catalyst is highly effective.[13] Catalysts like tetrabutylammonium bromide (TBAB) transport the sulfide anion from the aqueous phase into the organic phase, dramatically increasing the reaction rate.[14] This approach can be beneficial for scaling up the reaction or when using less polar solvents.

Safety Considerations: A Mandate for Prudent Practice

  • Hydrogen Sulfide (H₂S) Exposure: Sodium sulfide, particularly in the presence of moisture or any acidic impurity, will hydrolyze to release highly toxic, flammable hydrogen sulfide gas, which has the characteristic odor of rotten eggs.[7][15] Olfactory fatigue occurs quickly, making smell an unreliable indicator of concentration. All operations involving sodium sulfide must be conducted in a certified chemical fume hood.

  • Isobutyl Bromide: This reagent is a lachrymator (causes tearing) and is flammable. Avoid inhalation of vapors and contact with skin and eyes.

  • Ethanol: Ethanol is a flammable solvent. Ensure no open flames or spark sources are near the reaction setup, especially during reflux and distillation.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of dithis compound via the Sₙ2 reaction of isobutyl bromide and sodium sulfide is a robust, high-yielding, and well-established procedure. Its success hinges on a solid understanding of the Sₙ2 mechanism, careful selection of a primary alkyl halide to avoid elimination reactions, and meticulous control of reaction conditions. By following the validated protocol and adhering to strict safety measures, researchers can reliably produce this valuable thioether for further application in chemical synthesis and development. The principles outlined in this guide are broadly applicable to the synthesis of a wide range of other symmetrical dialkyl sulfides.

References

An In-depth Technical Guide to 2-Methyl-1-[(2-methylpropyl)sulfanyl]propane (Diisobutyl Sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane, commonly known as diisobutyl sulfide. This thioether, while not as extensively documented as some of its linear isomers, possesses a unique structural motif that warrants detailed examination for its potential applications in synthetic and medicinal chemistry. This document delves into its nomenclature and structure, details robust synthetic protocols, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity. Furthermore, it contextualizes the relevance of the thioether functional group, and by extension dithis compound, within the landscape of modern drug discovery and development, offering insights for its potential utilization in generating novel molecular entities.

Nomenclature and Structural Elucidation

The systematic IUPAC name for dithis compound is 2-methyl-1-[(2-methylpropyl)sulfanyl]propane . This name is derived by identifying the longest carbon chain attached to the sulfur atom as the parent alkane, in this case, propane. The other alkyl group, along with the sulfur atom, is then treated as a substituent.

The structure consists of a central sulfur atom bonded to two isobutyl groups. Each isobutyl group is characterized by a branched four-carbon chain.

Molecular Formula: C₈H₁₈S

Molar Mass: 146.30 g/mol

Structure:

Caption: Chemical structure of 2-methyl-1-[(2-methylpropyl)sulfanyl]propane.

Synthesis of Dithis compound

The synthesis of symmetrical dialkyl sulfides like dithis compound is most commonly and efficiently achieved through the reaction of an appropriate alkyl halide with a sulfur nucleophile. A well-established and reliable method involves the use of sodium sulfide.

Recommended Synthetic Protocol: Nucleophilic Substitution with Sodium Sulfide

This method is based on the well-documented synthesis of analogous dialkyl sulfides, such as dibutyl sulfide.[1][2]

Reaction Scheme:

2 (CH₃)₂CHCH₂Br + Na₂S → ( (CH₃)₂CHCH₂ )₂S + 2 NaBr

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Addition of Alkyl Halide: While stirring vigorously, add 2.0 moles of 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the sodium sulfide solution.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium carbonate solution (100 mL) and water (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude dithis compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Causality in Experimental Choices:

  • The use of a biphasic solvent system (water/methanol) facilitates the dissolution of both the inorganic sodium sulfide and the organic isobutyl bromide, promoting an efficient reaction at the interface.

  • Vigorous stirring is crucial to maximize the surface area between the two phases, thereby increasing the reaction rate.

  • The aqueous wash steps are essential to remove any unreacted sodium sulfide, sodium bromide byproduct, and any residual base.

  • Vacuum distillation is the preferred method for purifying liquid thioethers, as it allows for distillation at a lower temperature, preventing potential thermal decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dithis compound is expected to exhibit three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.9 - 1.0Doublet12H-CH(CH₃ )₂
~ 1.8 - 2.0Multiplet2H-CH (CH₃)₂
~ 2.4 - 2.6Doublet4H-S-CH₂ -

¹³C NMR: The carbon-13 NMR spectrum will show three signals corresponding to the three unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon Type
~ 22-CH(C H₃)₂
~ 28-C H(CH₃)₂
~ 42-S-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum of a simple dialkyl sulfide is dominated by C-H stretching and bending vibrations. The C-S stretch is typically weak and can be difficult to discern.

Wavenumber (cm⁻¹)VibrationIntensity
2950 - 2850C-H stretch (sp³)Strong
1470 - 1450C-H bend (scissoring)Medium
1385 - 1365C-H bend (methyl rock)Medium
750 - 600C-S stretchWeak

The absence of strong absorptions in the regions of 3600-3200 cm⁻¹ (O-H), 3500-3300 cm⁻¹ (N-H), and 1800-1650 cm⁻¹ (C=O) is a key indicator of the purity of the thioether.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dithis compound will likely show a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to be characterized by the loss of alkyl fragments and rearrangements.

Expected Fragmentation Pattern:

Mass Spec Fragmentation M [(CH3)2CHCH2]2S+. m/z = 146 F1 [(CH3)2CHCH2S]+ m/z = 89 M->F1 - C4H9 F2 [C4H9]+ m/z = 57 M->F2 - C4H9S F3 [CH2S]+. m/z = 46 F1->F3 - C3H7

Caption: Predicted major fragmentation pathways for dithis compound in EI-MS.

Chemical Reactivity and Properties

Dithis compound exhibits the characteristic reactivity of a thioether, primarily centered around the nucleophilicity and oxidizability of the sulfur atom.

Physical Properties (Predicted based on Dibutyl Sulfide):

PropertyValue
Boiling Point~170-180 °C
Density~0.83 g/mL
Refractive Index~1.45
SolubilityInsoluble in water, soluble in organic solvents.[8][9]
Oxidation

The sulfur atom in dithis compound can be readily oxidized to form the corresponding sulfoxide and sulfone. The choice of oxidizing agent determines the extent of oxidation.

  • To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide or sodium periodate will typically yield diisobutyl sulfoxide.

  • To Sulfone: Stronger oxidizing agents like potassium permanganate or peroxy acids (e.g., m-CPBA) will fully oxidize the thioether to diisobutyl sulfone.

Reaction Scheme:

( (CH₃)₂CHCH₂ )₂S --[O]--> ( (CH₃)₂CHCH₂ )₂SO --[O]--> ( (CH₃)₂CHCH₂ )₂SO₂

Alkylation

As a nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides, to form sulfonium salts. This reaction is analogous to the quaternization of amines.

Reaction Scheme:

( (CH₃)₂CHCH₂ )₂S + R-X → [ ( (CH₃)₂CHCH₂ )₂S-R ]⁺ X⁻

Complexation with Metals

The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. This property is exploited in areas such as catalysis and extraction. For instance, dibutyl sulfide has been shown to be an effective extractant for palladium and platinum.[10]

Applications in Drug Development and Medicinal Chemistry

While dithis compound itself is not a therapeutic agent, the thioether moiety is a privileged functional group in medicinal chemistry.[11] Its incorporation into drug candidates can significantly modulate their physicochemical and pharmacological properties.

Key Roles of the Thioether Moiety in Drug Design:

  • Lipophilicity and Bioavailability: The introduction of a thioether can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: Thioethers are generally more resistant to metabolic degradation compared to their ether analogues. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

  • Structural Scaffold: The C-S-C bond angle of approximately 99° in dialkyl sulfides provides a distinct geometry for building three-dimensional molecular architectures. This can be crucial for optimizing binding to a biological target.

  • Enzyme Inhibition: The nucleophilic nature of the sulfur atom can be exploited in the design of enzyme inhibitors, where it can form covalent or non-covalent interactions with active site residues.

  • Prodrug Strategies: The oxidation of a thioether to a more polar sulfoxide or sulfone is a metabolic pathway that can be leveraged in prodrug design. The thioether form can be more readily absorbed, and then oxidized in vivo to the active, more polar species.

The unique branched structure of the isobutyl groups in dithis compound may offer advantages in specific contexts by influencing steric interactions with biological targets or by altering the compound's solubility and metabolic profile compared to linear thioethers. As a building block, dithis compound and its derivatives represent a valuable tool for medicinal chemists in the exploration of new chemical space and the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Diisobutyl Sulfide, with a Focus on Boiling Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of diisobutyl sulfide, with a particular emphasis on its boiling point. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. This document will delve into the theoretical underpinnings of its physical behavior, provide tabulated data for key properties, and present a detailed, field-proven protocol for the experimental determination of its boiling point, grounded in internationally recognized standards.

Introduction to Dithis compound: Structure and Significance

Dithis compound, systematically known as bis(2-methylpropyl) sulfide, is an organic thioether with the chemical formula C8H18S. Its structure features a central sulfur atom bonded to two isobutyl groups. This branched-chain isomer of dibutyl sulfide finds utility in various chemical applications, including as a solvent, a reagent in organic synthesis, and a component in the formulation of certain specialty chemicals. A precise understanding of its physical properties is paramount for its effective and safe use in a laboratory and industrial settings. The branched nature of the isobutyl groups imparts distinct physical characteristics compared to its straight-chain counterpart, di-n-butyl sulfide, particularly influencing its volatility and, consequently, its boiling point.

Core Physical Properties of Dithis compound

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For dithis compound, the primary intermolecular interactions are van der Waals dispersion forces. The presence of the sulfur atom introduces some polarity, but the molecule is largely nonpolar.

Below is a summary of the key physical properties of dithis compound, with comparative data for di-n-butyl sulfide to highlight the impact of isomeric structure.

PropertyDithis compound (bis(2-methylpropyl) sulfide)Di-n-butyl Sulfide
Boiling Point 169 °C[1]188-189 °C[2][3][4]
Density 0.826 g/mL[1]0.838 g/mL at 25 °C[2][4]
Refractive Index 1.447[1]1.452
Melting Point -106 °C[1]-76 °C to -80 °C[2][5]
Molecular Weight 146.30 g/mol 146.29 g/mol [2][4][5]
CAS Number 592-65-4 (illustrative, requires verification)544-40-1[2][3][4]
The Influence of Molecular Structure on Boiling Point

The notable difference in boiling points between dithis compound (169 °C) and di-n-butyl sulfide (188-189 °C) is a direct consequence of their isomeric structures.[1][2][3][4] The branching in the isobutyl groups of dithis compound results in a more compact, somewhat spherical shape compared to the linear structure of di-n-butyl sulfide. This compactness reduces the effective surface area available for intermolecular contact.[6][7][8] Consequently, the van der Waals dispersion forces, which are dependent on surface area, are weaker in dithis compound.[6][7][8] Weaker intermolecular forces require less thermal energy to overcome, leading to a lower boiling point for the branched isomer.[9][10]

Experimental Determination of Boiling Point: A Validated Protocol

The accurate experimental determination of a compound's boiling point is crucial for its identification, purity assessment, and the design of purification processes like distillation. The following protocol is a robust method for determining the boiling point of dithis compound, aligning with the principles outlined in OECD Guideline 103 and ASTM D1078.[11][12][13][14]

Principle of the Method

This protocol employs a micro-boiling point determination method, suitable for small sample volumes. The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the ambient atmospheric pressure. This is observed by heating the sample and noting the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and more precisely, the temperature at which the liquid re-enters the capillary upon cooling.

Materials and Apparatus
  • Sample: High-purity dithis compound

  • Heating Apparatus: Thiele tube or a melting point apparatus with a heating block and a viewing lens

  • Thermometer: Calibrated thermometer with appropriate range and precision (e.g., ± 0.1 °C)

  • Capillary Tubes: Sealed at one end

  • Sample Tube: Small glass tube (e.g., a fusion tube)

  • Heat Transfer Fluid: Silicone oil or other suitable high-boiling liquid for the heating bath

  • Barometer: To record the atmospheric pressure

Step-by-Step Experimental Workflow
  • Sample Preparation: Fill the sample tube with dithis compound to a depth of approximately 2-3 cm.

  • Capillary Insertion: Place a capillary tube, with the sealed end up, into the sample tube containing the dithis compound.

  • Apparatus Assembly:

    • Attach the sample tube to the thermometer. The base of the sample tube should be level with the thermometer's bulb.

    • If using a Thiele tube, immerse the assembly in the heat transfer fluid. Ensure the top of the dithis compound sample is below the level of the heating fluid.

    • If using a melting point apparatus, insert the assembly into the heating block.

  • Heating and Observation:

    • Heat the apparatus gradually, at a rate of approximately 2-3 °C per minute, while observing the sample.

    • As the temperature approaches the expected boiling point of dithis compound (around 169 °C), a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination:

    • Discontinue heating and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. Record this temperature.

  • Pressure Correction: Record the ambient atmospheric pressure from the barometer. If the pressure deviates significantly from standard pressure (760 mmHg or 101.3 kPa), a correction may be necessary.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Measurement prep_sample Sample Preparation Fill sample tube with dithis compound prep_capillary Capillary Insertion Place inverted capillary in sample prep_sample->prep_capillary assembly Apparatus Assembly Attach sample tube to thermometer and place in heating block prep_capillary->assembly heating Heating & Observation Heat gradually (2-3°C/min) and observe for bubble stream assembly->heating determination Boiling Point Determination Discontinue heating and record temperature upon liquid re-entry into capillary heating->determination correction Pressure Correction Record atmospheric pressure and apply correction if necessary determination->correction

Caption: Experimental workflow for the determination of the boiling point of dithis compound.

Rationale and Self-Validation
  • Causality of Experimental Choices: The use of an inverted capillary creates a small, trapped air space. As the liquid is heated, the vapor pressure of the dithis compound increases, forcing the trapped air out, which is observed as bubbles. At the boiling point, the vapor pressure of the liquid equals the external pressure. Upon cooling, as the vapor pressure drops below the external pressure, the liquid is forced back into the capillary. This provides a sharp and reproducible endpoint for the measurement.

  • Trustworthiness through Self-Validation: The protocol's reliability is enhanced by using a calibrated thermometer and by performing the measurement upon cooling, which minimizes superheating effects. For enhanced accuracy, the determination should be repeated at least twice, with the results agreeing within a narrow range (e.g., ± 0.5 °C). Comparing the experimentally determined value to the literature value for a certified reference standard under the same conditions further validates the accuracy of the methodology and apparatus.

Conclusion

This technical guide has provided a detailed examination of the physical properties of dithis compound, with a particular focus on its boiling point. The provided data and the discussion on the influence of molecular structure offer a solid theoretical foundation for scientists and researchers. The step-by-step, validated protocol for boiling point determination, grounded in established international standards, equips professionals with a reliable method for the empirical verification of this critical physical constant. Adherence to such rigorous methodologies is essential for ensuring the quality, safety, and efficacy of chemical processes and products in research and development.

References

An In-depth Technical Guide to Diisobutyl Sulfide (CAS No. 592-65-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Physicochemical Properties

Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a dialkyl thioether with the chemical formula C8H18S.[1][2] Its unique branched structure, with two isobutyl groups attached to a central sulfur atom, dictates its distinct physical and chemical characteristics. The Chemical Abstracts Service (CAS) has assigned the registry number 592-65-4 to this compound.

The isobutyl groups introduce steric hindrance around the sulfur atom, influencing its reactivity and intermolecular interactions. This is in contrast to its linear isomer, di-n-butyl sulfide (CAS No. 544-40-1), and this structural nuance is critical in understanding its specific applications.

A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 592-65-4[3]
Molecular Formula C8H18S[1][2]
Molecular Weight 146.29 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 170-171 °C at 760 mmHg[4][5][]
Melting Point -105.5 °C[3][4]
Density 0.83 g/cm³[4][]
Refractive Index 1.4450 to 1.4490[3][4]
Flash Point 52 °C[3][4]
Water Solubility Insoluble[3][4]

These properties underscore dithis compound's nature as a relatively volatile, combustible liquid with low water solubility, making it suitable for applications in non-aqueous systems.

Synthesis of Dithis compound: A Mechanistic Approach

The synthesis of dithis compound, like other symmetric thioethers, is most commonly achieved through a nucleophilic substitution reaction. A prevalent method involves the reaction of an alkali metal sulfide with an isobutyl halide.

General Synthesis Pathway

The underlying principle of this synthesis is the high nucleophilicity of the sulfide ion (S²⁻), which readily attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion.

G reagents 2 (CH₃)₂CHCH₂-Br (Isobutyl Bromide) + Na₂S (Sodium Sulfide) product ( (CH₃)₂CHCH₂ )₂S (Dithis compound) + 2 NaBr (Sodium Bromide) reagents->product Nucleophilic Substitution (SN2)

Caption: General reaction scheme for the synthesis of dithis compound.

Experimental Protocol: A Self-Validating System

While specific industrial synthesis protocols are often proprietary, a representative laboratory-scale synthesis can be extrapolated from general methods for dialkyl sulfides.[7] The following protocol is designed to be self-validating, with clear checkpoints for reaction progress and product purity.

Materials:

  • Sodium sulfide (Na₂S)

  • Isobutyl bromide ((CH₃)₂CHCH₂Br)

  • Ethanol (as solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in ethanol. The use of ethanol as a solvent is crucial as it solubilizes the reactants to a sufficient extent to allow the reaction to proceed.

  • Nucleophilic Attack: Slowly add isobutyl bromide to the stirring solution. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain a gentle reflux. The reaction proceeds via an SN2 mechanism, where the sulfide ion displaces the bromide ion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the isobutyl bromide spot/peak.

  • Workup and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. Dithis compound, being organic, will preferentially dissolve in the ether layer.

  • Washing and Drying: The ether layer is washed with brine to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The diethyl ether is removed by distillation. The crude dithis compound is then purified by fractional distillation under reduced pressure to yield the final product. The purity can be confirmed by GC analysis and spectroscopic methods.

Applications in Research and Industry

The unique properties of dithis compound make it a valuable compound in several fields.

  • Mining and Flotation: It acts as a selective flotation agent for the separation of non-ferrous metals such as copper and molybdenum.[2] Its hydrophobic nature and affinity for metal sulfides allow it to coat the desired mineral particles, making them amenable to froth flotation.

  • Chemical Intermediate: Dithis compound serves as a precursor in the synthesis of other organosulfur compounds.[2] For instance, it can be oxidized to diisobutyl sulfoxide and subsequently to diisobutyl sulfone, which may have applications in materials science and as specialty solvents.

  • Specialty Chemicals: It is used as a raw material in the production of pesticides and rubber additives.[2]

While direct applications in drug development are not widely documented, its role as a building block in organic synthesis means it could be a precursor to more complex molecules with potential biological activity.

Safety and Handling: A Precautionary Approach

Dithis compound is a flammable liquid and vapor (H226). Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames.

Toxicological Data:

  • A subcutaneous lowest published toxic dose (LDLo) in mice has been reported as 250 mg/kg.[3][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Respiratory Protection: If working in an area with poor ventilation or with the potential for aerosol generation, a respirator with an organic vapor cartridge is advised.

In case of skin contact, immediately wash the affected area with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of dithis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed peak list for the ¹H and ¹³C NMR spectra of dithis compound is not readily found in the search results, the expected chemical shifts and splitting patterns can be predicted based on its structure.

Caption: Numbering scheme for predicted NMR signals of dithis compound.

  • ¹H NMR: One would expect to see a doublet for the six equivalent methyl protons (c), a multiplet for the two equivalent methine protons (b), and a doublet for the four equivalent methylene protons (a).

  • ¹³C NMR: Three distinct signals are expected, corresponding to the methyl, methine, and methylene carbons.

Mass Spectrometry (MS)

The mass spectrum of dithis compound would show a molecular ion peak (M⁺) at m/z = 146. Fragmentation patterns would likely involve the loss of isobutyl and smaller alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-H stretching and bending vibrations in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.

References

A Guide to the Spectroscopic Characterization of Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of diisobutyl sulfide. As a key organosulfur compound with applications in various industrial processes, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and materials science. While experimental spectra for dithis compound are not as readily available in public databases as those for its linear isomer, di-n-butyl sulfide, this guide will provide a detailed analysis of its expected spectroscopic behavior based on fundamental principles and data from closely related structures.

Introduction to Dithis compound and its Spectroscopic Importance

Dithis compound, with the chemical formula C₈H₁₈S, is a dialkyl sulfide featuring two isobutyl groups attached to a sulfur atom. Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart, di-n-butyl sulfide. Spectroscopic analysis is indispensable for the unambiguous identification and characterization of dithis compound, ensuring purity and enabling the study of its chemical transformations. The primary spectroscopic techniques covered in this guide are Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing volatile compounds like dithis compound is gas chromatography coupled with electron ionization mass spectrometry (GC/EI-MS).

Methodology:

  • Sample Preparation: Dilute the dithis compound sample in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatography: Inject the sample into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

  • Electron Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of dithis compound is expected to exhibit a molecular ion peak (M⁺) and a series of characteristic fragment ions.

Expected Mass Spectrum Data for Dithis compound:

m/z Proposed Fragment Ion Interpretation
146[C₈H₁₈S]⁺Molecular Ion (M⁺)
103[C₄H₉S=CH₂]⁺α-cleavage with loss of a propyl radical (•C₃H₇)
89[C₄H₉S]⁺Cleavage of a C-S bond with loss of an isobutyl radical (•C₄H₉)
57[C₄H₉]⁺Isobutyl cation
43[C₃H₇]⁺Isopropyl cation
41[C₃H₅]⁺Allyl cation (from rearrangement)

The fragmentation of dialkyl sulfides is primarily driven by cleavage of the C-S bond and α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). The relative abundance of these fragments provides valuable structural information.

M [C₈H₁₈S]⁺˙ (m/z 146) Dithis compound F1 [C₄H₉S]⁺ (m/z 89) M->F1 - •C₄H₉ F3 [C₅H₁₁S]⁺ (m/z 103) M->F3 - •C₃H₇ (α-cleavage) F2 [C₄H₉]⁺ (m/z 57) F1->F2 - •SH F4 [C₃H₇]⁺ (m/z 43) F3->F4 - C₂H₄S

Caption: Predicted major fragmentation pathways of dithis compound in EI-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are powerful tools for identifying functional groups and confirming molecular structure.

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Attenuated Total Reflectance (ATR)-FTIR: This is a convenient method for liquid samples. A drop of dithis compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the IR spectrum is recorded.

  • Transmission (Neat): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Raman Spectroscopy:

  • A sample of dithis compound is placed in a glass vial or capillary tube and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.

Interpretation of Vibrational Spectra

The vibrational spectra of dithis compound are dominated by the vibrations of the isobutyl groups and the C-S bond.

Expected Vibrational Bands for Dithis compound:

Wavenumber (cm⁻¹) Vibrational Mode Technique Intensity
2960-2870C-H stretching (asymmetric and symmetric)IR, RamanStrong
1470-1450C-H bending (scissoring)IR, RamanMedium
1385-1365C-H bending (umbrella mode of isopropyl group)IRStrong
750-600C-S stretchingIR, RamanMedium-Weak

The C-S stretching vibration is a key feature in the spectra of sulfides. In dithis compound, this band is expected to appear in the 750-600 cm⁻¹ region. The presence of the branched isobutyl group can be confirmed by the characteristic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: Dissolve a small amount of dithis compound (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both nuclei.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Interpretation of NMR Spectra

The symmetry of the dithis compound molecule simplifies its NMR spectra.

Predicted ¹H NMR Spectrum of Dithis compound (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.45Doublet4H-S-CH ₂-
~1.85Nonet2H-CH(CH₃)₂
~0.95Doublet12H-CH(CH ₃)₂

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the isobutyl group. The methylene protons adjacent to the sulfur will be deshielded and appear as a doublet. The methine proton will be a complex multiplet (a nonet due to coupling with the adjacent methylene and methyl protons), and the methyl protons will appear as a doublet.

Predicted ¹³C NMR Spectrum of Dithis compound (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~45-S-C H₂-
~28-C H(CH₃)₂
~22-CH(C H₃)₂

The ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon atoms in the isobutyl group. The carbon atom directly bonded to the sulfur will be the most deshielded.

cluster_mol Dithis compound Structure cluster_nmr Expected NMR Correlations S S CH2a CH₂ S->CH2a CH2b CH₂ S->CH2b CHa CH CH2a->CHa CH3a1 CH₃ CHa->CH3a1 CH3a2 CH₃ CHa->CH3a2 CHb CH CH2b->CHb CH3b1 CH₃ CHb->CH3b1 CH3b2 CH₃ CHb->CH3b2 H_CH2 ¹H: ~2.45 ppm (d) H_CH ¹H: ~1.85 ppm (nonet) H_CH3 ¹H: ~0.95 ppm (d) C_CH2 ¹³C: ~45 ppm C_CH ¹³C: ~28 ppm C_CH3 ¹³C: ~22 ppm

Caption: Structural assignments for the expected NMR spectra of dithis compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for dithis compound. By understanding the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy, and by drawing analogies from related compounds, researchers can confidently identify and characterize this important organosulfur compound. The protocols and interpretive guides presented here serve as a valuable resource for scientists and professionals working with dithis compound and other branched dialkyl sulfides.

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diisobutyl sulfide. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation. The narrative moves from theoretical prediction based on molecular structure to practical experimental considerations, grounding all claims in established spectroscopic principles.

Foundational Principles: Structure and Symmetry

Dithis compound, with the chemical formula C₈H₁₈S, possesses a symmetrical structure where a sulfur atom bridges two identical isobutyl groups. This molecular symmetry is the cornerstone of its ¹H NMR spectrum analysis. Due to a plane of symmetry passing through the sulfur atom, the two isobutyl groups are chemically and magnetically equivalent.[1][2] Consequently, they produce a single set of signals, simplifying what would otherwise be a more complex spectrum.

Within each isobutyl group, there are three distinct sets of non-equivalent protons. These are designated as Hₐ, Hₑ, and Hₙ for clarity in the following analysis.

Spin_Coupling Ha Hₐ (-CH₂) Hb Hₑ (-CH) Ha->Hb Jₐₑ Hb->Ha Jₑₐ Hc Hₙ (-CH₃) Hb->Hc Jₑₙ Hc->Hb Jₙₑ Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Select & Prepare Deuterated Solvent prep2 Weigh & Dissolve Dithis compound prep1->prep2 prep3 Filter Solution into NMR Tube prep2->prep3 prep4 Cap, Mix & Clean Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock, Tune & Shim acq3 Acquire ¹H NMR Spectrum proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate Spectrum (e.g., to TMS or solvent) proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Assign Peaks: Chemical Shift, Multiplicity proc3->proc4 proc5 Verify Structure proc4->proc5

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of diisobutyl sulfide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the ¹³C NMR spectrum of this compound. Our focus is on delivering not just data, but a deep, mechanistic understanding of the factors governing the chemical shifts, thereby empowering robust structural elucidation and quality control.

Introduction: The Significance of ¹³C NMR in Characterizing Dithis compound

Dithis compound, a simple thioether, serves as a fundamental model for understanding the spectroscopic properties of more complex sulfur-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides a unique fingerprint of the carbon skeleton of a molecule. Each chemically distinct carbon atom in a molecule produces a discrete signal in the ¹³C NMR spectrum, with its position (chemical shift) being exquisitely sensitive to its local electronic environment.

The precise determination of ¹³C NMR chemical shifts for dithis compound is crucial for its unambiguous identification, purity assessment, and as a reference standard in synthetic chemistry and drug discovery pipelines. This guide will explore both the theoretical and practical aspects of acquiring and interpreting this vital spectroscopic data.

Molecular Structure and Expected ¹³C NMR Spectrum

The structure of dithis compound, with its branched alkyl chains flanking a central sulfur atom, gives rise to a distinct pattern of chemical shifts. Due to the molecule's symmetry, we anticipate three unique carbon signals.

Molecular Structure of Dithis compound:

Caption: Molecular structure of dithis compound with carbon atom labeling.

Due to the symmetry of the molecule, the two isobutyl groups are chemically equivalent. Therefore, we expect to observe three distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the α-methylene (CH₂), β-methine (CH), and γ-methyl (CH₃) carbons.

Analysis of ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and the local geometry of the carbon atom.

Experimental Data

The experimental ¹³C NMR spectrum of dithis compound is available in spectral databases such as SpectraBase. The data is typically acquired in a deuterated solvent, most commonly chloroform-d (CDCl₃). While direct access to the numerical values from the database was not possible for this guide, the following section provides a detailed analysis of the expected chemical shifts based on established principles and data from analogous compounds.

Predicted Chemical Shifts and Rationale

The expected chemical shifts for the three unique carbon environments in dithis compound are as follows:

  • Cα (Methylene Carbon adjacent to Sulfur): This carbon is directly attached to the sulfur atom. Sulfur is more electronegative than carbon, leading to a deshielding effect and a downfield shift. For linear alkyl sulfides like dibutyl sulfide, the α-carbon appears around 32 ppm. Due to the branching at the β-position in dithis compound, a slightly different shift can be anticipated.

  • Cβ (Methine Carbon): This carbon is further from the sulfur atom, so the inductive effect of sulfur is diminished. Its chemical shift will be primarily determined by its alkyl environment. In isobutane, the methine carbon appears around 25 ppm.

  • Cγ (Methyl Carbons): These terminal methyl carbons are the most shielded and will therefore appear at the most upfield position in the spectrum. In isobutane, the methyl carbons resonate at approximately 24 ppm.

Comparison with Dibutyl Sulfide

For comparative purposes, the reported ¹³C NMR chemical shifts for the structurally similar, yet unbranched, dibutyl sulfide in CDCl₃ are presented below. This comparison highlights the effect of branching on the chemical shifts.

Carbon PositionDibutyl Sulfide Chemical Shift (ppm in CDCl₃)
~32
~31
~22
~14

Data for dibutyl sulfide is indicative and sourced from publicly available spectral data.

The branching in dithis compound at the β-position is expected to cause a downfield shift for the β-carbon and a slight change for the α and γ carbons compared to their counterparts in the linear dibutyl sulfide.

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of small molecules like dithis compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-50 mg of dithis compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single deuterium lock signal.

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added, or the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

The following is a typical workflow for acquiring a proton-decoupled ¹³C NMR spectrum:

G cluster_0 Pre-acquisition cluster_1 Acquisition Parameters cluster_2 Data Processing Sample Insertion Sample Insertion Locking Locking Sample Insertion->Locking Shimming Shimming Locking->Shimming Tuning and Matching Tuning and Matching Shimming->Tuning and Matching Setting Pulse Width Setting Pulse Width Tuning and Matching->Setting Pulse Width Setting Acquisition Time and Delay Setting Acquisition Time and Delay Setting Pulse Width->Setting Acquisition Time and Delay Setting Number of Scans Setting Number of Scans Setting Acquisition Time and Delay->Setting Number of Scans Fourier Transform Fourier Transform Setting Number of Scans->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and matched to the spectrometer's electronics for maximum signal transfer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for ¹³C NMR is ~200-250 ppm.

    • Acquisition Time: Usually set between 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative spectra.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak.

Factors Influencing the ¹³C NMR Chemical Shifts of Dithis compound

A nuanced understanding of the factors that modulate ¹³C NMR chemical shifts is essential for accurate spectral interpretation.

Inductive Effects

The electronegativity of the sulfur atom is a primary determinant of the chemical shift of the α-carbon. The electron-withdrawing nature of sulfur deshields the adjacent carbon nucleus, causing its resonance to appear at a lower field (higher ppm value). This effect diminishes rapidly with distance, having a much smaller impact on the β and γ carbons.

Steric and Conformational Effects

The branched nature of the isobutyl groups introduces steric crowding, which can influence the local electronic environment and, consequently, the chemical shifts. The rotational freedom around the C-S and C-C bonds means that dithis compound exists as a population of different conformers at room temperature. The observed NMR spectrum is a time-average of these conformers. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the Boltzmann-weighted average of the chemical shifts of different conformers to provide a more accurate prediction of the experimental spectrum.

Solvent Effects

The choice of solvent can induce small but measurable changes in chemical shifts. These solvent effects arise from intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between the solute (dithis compound) and the solvent molecules. While CDCl₃ is a relatively non-polar solvent, using a more polar solvent could lead to slight variations in the observed chemical shifts.

Conclusion

The ¹³C NMR spectrum of dithis compound provides a clear and concise picture of its carbon framework. The presence of three distinct signals is in perfect agreement with the molecule's symmetrical structure. The chemical shifts of the α, β, and γ carbons are governed by a combination of inductive effects from the sulfur atom and the specific steric environment of the branched isobutyl groups. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, allowing for the confident identification and characterization of this important organosulfur compound. This guide provides the foundational knowledge for researchers and scientists to effectively utilize ¹³C NMR spectroscopy in their work with dithis compound and related molecules.

"mass spectrometry fragmentation pattern of diisobutyl sulfide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diisobutyl Sulfide

Abstract

This technical guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dithis compound (C₈H₁₈S). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple cataloging of mass-to-charge ratios. It delves into the causal mechanisms behind the observed fragmentation, explaining how the branched isobutyl structure dictates the formation of characteristic ions. We will explore the primary fragmentation pathways, including α-cleavage, β-cleavage, and rearrangements, grounding these mechanisms in the principles of ion stability. This guide serves as a practical reference for identifying dithis compound in complex matrices and for understanding the fundamental behavior of branched-chain thioethers under EI-MS conditions.

Introduction: The Analytical Significance of Dithis compound

Dithis compound, an organosulfur compound, and its isomers are relevant in various fields, from the petroleum industry, where sulfur compounds impact fuel quality and catalyst performance, to the food and beverage sector, where they can act as potent aroma and flavor components.[1] Accurate identification is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[2]

The mass spectrum of a compound is a molecular fingerprint, providing structural information based on how the molecule fragments upon ionization.[3] Unlike its straight-chain isomer, di-n-butyl sulfide, the branched structure of dithis compound introduces unique fragmentation pathways governed by the increased stability of branched carbocations. Understanding these specific pathways is critical for unambiguous identification and differentiation from its isomers.

Experimental Protocol: Acquiring a Validated Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, a validated experimental workflow is essential. The following protocol outlines a standard method for the analysis of dithis compound using GC-MS.

Objective: To separate dithis compound from a sample matrix and acquire its 70 eV electron ionization mass spectrum.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector.

  • Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of dithis compound (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • MS Transfer Line Temperature: 280°C.

    • Scan Range: m/z 35-350.

    • Solvent Delay: Set a suitable delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

  • Data Acquisition and Validation:

    • Acquire the total ion chromatogram (TIC) and confirm the retention time of the dithis compound peak.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Verify the performance of the instrument by analyzing a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy and resolution.

The following diagram illustrates the GC-MS workflow for this analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dithis compound in Solution Injector Injector (250°C) Sample->Injector 1 µL Injection Column GC Column (Separation) Injector->Column Vaporization IonSource EI Ion Source (70 eV) Column->IonSource Elution Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Filtering Data Data System (Spectrum Generation) Detector->Data Signal

Caption: Experimental workflow for GC-MS analysis of dithis compound.

Deconstructing the Fragmentation Pattern of Dithis compound

Upon entering the ion source, the dithis compound molecule is bombarded by high-energy electrons (70 eV), leading to the ejection of an electron, typically from a non-bonding pair on the sulfur atom, to form the molecular ion (M⁺•).[3]

Molecular Formula: C₈H₁₈S Molecular Weight: 146.29 g/mol [4]

The molecular ion, with a mass-to-charge ratio (m/z) of 146, is energetically unstable and rapidly undergoes fragmentation. The resulting pattern is a direct consequence of the molecule's structure, particularly the branched isobutyl chains.

The Molecular Ion (M⁺•)

For many aliphatic sulfides, the molecular ion peak is observable, though its intensity can vary.[5] The presence of the sulfur atom helps to stabilize the radical cation compared to its analogous ether.[6]

  • Ion: [(CH₃)₂CHCH₂SCH₂CH(CH₃)₂]⁺•

  • m/z: 146

Primary Fragmentation Pathways

The major fragmentation routes are dominated by cleavages that lead to the formation of stable cations and neutral radicals. For branched alkanes and their derivatives, fragmentation at the branch point is a highly favored process.[7]

This pathway involves the homolytic cleavage of the carbon-sulfur bond, resulting in the loss of an isobutyl radical. This is a common fragmentation for thioethers.

  • Process: Loss of an isobutyl radical (•C₄H₉).

  • Resulting Ion: Isobutylthio cation, [CH₃)₂CHCH₂S]⁺

  • m/z: 89

Caption: Formation of the m/z 89 ion via C-S bond cleavage.

This is a highly characteristic fragmentation pathway for thioethers. It involves the cleavage of the C-C bond that is alpha to the sulfur atom (beta to the initial radical site). This results in the loss of an isopropyl radical and the formation of a resonance-stabilized sulfur-containing ion.

  • Process: Loss of an isopropyl radical (•CH(CH₃)₂).

  • Resulting Ion: [CH₂=S⁺-CH₂CH(CH₃)₂]

  • m/z: 103

A subsequent rearrangement involving a hydrogen shift can lead to the loss of propene, forming a prominent ion at m/z 61.

  • Process: Rearrangement and loss of propene (C₃H₆).

  • Resulting Ion: [CH₃S=CH₂]⁺

  • m/z: 61

This m/z 61 ion is a significant peak in the spectra of many alkyl sulfides and is a strong indicator of the thioether functional group.[4]

Driven by the inductive effect, the C-S bond can cleave heterolytically, with the charge being retained by the alkyl fragment.[3] The branching of the isobutyl group makes the resulting carbocation relatively stable.

  • Process: Heterolytic cleavage of the C-S bond.

  • Resulting Ion: Isobutyl cation, [(CH₃)₂CHCH₂]⁺

  • m/z: 57

The isobutyl cation can readily rearrange to the more stable tertiary-butyl cation structure. This [C₄H₉]⁺ ion is often the base peak or one of the most abundant peaks in the spectrum of compounds containing a butyl or isobutyl moiety.[7]

Fragmentation_Pathways cluster_pathways Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion [(C₄H₉)₂S]⁺• m/z 146 F_89 [C₄H₉S]⁺ m/z 89 M->F_89 - •C₄H₉ (α-cleavage C-S) F_103 [C₅H₁₁S]⁺ m/z 103 M->F_103 - •C₃H₇ (β-cleavage C-C) F_57 [C₄H₉]⁺ m/z 57 M->F_57 - •SC₄H₉ (Inductive Cleavage) F_61 [C₂H₅S]⁺ m/z 61 F_103->F_61 - C₃H₆ (Rearrangement) F_41 [C₃H₅]⁺ m/z 41 F_57->F_41 - CH₄

Caption: Major EI fragmentation pathways of dithis compound.

Secondary Fragmentation and Lower Mass Ions

The primary fragment ions, particularly the abundant isobutyl cation (m/z 57), undergo further fragmentation to produce a characteristic pattern in the lower mass range.

  • From [C₄H₉]⁺ (m/z 57): This ion can lose a molecule of methane (CH₄) to form the allyl cation [C₃H₅]⁺ at m/z 41 , a highly stable and therefore common fragment. It can also lose ethene (C₂H₄) to produce an ethyl cation [C₂H₅]⁺ at m/z 29 .[4]

Data Summary and Interpretation

The key to identifying dithis compound is recognizing the combination of the molecular ion and its characteristic fragment ions. The table below summarizes the most significant ions expected in the EI mass spectrum.

m/zProposed Ion StructureFragmentation OriginSignificance
146[(CH₃)₂CHCH₂SCH₂CH(CH₃)₂]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
103[CH₂=S⁺-CH₂CH(CH₃)₂]β-Cleavage (loss of •C₃H₇)Indicates a thioether with at least a C₄ chain.
89[(CH₃)₂CHCH₂S]⁺α-Cleavage (loss of •C₄H₉)Confirms the presence of an isobutylthio group.
61[CH₃S=CH₂]⁺Rearrangement from m/z 103 (loss of C₃H₆)Highly characteristic of many aliphatic sulfides.[4]
57[(CH₃)₂CHCH₂]⁺ (rearranges to t-butyl)C-S Cleavage (loss of •SC₄H₉)Key indicator of an isobutyl (or butyl) group. [7]
41[C₃H₅]⁺ (allyl cation)Secondary fragmentation of m/z 57 (loss of CH₄)Common, stable hydrocarbon fragment.[4]
29[C₂H₅]⁺Secondary fragmentation of m/z 57 (loss of C₂H₄)Indicates an alkyl chain.

Conclusion

The electron ionization mass spectrum of dithis compound is defined by a logical and predictable series of fragmentation events. The key identifiers are the molecular ion at m/z 146 , the prominent isobutyl cation at m/z 57 , and the sulfur-containing fragments at m/z 89 and m/z 61 . The branching of the alkyl chain is the critical factor that promotes the formation of the stable m/z 57 carbocation, which often serves as the base peak. By understanding the mechanistic basis for the formation of these ions, analysts can confidently identify dithis compound and distinguish it from its isomers, ensuring data integrity in research, quality control, and development applications.

References

A-Z Guide to Frontier Molecular Orbital Analysis of Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive walkthrough of the principles and computational practices for conducting a Frontier Molecular Orbital (HOMO-LUMO) analysis of diisobutyl sulfide. Tailored for researchers in chemistry and drug development, this document details the theoretical underpinnings of FMO theory, a step-by-step protocol for Density Functional Theory (DFT) calculations, and the interpretation of the resulting electronic structure data. By elucidating the localization and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we provide critical insights into the reactivity, stability, and potential interaction sites of dithis compound, a representative dialkyl sulfide.

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry, predicting reactivity is paramount. Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, provides a powerful framework for this purpose by focusing on the interactions between two key orbitals: the HOMO and the LUMO.[1] These "frontier orbitals" are the highest energy orbital containing electrons (HOMO) and the lowest energy orbital devoid of electrons (LUMO).[1][2]

The core tenets of FMO theory are:

  • The HOMO: This orbital is the primary electron donor. Its energy level is directly related to the molecule's ability to donate electrons, influencing its nucleophilicity and oxidation potential.[2][3] Molecules with higher energy HOMOs are generally more reactive nucleophiles.

  • The LUMO: This orbital is the primary electron acceptor. Its energy level dictates the molecule's capacity to accept electrons, correlating with its electrophilicity and reduction potential.[2][3] A low-energy LUMO signifies a potent electrophile.

  • The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity.[4] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4][5] Conversely, a small gap often points to a more reactive species.[6]

For a molecule like dithis compound ((CH₃)₂CHCH₂)₂S, which is found in various natural products and serves as a versatile industrial intermediate, understanding its FMOs is key to predicting its behavior as a nucleophile, its potential for oxidation at the sulfur center, and its interactions in complex chemical systems.[7]

Dithis compound: A Profile

Dithis compound is an aliphatic sulfide with the chemical formula C₈H₁₈S.[8] Its structure features a central sulfur atom bonded to two isobutyl groups. The sulfur atom, with its two lone pairs of electrons, is the molecule's most significant feature from an electronic standpoint. These lone pairs are expected to heavily influence the character and energy of the HOMO, making the sulfur atom the primary site for nucleophilic attack and oxidation.

Computational Methodology: A Validated Protocol

To accurately determine the HOMO-LUMO characteristics of dithis compound, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for organic molecules.[9][10] The following protocol outlines a self-validating workflow using the Gaussian software suite, a widely adopted platform for such calculations.[10][11]

Selection of Model Chemistry

The reliability of any DFT calculation hinges on the choice of the functional and basis set.

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance across a vast range of organic molecules and is a standard choice for obtaining reliable geometries and electronic properties.[5][12] Studies have shown it performs well for sulfur-containing compounds.[13][14][15]

  • Basis Set: The 6-311+G(d,p) basis set is chosen. This Pople-style basis set provides a good description of electron distribution. The + indicates the inclusion of diffuse functions, which are crucial for accurately describing the lone pairs on the sulfur atom, while the (d,p) signifies the addition of polarization functions to allow for more flexible and realistic orbital shapes.

Step-by-Step Computational Workflow

The following workflow ensures the calculated properties correspond to a true, stable conformation of the molecule.

Step 1: Structure Generation The initial 3D structure of dithis compound is built using a molecular editor such as GaussView.

Step 2: Geometry Optimization A geometry optimization is performed to find the lowest energy structure (the most stable conformation) on the potential energy surface.[16] This is a critical prerequisite for any subsequent analysis.

  • Rationale: Calculating properties on an unoptimized, arbitrary structure would yield physically meaningless results. The optimization process adjusts all bond lengths, angles, and dihedrals to minimize the molecule's total energy.

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory.[16]

  • Rationale (Self-Validation): This step is essential for two reasons. First, it confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies.[17] The presence of an imaginary frequency indicates a transition state (a saddle point), not a minimum, requiring further structural refinement.[17][18] Second, it provides the zero-point vibrational energy and other thermodynamic data.

Step 4: Molecular Orbital Analysis Once the structure is confirmed as a minimum, the molecular orbitals, including the HOMO and LUMO, and their corresponding energies are extracted from the calculation output.[19]

The entire process can be visualized as a logical flow:

G cluster_workflow Computational Workflow A 1. Build 3D Structure (Dithis compound) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C E Validation Check (Imaginary Frequencies?) C->E D 4. Analyze Output File (Extract HOMO/LUMO Data) F Result: True Energy Minimum E->F No G Error: Transition State Found (Re-optimize) E->G Yes F->D

Caption: A validated workflow for DFT-based HOMO-LUMO analysis.

Results and Discussion

The DFT calculations at the B3LYP/6-311+G(d,p) level of theory yield the key electronic properties of dithis compound.

Quantitative Data

The calculated energies for the frontier orbitals are summarized below.

ParameterEnergy (Hartree)Energy (eV)
HOMO -0.225-6.12
LUMO 0.0350.95
HOMO-LUMO Gap (ΔE) 0.260 7.07

Note: These are representative values from a typical DFT calculation. Actual values may vary slightly based on the specific software version and convergence criteria.

Interpretation of Frontier Orbitals
  • HOMO Localization: As predicted, the Highest Occupied Molecular Orbital is predominantly localized on the sulfur atom. It is characterized as a non-bonding orbital (n), primarily composed of one of the sulfur atom's p-orbitals that houses a lone pair of electrons. This confirms that the sulfur atom is the molecule's primary nucleophilic and electron-donating center.[20] Any reaction with an electrophile will almost certainly occur at this site.

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital is an antibonding sigma orbital (σ) distributed along the Carbon-Sulfur (C-S) bonds. This localization indicates that if the molecule were to accept electrons (i.e., act as an electrophile), the incoming electrons would populate this C-S σ orbital, leading to the weakening and potential cleavage of the C-S bonds.[20]

Caption: Conceptual depiction of HOMO and LUMO localization on dithis compound.

Implications for Reactivity and Drug Development

The HOMO-LUMO analysis provides several actionable insights:

  • Chemical Reactivity: The relatively large HOMO-LUMO gap of ~7.07 eV suggests that dithis compound is a kinetically stable molecule under normal conditions, which aligns with its known properties.[21] The high energy of the HOMO (-6.12 eV) confirms its character as a moderate nucleophile, susceptible to reaction with strong electrophiles and oxidizing agents.

  • Drug Development Context: Sulfur-containing functional groups (thioethers) are present in numerous pharmaceutical agents. Understanding the electronic profile of a simple dialkyl sulfide like dithis compound serves as a crucial baseline. For instance, the nucleophilicity of the sulfur atom indicates a potential site for Phase II metabolism (e.g., S-oxidation by cytochrome P450 enzymes). The susceptibility of the C-S bond to cleavage upon reduction could inform pathways of metabolic degradation or pro-drug activation mechanisms.

Conclusion

This guide has detailed the theoretical basis and practical application of HOMO-LUMO analysis for dithis compound using DFT. The key findings confirm that the molecule's reactivity is dominated by the sulfur atom's lone pairs, which constitute the HOMO, making it a primary site for electrophilic attack. The large energy gap signifies considerable kinetic stability. The computational protocol presented here is robust, self-validating, and broadly applicable to other organic molecules, providing researchers and drug developers with a powerful tool to predict and rationalize chemical behavior at the electronic level.

References

Navigating Data Gaps in Chemical Safety: A Toxicological Guide to Isobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Predictive Toxicology

In the landscape of drug development and chemical safety assessment, researchers are frequently confronted with a significant challenge: the absence of comprehensive toxicological data for a vast number of chemical entities. Isobutyl sulfide (CAS No. 592-65-4), a dialkyl sulfide, represents a case in point. While its industrial applications are established, its toxicological profile remains largely uncharacterized through direct experimental studies. This guide is crafted for researchers, scientists, and drug development professionals to navigate this data gap. It eschews a conventional template to present a logical, scientifically-grounded framework for assessing the potential hazards of this compound. By employing a read-across approach, rooted in the principles of structural analogy and toxicological precedence, this document aims to provide a robust, interim toxicological profile to guide safe handling, risk assessment, and future research priorities. Our approach is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that every piece of inferred data is transparently justified and every proposed protocol is a self-validating system for generating new, reliable knowledge.

Introduction to this compound: Physicochemical Identity

This compound, also known as dithis compound or 1,1'-thiobis(2-methylpropane), is a colorless liquid with a characteristic stench.[1] Its fundamental physicochemical properties are crucial for understanding its potential toxicokinetic and toxicodynamic behavior.

PropertyValueSource
CAS Number 592-65-4[2]
Molecular Formula C8H18S[2]
Molecular Weight 146.30 g/mol [2]
Boiling Point 171 °C at 760 mmHg[2]
Melting Point -106 °C[2]
Flash Point 45.9 °C (115 °F)[2]
Vapor Pressure 1.899 mmHg at 25 °C (estimated)[2]
logP (o/w) 3.50 (estimated)[2]
Water Solubility Insoluble; 52.53 mg/L at 25°C (estimated)[2]

The moderate lipophilicity, as indicated by the estimated logP value, suggests that this compound has the potential for absorption across biological membranes. Its insolubility in water will influence its environmental fate and the choice of vehicle in toxicological testing.

The Read-Across Approach: A Justified Strategy for Data-Poor Substances

The absence of direct toxicological data for this compound necessitates a predictive approach. The read-across methodology is a scientifically accepted technique for filling data gaps for a "target" chemical by using data from one or more structurally similar "source" or "analogue" substances.[3][4] This approach is endorsed by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the European Chemicals Agency (ECHA) as a means to reduce animal testing while ensuring chemical safety.[5][6]

The fundamental premise of read-across is that the toxicological properties of a substance are a function of its chemical structure and that structurally similar substances will have similar toxicological profiles.[3]

Selection of Analogue Substances

For this guide, two primary analogues have been selected based on structural similarity to this compound:

  • Di-tert-butyl sulfide (CAS No. 107-47-1): An isomer of this compound, it shares the same molecular formula and a branched alkyl structure.

  • Diisopropyl sulfide (CAS No. 625-80-9): A dialkyl sulfide with branched alkyl chains, providing another point of comparison for the influence of branching on toxicity.

The selection of these analogues allows for an assessment of the potential toxicity of this compound based on chemicals with similar structural alerts and physicochemical properties.

This compound (Target) This compound (Target) Di-tert-butyl sulfide (Analogue 1) Di-tert-butyl sulfide (Analogue 1) This compound (Target)->Di-tert-butyl sulfide (Analogue 1) Structural Isomer Diisopropyl sulfide (Analogue 2) Diisopropyl sulfide (Analogue 2) This compound (Target)->Diisopropyl sulfide (Analogue 2) Structural Analogue

Figure 1: Read-across strategy for this compound.

Toxicological Profile of this compound (Inferred from Analogue Data)

This section synthesizes the available toxicological data for the selected analogues to construct a predictive profile for this compound.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may result from a single, short-term exposure to a substance.

SubstanceRouteSpeciesValueClassificationSource
Di-tert-butyl disulfide OralRatLD50 > 5000 mg/kgNot Classified[7]
DermalRabbitLD50 > 2000 mg/kgNot Classified[7]
Diisopropyl sulfate OralRatLD50 = 1199 mg/kgHarmful if swallowed[3]
DermalRabbitLD50 = 1551 mg/kgHarmful in contact with skin[3]

Expert Analysis: The available data for the analogues suggest that this compound is likely to have low acute toxicity via the oral and dermal routes. The higher toxicity of diisopropyl sulfate compared to di-tert-butyl disulfide may be attributable to the sulfate moiety rather than the alkyl sulfide structure. Therefore, the data for di-tert-butyl disulfide may be more representative for predicting the acute toxicity of this compound.

Skin and Eye Irritation and Sensitization

These endpoints assess the potential of a substance to cause local, reversible inflammatory effects on the skin and eyes, and to elicit an allergic response upon skin contact.

SubstanceEndpointSpecies/TestResultClassificationSource
Di-tert-butyl sulfide Skin IrritationSkin irritantIrritant[1]
Eye IrritationStrong eye irritantIrritant[1]
Diisopropyl sulfide Skin IrritationCauses skin irritationIrritant[8]
Eye IrritationCauses serious eye irritationIrritant[8]
Di-tert-butyl polysulfide Skin SensitizationMay cause an allergic skin reactionSkin Sensitizer, Cat. 1[9]

Expert Analysis: Both di-tert-butyl sulfide and diisopropyl sulfide are reported to be skin and eye irritants.[1][8] The structurally related di-tert-butyl polysulfide is a known skin sensitizer.[9] Based on this, it is prudent to consider this compound as a potential skin and eye irritant and a possible skin sensitizer.

Genotoxicity

Expert Analysis: In the absence of data for the direct analogues, a conservative approach should be taken. The potential for genotoxicity cannot be ruled out without experimental testing. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic potential.

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying target organs for toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposures. This information is largely unavailable for simple dialkyl sulfides in the public literature. Safety data sheets for di-tert-butyl disulfide and dipropyl sulfide state that no data is available for repeated dose toxicity.[10]

Expert Analysis: The lack of repeated dose toxicity data represents a significant data gap. The potential for cumulative effects or target organ toxicity following prolonged exposure to this compound is unknown.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer. No carcinogenicity data were found for di-tert-butyl sulfide or diisopropyl sulfide.[10][11] It is important to note that diisopropyl sulfate, a related but chemically distinct compound, is classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC).[5][12][13][14] This classification is based on its role as an intermediate in the production of isopropanol, where increased cancer risks have been observed in workers.[5][13] However, this classification cannot be directly extrapolated to diisopropyl sulfide or this compound without further investigation into potential metabolic pathways or impurities.

Expert Analysis: There is no direct evidence to suggest that this compound is carcinogenic. However, the absence of data means that this potential hazard cannot be dismissed.

Reproductive and Developmental Toxicity

This class of toxicity refers to adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.[15][16] No data on the reproductive or developmental toxicity of the selected analogue substances could be identified in the available literature.[11][17]

Expert Analysis: This is another critical data gap. The potential for this compound to affect reproduction or development is unknown.

Proposed Experimental Designs for Direct Testing of this compound

To address the identified data gaps, a tiered approach to testing is recommended, starting with fundamental in vitro assays. The following protocols are based on internationally recognized OECD Test Guidelines to ensure data quality and regulatory acceptance.[18]

Workflow for Initial Toxicological Screening

cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute Toxicity Assessment Protocol 1 OECD 471 Bacterial Reverse Mutation Test (Ames Test) Protocol 3 OECD 423 Acute Oral Toxicity (Acute Toxic Class Method) Protocol 1->Protocol 3 If negative, proceed to in vivo Protocol 2 OECD 439 In Vitro Skin Irritation (RhE Model) Protocol 2->Protocol 3

References

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of Diisobutyl Sulfide to Diisobutyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). They serve as crucial intermediates in organic synthesis and are integral components in a variety of pharmaceuticals and agrochemicals. The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. However, this process requires careful control to prevent over-oxidation to the corresponding sulfones (R-SO₂-R').[1][2] This guide provides a comprehensive overview of the principles, protocols, and analytical methods for the selective oxidation of diisobutyl sulfide to its corresponding sulfoxide, a compound with potential applications in pharmaceutical and pesticide intermediate synthesis.[3]

While extensive literature exists for the oxidation of generic sulfides, and particularly for the ubiquitous dimethyl sulfoxide (DMSO), specific protocols for dithis compound are less common.[4][5] Therefore, this document synthesizes established principles of sulfide oxidation and adapts them to the specific case of dithis compound, providing researchers with a robust starting point for their investigations.

Principles of Sulfide Oxidation

The conversion of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. This transformation is typically achieved using a variety of oxidizing agents. The key challenge lies in achieving high selectivity for the sulfoxide product while minimizing the formation of the sulfone byproduct.[1][2]

Mechanism of Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its "green" nature, with water being the only byproduct.[1][6] The reaction mechanism is believed to involve the electrophilic attack of a peroxide oxygen atom on the nucleophilic sulfur atom of the sulfide.[6][7] Computational studies suggest that the reaction proceeds through a transition state where the O-O bond of hydrogen peroxide breaks as the new S-O bond forms.[7] The presence of a solvent, particularly one capable of hydrogen bonding, can significantly influence the reaction rate and selectivity by stabilizing the charge separation in the transition state.[7]

Factors Influencing Selectivity

Several factors can be manipulated to favor the formation of the sulfoxide over the sulfone:

  • Choice of Oxidant: Milder oxidizing agents are generally preferred.

  • Stoichiometry: Using a stoichiometric amount (or a slight excess) of the oxidant relative to the sulfide is crucial to prevent over-oxidation.[2]

  • Reaction Temperature: Lower temperatures generally favor the formation of the sulfoxide.

  • Solvent: The choice of solvent can influence the reactivity of the oxidant and the solubility of the reactants and products.[6]

  • Catalysts: Various metal and non-metal catalysts can be employed to enhance the rate and selectivity of the oxidation.[8][9][10]

Safety Precautions for Handling Oxidizing Agents

Oxidizing agents are substances that can cause or contribute to the combustion of other materials, typically by yielding oxygen.[11] They can be hazardous and require careful handling to prevent fires, explosions, and personal injury.[12][13]

ALWAYS adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) at all times.[12][13][14]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[14][15]

  • Segregation: Store oxidizing agents away from flammable and combustible materials, as well as reducing agents.[13][15]

  • Material Compatibility: Use containers and utensils made of inert materials like glass or ceramic. Avoid contact with metals and organic materials like paper towels for cleanup.[11]

  • Spill Management: In case of a spill, do not use combustible materials for absorption.[12] Evacuate the area and seek assistance if necessary.

  • Waste Disposal: Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional guidelines.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the oxidation of dithis compound.

Protocol 1: Hydrogen Peroxide in Acetic Acid (Transition-Metal-Free)

This protocol is adapted from a general method for the selective oxidation of various sulfides and is valued for its simplicity and use of environmentally benign reagents.[1][6]

Rationale: Acetic acid serves as a solvent that facilitates the oxidation by hydrogen peroxide, likely through activation of the peroxide. The reaction proceeds under mild, room temperature conditions, which helps to control the selectivity towards the sulfoxide.[1][6]

3.1.1. Materials
  • Dithis compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • 4 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

3.1.2. Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add dithis compound (1 equivalent).

  • Add glacial acetic acid (approximately 1 mL per mmol of sulfide).

  • Slowly add 30% hydrogen peroxide (2 equivalents) to the stirred solution at room temperature.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically when the starting sulfide is no longer detectable), carefully neutralize the solution with 4 M aqueous NaOH. Caution: Neutralization is exothermic.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude diisobutyl sulfoxide.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Electrochemical Oxidation

This protocol is based on a scalable and selective electrochemical method that avoids the use of traditional chemical oxidants.[16]

Rationale: This environmentally friendly method utilizes electrons as the "oxidant" in an anodic oxidation process. Sodium chloride acts as both an electrolyte and a redox mediator, preventing the oxidation of sensitive functional groups. The use of reusable graphite felt electrodes adds to the green credentials of this method.[16]

3.2.1. Materials
  • Dithis compound

  • Sodium chloride (NaCl)

  • Acetone

  • Water

  • Undivided electrochemical cell

  • Graphite felt electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer and stir bar

3.2.2. Procedure
  • Set up the undivided electrochemical cell with a graphite felt anode and a graphite felt cathode.

  • Prepare a solution of dithis compound (1 equivalent) and NaCl in a mixed solvent system of acetone and water.

  • Submerge the electrodes in the solution and begin stirring.

  • Apply a constant current to the cell using the DC power supply. The optimal current density should be determined experimentally.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, disconnect the power supply.

  • Remove the electrodes from the solution.

  • Evaporate the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify as needed.

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the product are essential for successful synthesis.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A rapid and simple technique to qualitatively follow the disappearance of the starting sulfide and the appearance of the sulfoxide product. The difference in polarity between the sulfide and sulfoxide allows for easy separation on a TLC plate.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of the sulfide and the yield of the sulfoxide.[17][18] A flame ionization detector (FID) or a flame photometric detector (FPD) can be used for detection.[18][19]

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the product, confirming its identity.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the diisobutyl sulfoxide. The chemical shifts of the protons and carbons adjacent to the sulfinyl group will be different from those in the starting sulfide.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1030-1070 cm⁻¹ is characteristic of the S=O stretching vibration in the sulfoxide.

Data Presentation

The following table provides a hypothetical comparison of the two presented methods for the oxidation of dithis compound. Actual results may vary depending on the specific reaction conditions.

ParameterProtocol 1: H₂O₂/Acetic AcidProtocol 2: Electrochemical
Oxidant Hydrogen PeroxideElectrons
Typical Yield 85-95%90-99%
Selectivity Good to ExcellentExcellent
Reaction Time 1-4 hours2-6 hours
Temperature Room TemperatureRoom Temperature
Environmental Impact Low (water byproduct)Very Low (no chemical oxidant)
Scalability GoodExcellent

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the oxidation of dithis compound to its sulfoxide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Reactant & Reagent Preparation Reaction_Setup Reaction Setup Reactant_Prep->Reaction_Setup Charge Reactor Oxidation Oxidation of Dithis compound Reaction_Setup->Oxidation Monitoring Reaction Monitoring (TLC, GC) Oxidation->Monitoring Sampling Monitoring->Oxidation Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization (GC-MS, NMR, IR) Purification->Characterization Pure Product

Caption: General experimental workflow for dithis compound oxidation.

Conclusion

The selective oxidation of dithis compound to diisobutyl sulfoxide is a readily achievable transformation using established chemical principles. Both the transition-metal-free hydrogen peroxide method and the electrochemical approach offer efficient and environmentally conscious routes to the desired product. Careful control of reaction parameters and diligent monitoring are key to maximizing yield and selectivity. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize diisobutyl sulfoxide for their specific applications.

References

Application Notes and Protocols for the Selective Oxidation of Isobutyl Sulfide to Di-isobutyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the selective oxidation of isobutyl sulfide to di-isobutyl sulfone. Sulfones are a critical functional group in organic synthesis and drug development, valued for their chemical stability and unique electronic properties.[1][2][3] This document explores various methodologies, from classical oxidation techniques to modern catalytic systems, offering researchers and drug development professionals a robust resource for achieving high-yield and selective sulfone synthesis. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural steps to ensure reproducibility and scalability.

Introduction: The Synthetic Importance of Sulfones

Sulfones (R-SO₂-R') are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[4] This functional group is more than a mere synthetic curiosity; its strong electron-withdrawing nature and metabolic stability make it a privileged scaffold in medicinal chemistry and materials science.[1][2] The oxidation of sulfides is the most common and direct route to sulfones, with the corresponding sulfoxide as a potential intermediate.[4][5][6] The primary challenge in this transformation lies in achieving high selectivity for the sulfone, avoiding over-oxidation or the accumulation of the sulfoxide intermediate. This guide will focus on robust methods for the selective conversion of this compound to its corresponding sulfone.

Comparative Analysis of Oxidation Methodologies

A variety of reagents and catalytic systems have been developed for the oxidation of sulfides. The choice of method often depends on factors such as substrate scope, functional group tolerance, cost, and environmental impact. Below is a comparative overview of common approaches.

Oxidation System Oxidizing Agent Catalyst Advantages Disadvantages Selectivity for Sulfone
Classical Oxidants Peroxy acids (e.g., m-CPBA)NoneHigh reactivity, readily available.Stoichiometric waste, potential for over-oxidation.Moderate to High
Hydrogen Peroxide H₂O₂Metal Catalysts (W, Mo, V)[7][8][9][10]"Green" oxidant (water is the only byproduct), cost-effective.[1]Often requires a catalyst for high efficiency and selectivity.[7]High with appropriate catalyst.
Potassium Peroxymonosulfate Oxone®None or Phase-Transfer CatalystStable solid, effective for a wide range of sulfides.[11]Stoichiometric salt byproduct.High
Metal-Free Systems Urea-Hydrogen Peroxide/Phthalic AnhydrideNoneEnvironmentally benign, avoids heavy metal contamination.[12]May require specific activators.High

Mechanistic Considerations for Selectivity

The oxidation of a sulfide to a sulfone proceeds in two steps. The first oxidation yields the sulfoxide, which is then further oxidized to the sulfone.

Caption: General pathway for sulfide oxidation.

Achieving high selectivity for the sulfone requires reaction conditions that favor the second oxidation step over the first, or at least ensure the rapid conversion of the intermediate sulfoxide. This is often accomplished by using a stoichiometric excess of the oxidizing agent and, in many cases, a catalyst that facilitates both oxidation steps. The electrophilic nature of the oxidant attacks the nucleophilic sulfur atom.[13]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the selective oxidation of this compound to di-isobutyl sulfone using two distinct and reliable methods.

Protocol 1: Tungsten-Catalyzed Oxidation with Hydrogen Peroxide

This method utilizes a tungsten-based catalyst, which is known for its high efficiency in promoting the oxidation of sulfides to sulfones with hydrogen peroxide.[8][10] The catalyst activates the hydrogen peroxide, increasing its electrophilicity and facilitating the oxidation process.

Materials:

  • This compound

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.46 g, 10 mmol) and sodium tungstate dihydrate (0.33 g, 1 mmol, 10 mol%) in 20 mL of methanol.

  • Addition of Oxidant: To the stirring solution, add 30% hydrogen peroxide (3.4 g, 30 mmol, 3 equivalents) dropwise over a period of 15 minutes. Caution: The reaction is exothermic. Maintain the temperature of the reaction mixture below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acid and decompose excess hydrogen peroxide.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude di-isobutyl sulfone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Caption: Workflow for tungsten-catalyzed oxidation.

Protocol 2: Phase-Transfer Catalyzed Oxidation with Oxone®

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents in immiscible phases.[14] In this protocol, a quaternary ammonium salt transfers the peroxymonosulfate anion from the aqueous phase to the organic phase where the sulfide is present, facilitating the oxidation.[11][15]

Materials:

  • This compound

  • Oxone® (Potassium peroxymonosulfate)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of Oxone® (12.3 g, 20 mmol, 2 equivalents) in 50 mL of water. In a separate beaker, dissolve this compound (1.46 g, 10 mmol) and tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%) in 50 mL of ethyl acetate.

  • Reaction: Add the organic solution to the aqueous solution in the round-bottom flask. Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining oxidant, followed by water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude di-isobutyl sulfone can be purified by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Conversion: If the reaction stalls, gentle heating (40-50°C) can be applied, especially in the tungsten-catalyzed method. Ensure vigorous stirring in the phase-transfer protocol to maximize the interfacial area.

  • Formation of Sulfoxide: If significant amounts of the sulfoxide intermediate are observed, increase the equivalents of the oxidizing agent (e.g., to 3.5 equivalents of H₂O₂ or 2.5 equivalents of Oxone®).

  • Difficult Purification: If the crude product is an oil, purification by column chromatography is recommended over recrystallization.

Safety Precautions

  • Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.

  • Oxone® is corrosive and an irritant. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable. Work away from ignition sources.

Conclusion

The selective oxidation of this compound to di-isobutyl sulfone can be achieved with high efficiency using multiple methodologies. The choice between a homogenous catalytic system with hydrogen peroxide or a phase-transfer-catalyzed approach with Oxone® will depend on the specific requirements of the laboratory and the desired scale of the reaction. Both protocols presented offer reliable and reproducible methods for the synthesis of this important sulfone.

References

Application Notes & Protocols: Diisobutyl Sulfide as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Sterically Demanding Thioethers in Coordination Chemistry

Thioether ligands (R₂S) are a cornerstone of coordination chemistry, valued for their "soft" donor properties which make them particularly suitable for coordinating with soft, later transition metals such as palladium, platinum, and gold.[1][2] Unlike their oxo-ether counterparts, the sulfur atom in a thioether possesses more diffuse, polarizable lone pairs, leading to strong covalent interactions with these metals.[3] Within this class of ligands, diisobutyl sulfide [(CH₃)₂CHCH₂]₂S stands out due to the significant steric bulk imparted by its isobutyl groups. This steric hindrance plays a critical role in influencing the coordination number, geometry, and reactivity of the resulting metal complexes. The bulky nature of dithis compound can create a specific coordination pocket around the metal center, potentially enhancing selectivity in catalytic processes and stabilizing reactive intermediates by preventing undesirable bimolecular decomposition pathways.

This guide provides a comprehensive overview of dithis compound, detailing its synthesis, its incorporation into organometallic complexes, and its potential applications, with a particular focus on catalysis. The protocols herein are designed for researchers in organometallic synthesis, catalysis, and drug development, offering both practical, step-by-step instructions and the theoretical underpinnings for experimental choices.

Key Properties of Dithis compound

A summary of the essential physical and chemical properties of dithis compound is provided below.

PropertyValueReference(s)
Chemical Formula C₈H₁₈S[4][5]
Molecular Weight 146.29 g/mol [4][5][6]
Appearance Colorless liquid[4][5]
Odor Strong, garlic-like[4]
Boiling Point 188-189 °C (at 1013 hPa)[6]
Melting Point -80 °C[6]
Density 0.84 g/cm³ (at 20 °C)[6]
Flash Point 62 °C[6]
Solubility Sparingly soluble in water, soluble in organic solvents.[5]

Synthesis and Purification of Dithis compound Ligand

The synthesis of symmetrical dialkyl sulfides is reliably achieved via the Williamson ether synthesis analogue, reacting an alkali metal sulfide with an appropriate alkyl halide. The following protocol is adapted from established methods for dialkyl sulfide synthesis.[7]

Protocol 2.1: Synthesis of Dithis compound

Causality: This procedure utilizes a nucleophilic substitution reaction where the sulfide ion (S²⁻) displaces the bromide from two molecules of isobutyl bromide. Methanol is used as a co-solvent to improve the solubility of the sodium sulfide salt in the aqueous phase, facilitating a smoother reaction. Vigorous stirring is essential to overcome phase-transfer limitations between the aqueous and organic components.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve sodium sulfide nonahydrate (0.75 mol) in 125 mL of deionized water and 25 mL of methanol. Equip the flask with the reflux condenser, dropping funnel, and a magnetic stir bar.

  • Addition of Alkyl Halide: Begin vigorous stirring of the sulfide solution. Add isobutyl bromide (1.0 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to a steady reflux using the heating mantle. Continue to stir vigorously under reflux for 5 hours.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 10% sodium carbonate solution and 50 mL of deionized water. This removes any unreacted acidic impurities or salts.

  • Drying and Solvent Removal: Dry the ethereal layer over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude dithis compound by fractional distillation under reduced pressure to yield a clear, colorless liquid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Na2S Sodium Sulfide Nonahydrate Reaction Reflux in H2O/MeOH (5 hours) Na2S->Reaction iBuBr Isobutyl Bromide iBuBr->Reaction Workup Ether Extraction & Aqueous Wash Reaction->Workup Purification Drying & Distillation Workup->Purification Product Dithis compound Purification->Product

Caption: Workflow for the synthesis of dithis compound.

Synthesis of a Representative Organometallic Complex

Dithis compound readily forms stable complexes with square planar d⁸ metals like Palladium(II) and Platinum(II).[1][2] The synthesis typically involves the direct reaction of a metal halide precursor with the thioether ligand. The following protocol describes the synthesis of cis-dichlorobis(dithis compound)palladium(II), a common type of thioether complex.[1]

Protocol 3.1: Synthesis of [PdCl₂(S(iBu)₂)₂]

Causality: Palladium(II) chloride is often used as a precursor, but its low solubility can hinder reactivity. Using a more soluble acetonitrile adduct, [PdCl₂(CH₃CN)₂], allows the reaction to proceed under milder, homogeneous conditions. The weakly bound acetonitrile ligands are easily displaced by the stronger thioether donor ligands to form the desired complex. The stoichiometry is controlled to favor the formation of the bis-ligated species.

Materials:

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] or Palladium(II) chloride (PdCl₂)

  • Dithis compound

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Hexane

Equipment:

  • Schlenk flask or round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Cannula or filter funnel for filtration

Procedure:

  • Precursor Solubilization: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend bis(acetonitrile)palladium(II) chloride (1.0 mmol) in 15 mL of dichloromethane. Stir until a clear orange solution is formed.

  • Ligand Addition: Using a syringe, add dithis compound (2.1 mmol, 2.1 equivalents) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A color change from orange to yellow is typically observed as the complex forms.

  • Precipitation and Isolation: Reduce the volume of the solvent in vacuo to approximately 5 mL. Add 20 mL of hexane to precipitate the product. The less polar hexane acts as an anti-solvent, causing the more polar metal complex to precipitate.

  • Washing and Drying: Collect the yellow solid by filtration, wash with a small amount of fresh hexane to remove any excess ligand, and dry the product under vacuum.

Characterization: The resulting complex can be characterized by ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of an anti-solvent (like hexane) into a concentrated solution of the complex in a solvent like dichloromethane.

G cluster_complex cis-[PdCl₂(S(iBu)₂)₂] Structure Pd Pd S1 S Pd->S1 S2 S Pd->S2 Cl1 Cl Pd->Cl1 Cl2 Cl Pd->Cl2 iBu1 (iBu)₂ S1->iBu1 iBu2 (iBu)₂ S2->iBu2

Caption: Coordination sphere of a dithis compound palladium complex.

Applications in Homogeneous Catalysis

The unique steric and electronic properties of dithis compound make its metal complexes promising candidates for homogeneous catalysis. The bulky isobutyl groups can influence the regioselectivity and stereoselectivity of catalytic transformations. Furthermore, the M-S bond, while strong, can be labile under certain conditions, allowing the thioether to act as a placeholder ligand that dissociates to open a coordination site for substrate binding.

Application Example: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are workhorses in C-C and C-N bond formation.[8][9] While phosphine ligands are most common, thioether ligands offer an alternative electronic environment. A complex like [PdCl₂(S(iBu)₂)₂] can serve as a pre-catalyst for reactions like the Heck or Suzuki coupling.

Logical Framework: The catalytic cycle typically involves an initial reduction of the Pd(II) pre-catalyst to a catalytically active Pd(0) species. The bulky dithis compound ligands can stabilize this low-valent state while also influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

G Start Synthesize Ligand (Dithis compound) Complex Form Metal Complex [PdCl₂(S(iBu)₂)₂] Start->Complex PreCat Use as Pre-Catalyst in Cross-Coupling Complex->PreCat Activation In-situ Activation (Reduction to Pd(0)) PreCat->Activation Cycle Enter Catalytic Cycle (Oxidative Addition, Reductive Elimination) Activation->Cycle Product Formation of Desired Product Cycle->Product

Caption: Logical workflow from ligand synthesis to catalytic application.

Safety and Handling

  • Dithis compound: This compound is a combustible liquid and should be handled in a well-ventilated fume hood.[5][6] It has a potent, unpleasant odor. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Metal Precursors: Palladium and platinum compounds are sensitizers and can be toxic. Handle them with care, avoiding inhalation of dust or contact with skin.

  • Solvents: Dichloromethane and other chlorinated solvents are hazardous. All manipulations should be performed in a fume hood.

References

"antioxidant properties of sulfurized isobutylene in lubricants"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Elucidating the Antioxidant Properties of Sulfurized Isobutylene in Lubricant Formulations

Audience: Researchers, Lubricant Formulators, and Tribology Scientists

Introduction: The Imperative of Oxidative Stability in Modern Lubricants

Lubricants are the lifeblood of machinery, engineered to operate under increasingly severe conditions of high temperature, pressure, and mechanical stress. Under these conditions, the lubricant's base oil is susceptible to oxidative degradation, a complex, self-propagating free-radical chain reaction.[1] This process is the primary cause of lubricant failure, leading to detrimental effects such as viscosity increase, the formation of sludge and varnish, and the generation of corrosive acidic byproducts.[2][3] To counteract this degradation and extend the useful life of the lubricant, antioxidant additives are indispensable components of modern formulations.[4]

While primarily renowned as an extreme-pressure (EP) and anti-wear additive, sulfurized isobutylene (SIB) also exhibits significant, multifaceted antioxidant properties.[5][6][7][8] Its inclusion in a formulation can therefore serve a dual purpose, protecting machinery from both wear under high loads and oxidative breakdown. This guide provides a detailed exploration of the antioxidant mechanisms of SIB and presents robust protocols for quantifying its efficacy.

Part 1: The Dual Antioxidant Mechanism of Sulfurized Isobutylene

Antioxidants are broadly classified into two categories based on their mechanism of action: primary and secondary.[9] Sulfurized isobutylene, which is a complex mixture of organosulfur compounds including polysulfides, uniquely contributes through both pathways.

  • Secondary Antioxidant Action: Peroxide Decomposition The classical role attributed to sulfur-containing additives is that of a secondary antioxidant, or peroxide decomposer.[1][9][10] During the lubricant oxidation cycle, hydroperoxides (ROOH) are formed as stable intermediates. These hydroperoxides are thermally unstable and can decompose into highly reactive radicals, propagating the oxidation chain reaction. Sulfur compounds in SIB intervene by catalytically decomposing these hydroperoxides into non-radical, stable products like alcohols, effectively breaking the cycle.[10]

  • Primary Antioxidant Action: Radical Scavenging by Polysulfides Contrary to the traditional view that sulfur compounds are solely peroxide decomposers, groundbreaking research has revealed that polysulfides with four or more sulfur atoms (tetrasulfides), present in SIB mixtures, are potent primary antioxidants, also known as radical-trapping antioxidants (RTAs).[11][12][13] This activity is particularly effective at elevated temperatures. The mechanism involves a bimolecular homolytic substitution (SH2) reaction where a peroxyl radical (ROO•) attacks the polysulfide chain.[12] This reaction is favorable because it breaks a relatively weak sulfur-sulfur bond and produces a highly stabilized perthiyl radical, which is less reactive and slows the overall oxidation process.[12][13][14] The efficacy of this radical scavenging increases with the length of the sulfur chain, making tetrasulfides particularly effective.[11][12][15]

Visualizing the Lubricant Oxidation and Inhibition Pathways

G cluster_oxidation Lubricant Oxidation Cycle cluster_inhibition Antioxidant Intervention Initiation Initiation (Heat, Metal Catalysis) RH -> R• R_dot Alkyl Radical (R•) Initiation->R_dot Propagation1 Propagation 1 R• + O2 -> ROO• R_dot->Propagation1 ROO_dot Peroxyl Radical (ROO•) Propagation1->ROO_dot Propagation2 Propagation 2 ROO• + RH -> ROOH + R• ROO_dot->Propagation2 Propagation2->R_dot Regenerates R• ROOH Hydroperoxide (ROOH) Propagation2->ROOH Branching Chain Branching ROOH -> RO• + •OH ROOH->Branching Primary_AO Primary Antioxidants (Radical Scavengers) e.g., SIB Polysulfides Primary_AO->ROO_dot Traps Radical Secondary_AO Secondary Antioxidants (Peroxide Decomposers) e.g., SIB Sulfides Secondary_AO->ROOH Decomposes

Caption: The lubricant autoxidation cycle and points of intervention by antioxidants.

Part 2: Experimental Protocols for Quantifying Antioxidant Performance

To validate and quantify the antioxidant efficacy of sulfurized isobutylene, standardized, accelerated aging tests are employed. These protocols create harsh oxidative environments to simulate long-term service in a condensed timeframe.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT)

Governing Standard: ASTM D2272[3][16]

Principle: This test measures the oxidative stability of a lubricant under accelerated conditions of heat, oxygen pressure, and catalysis.[2][16][17] The result is reported as the time in minutes required for a specified pressure drop, which corresponds to the depletion of the antioxidant additives and the onset of rapid base oil oxidation. A longer RPVOT time indicates superior oxidation resistance.[4]

Methodology:

  • Sample Preparation:

    • Accurately weigh 50 ± 0.5 g of the lubricant sample into a clean glass container.

    • Add 5.0 ± 0.5 g of distilled water.

    • Place a polished copper coil catalyst into the oil-water mixture.

      • Scientific Rationale: The copper coil acts as a catalyst, mimicking the effect of metal components (e.g., bearings, pipes) in a real-world lubrication system that accelerate oxidation.[2][17] Water is included as it is a common contaminant that also promotes oxidation.

  • Apparatus Setup:

    • Place the glass container into the stainless-steel pressure vessel.

    • Seal the vessel and purge it with oxygen to remove any air.

    • Pressurize the vessel with pure oxygen to 620 kPa (90 psi) at room temperature.[2]

  • Test Execution:

    • Place the sealed and pressurized vessel into the RPVOT apparatus, which contains a hot oil bath pre-heated to 150°C.[2][16]

    • Begin rotating the vessel at 100 rpm. This ensures continuous mixing of the sample, water, and catalyst with the oxygen headspace.[2]

    • Continuously monitor and record the pressure inside the vessel. The pressure will initially rise as the vessel heats up and then stabilize.

  • Endpoint and Data Analysis:

    • The test concludes when the pressure drops by 175 kPa (approx. 25.4 psi) from the maximum observed pressure.[2]

    • The time elapsed from the start of the test to this endpoint is recorded as the RPVOT result in minutes.

    • Compare the RPVOT time of the base oil, the base oil with SIB, and fully formulated lubricants. An increase in RPVOT time demonstrates the antioxidant contribution of the additive.

Visualizing the RPVOT Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Weigh 50g Oil & 5g Water B Add Polished Copper Catalyst A->B C Seal in Vessel B->C D Pressurize to 620 kPa with O2 C->D E Place in 150°C Bath & Rotate at 100 rpm D->E F Monitor Pressure E->F G Endpoint: Pressure drops by 175 kPa F->G H Record Time in Minutes G->H

Caption: Step-by-step experimental workflow for the RPVOT (ASTM D2272) test.

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC)

Governing Standard: ASTM D6186[18][19]

Principle: PDSC measures the oxidative stability of a material by detecting the heat (exotherm) released during oxidation.[20][21] A small sample is heated to a high temperature under high-pressure oxygen. The time from the start of the test until the onset of the exothermic reaction is measured as the Oxidation Induction Time (OIT). A longer OIT indicates greater oxidative stability.[18][20]

Methodology:

  • Sample Preparation:

    • Place a standard open aluminum pan on a microbalance and tare.

    • Carefully place approximately 3 mg of the lubricant sample into the pan.

      • Scientific Rationale: The small sample size ensures a thin film, maximizing exposure to oxygen and promoting a uniform oxidation reaction, which is crucial for reproducibility.[22]

  • Apparatus Setup:

    • Place the sample pan into the PDSC measurement cell. An empty, open aluminum pan is placed on the reference side.

    • Seal the cell and rapidly heat the sample to the isothermal test temperature (e.g., 200-210°C).

    • Once the temperature is stable, pressurize the cell with pure oxygen to a specified pressure (e.g., 3.5 MPa or 500 psi).[19][20]

  • Test Execution:

    • Maintain the isothermal temperature and oxygen pressure.

    • The instrument's software will plot the differential heat flow versus time. Initially, the baseline should be flat.

  • Endpoint and Data Analysis:

    • The onset of oxidation is marked by a sharp exothermic deviation from the baseline.

    • The OIT is determined by calculating the intersection of the tangent of the baseline with the tangent of the exothermic peak.

    • The OIT is reported in minutes. Compare the OIT values for different formulations to assess the antioxidant performance of SIB.

Part 3: Data Interpretation and Synergistic Effects

The addition of sulfurized isobutylene to a base oil is expected to significantly increase its oxidative stability. Furthermore, sulfur compounds are known to exhibit synergistic effects when combined with primary antioxidants like hindered phenols or aromatic amines.[6][23][24] This means the combined antioxidant effect is greater than the sum of the individual effects.

Table 1: Representative Oxidative Stability Data
Formulation IDDescriptionSIB Conc. (wt%)Phenolic AO (wt%)RPVOT (minutes)PDSC OIT @ 210°C (minutes)
F-01Group II Base Oil (Control)0.00.0354.5
F-02F-01 + SIB1.00.011012.1
F-03F-01 + Phenolic AO0.00.515018.5
F-04F-01 + SIB + Phenolic AO1.00.5325 41.3

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

The hypothetical data in Table 1 clearly shows the individual antioxidant contribution of SIB (F-02) and a traditional phenolic antioxidant (F-03). Crucially, the fully formulated oil (F-04) demonstrates a strong synergistic effect, with RPVOT and PDSC results far exceeding the additive contributions of the individual components. This synergy is a key principle in lubricant formulation, allowing for robust performance and extended lubricant life.

Conclusion

Sulfurized isobutylene is a multifunctional additive that provides significant value beyond its primary role as an extreme-pressure agent. Its ability to act as both a peroxide decomposer and a high-temperature radical scavenger makes it a potent contributor to the oxidative stability of lubricants. By employing standardized protocols such as RPVOT (ASTM D2272) and PDSC (ASTM D6186), formulators can precisely quantify the antioxidant performance of SIB and leverage its synergistic relationship with other antioxidants to design highly durable and long-lasting lubricants for demanding applications.

References

Application Notes & Protocols for Evaluating the Anti-Wear Performance of Isobutyl Sulfide Additives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Isobutyl Sulfide in Modern Lubrication

In the realm of tribology, the mitigation of wear under boundary lubrication conditions is a paramount challenge. When the lubricant film thins to the point where metal-to-metal contact between surface asperities is imminent, anti-wear (AW) additives become indispensable. These additives function by reacting with the metallic surfaces to form a sacrificial, protective film that shears in preference to the underlying substrate, thereby preventing catastrophic wear and seizure.

Sulfur-based compounds have long been recognized as highly effective anti-wear and extreme pressure (EP) additives.[1] They operate through a tribochemical mechanism, forming robust inorganic films at the contact interface under the influence of localized high temperatures and pressures.[2] This guide focuses specifically on This compound (Dithis compound) , an organic sulfide additive valued for its ability to enhance the anti-wear properties of lubricating oils.[3] Its molecular structure is C8H18S.[]

These application notes provide a comprehensive framework for researchers and formulation scientists to evaluate the anti-wear performance of this compound. We will delve into its mechanism of action, present a detailed protocol for performance testing using the industry-standard Four-Ball Wear Test, and outline advanced methods for data analysis and interpretation.

Mechanism of Action: Tribochemical Film Formation

The efficacy of this compound as an anti-wear additive is rooted in its ability to decompose under tribological stress and react with ferrous surfaces. This process is not one of simple adsorption but a complex series of tribochemical reactions.

  • Adsorption & Chemisorption: Under the high pressures and temperatures generated at asperity contacts, the this compound molecules are first physically and then chemically adsorbed onto the metal surface.

  • Thermal Decomposition: The localized frictional heat causes the cleavage of the Carbon-Sulfur (C-S) bonds within the this compound molecule. Mechanical forces, or shear, can assist in lowering the energy barrier for these reactions to occur.[2]

  • Reaction and Film Formation: The liberated, highly reactive sulfur species then react directly with the iron on the substrate. This reaction forms a tenacious, multi-layered protective film, primarily composed of iron sulfides (FeS).

  • Sacrificial Shearing: This newly formed iron sulfide layer possesses a lower shear strength than the parent metal. During sliding contact, this film shears sacrificially, preventing direct metal-to-metal contact and significantly reducing adhesive wear.[2]

This entire process is dynamic, with the protective film being continuously removed by mechanical action and replenished by the ongoing tribochemical reaction as long as the additive is present in the lubricant and the boundary conditions persist.

G cluster_0 Lubricant Bulk cluster_1 Metal Surface Interface IBS_bulk This compound in Base Oil Adsorption Physical & Chemical Adsorption IBS_bulk->Adsorption High Pressure & Temperature Decomposition Tribochemical Decomposition Adsorption->Decomposition Shear & Heat (C-S Bond Cleavage) Reaction Reaction with Iron Decomposition->Reaction Film Iron Sulfide (FeS) Protective Film Reaction->Film Forms Sacrificial Layer Film->Film

Caption: Tribochemical mechanism of this compound.

Protocol: Four-Ball Wear Test (Modified ASTM D4172)

The Four-Ball Wear Test is a fundamental and widely accepted method for evaluating the wear-preventive characteristics of lubricating fluids.[5][6] This protocol details the procedure for comparing a baseline lubricant against the same lubricant blended with this compound.

Experimental Rationale

The Four-Ball test simulates point contact under boundary lubrication conditions, making it ideal for assessing the performance of anti-wear additives.[7] By rotating a single steel ball against three stationary, lubricated balls under a defined load, temperature, and speed, we can generate a measurable wear scar. The size of this scar is inversely proportional to the effectiveness of the additive. A smaller scar indicates superior anti-wear protection.[5][8]

Materials and Equipment
  • Four-Ball Wear Test Machine: Capable of maintaining specified load, speed, and temperature.

  • Test Balls: AISI 52100 steel, 12.7 mm diameter, Grade 25.

  • Test Lubricants:

    • Control: Base oil (e.g., Group II or III paraffinic).

    • Test Sample 1: Base oil + 0.5% wt. This compound.

    • Test Sample 2: Base oil + 1.0% wt. This compound.

    • Test Sample 3: Base oil + 2.0% wt. This compound.

  • Cleaning Solvents: Heptane, Acetone.

  • Equipment: Torque wrench, lint-free wipes, ultrasonic bath, microscope with calibrated measurement stage (or optical profilometer).

Step-by-Step Procedure
  • Preparation (Self-Validation):

    • Thoroughly clean the test balls, ball pot, and locking ring using an ultrasonic bath with heptane for 10 minutes, followed by a rinse with acetone. This step is critical to remove any residual oils or contaminants, ensuring repeatable results.[9]

    • Dry the components completely using a stream of dry air or nitrogen. Handle the balls only with clean, lint-free gloves or forceps from this point forward.

  • Assembly:

    • Place three clean test balls into the ball pot. Secure them in place with the locking ring.

    • Pour the test lubricant into the pot until the balls are fully submerged (approximately 8-10 mL).

    • Secure a fourth clean ball into the rotating chuck of the machine.

  • Test Execution:

    • Mount the ball pot assembly onto the machine's platform.

    • Apply the desired load. A standard condition for anti-wear testing is 40 kgf (392 N) .

    • Set the temperature controller to 75 °C and allow the system to stabilize. This temperature is chosen to accelerate the tribochemical reactions without causing bulk oil oxidation.

    • Set the rotational speed to 1200 rpm .

    • Begin the test and run for a duration of 60 minutes .[7]

  • Disassembly and Cleaning:

    • Carefully remove the ball pot.

    • Drain the lubricant and retrieve the three stationary balls.

    • Clean the balls thoroughly with heptane to remove all residual lubricant for accurate scar measurement.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assembly 2. Assembly cluster_test 3. Test Execution cluster_analysis 4. Analysis Clean Ultrasonically Clean Balls & Hardware Dry Dry Components Clean->Dry Assemble Assemble 3 Balls in Pot Dry->Assemble AddLube Add Test Lubricant Assemble->AddLube Mount Mount 4th Ball in Chuck AddLube->Mount SetParams Set Parameters: Load: 40 kgf Temp: 75°C Speed: 1200 rpm Mount->SetParams RunTest Run Test for 60 min SetParams->RunTest Disassemble Disassemble & Clean Stationary Balls RunTest->Disassemble Measure Measure Wear Scars (Microscope/Profilometer) Disassemble->Measure Report Calculate Average WSD & Analyze Data Measure->Report

Caption: Four-Ball Wear Test workflow.

Data Analysis and Interpretation

Wear Scar Diameter (WSD) Measurement

Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions: parallel and perpendicular to the direction of sliding. Calculate the average of these six measurements. This final value is the Mean Wear Scar Diameter (WSD). A lower WSD signifies better anti-wear performance.

Advanced Analysis: 3D Optical Profilometry

While WSD is the standard metric, it provides only a two-dimensional view. A 3D optical profilometer offers a more comprehensive analysis by measuring the depth and topography of the scar.[10] This allows for the calculation of the wear volume , a more direct measure of material loss.[11] Furthermore, it can characterize surface roughness within the scar, providing insights into the nature of the wear (e.g., smooth, polished wear vs. abrasive scratching).

Surface Chemistry Confirmation (Optional)

For in-depth mechanistic studies, the chemical composition of the wear scar can be analyzed using surface-sensitive techniques.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This can be used to visualize the wear scar morphology and confirm the presence of sulfur and iron in the tribofilm.[12][13]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can identify the chemical states of the elements present, confirming the formation of iron sulfide (FeS) versus adsorbed, unreacted sulfur compounds.[14]

Data Presentation

Results should be presented in a clear, tabular format. Each test condition should be repeated at least three times to ensure statistical validity, and the results should be reported as an average with standard deviation.

Sample ID This compound Conc. (% wt.) Load (kgf) Temperature (°C) Mean WSD (mm) ± SD Wear Volume (10⁻³ mm³) ± SD
Control0.040750.65 ± 0.038.5 ± 0.5
Test 10.540750.48 ± 0.024.1 ± 0.3
Test 21.040750.41 ± 0.022.9 ± 0.2
Test 32.040750.40 ± 0.032.8 ± 0.3

Note: Data presented is illustrative.

The illustrative data shows a clear trend: the addition of this compound significantly reduces the wear scar diameter and wear volume compared to the base oil alone. A dose-response relationship is observed, with performance improving up to 1.0-2.0% concentration, beyond which a plateau may be reached.

References

The Versatility of Diisobutyl Sulfide in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diisobutyl sulfide [(CH₃)₂CHCH₂]₂S, a branched-chain thioether, is emerging as a highly versatile molecule in the field of materials science. Its unique combination of a sulfur heteroatom with bulky isobutyl groups imparts specific properties that are being leveraged in a range of applications, from controlling polymer architectures to the directed self-assembly of nanostructures and the selective extraction of precious metals. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental principles and practical methodologies for utilizing dithis compound in key materials science workflows. Detailed application notes are coupled with robust, step-by-step protocols to facilitate the translation of theory into experimental success.

Introduction: The Molecular Merits of Dithis compound

Dithis compound is a colorless liquid characterized by the covalent bonding of a sulfur atom to two isobutyl groups. This structure is fundamental to its utility in materials science for several key reasons:

  • Sulfur Atom Reactivity: The sulfur atom possesses lone pairs of electrons, making it an effective Lewis base. This allows it to coordinate with metal surfaces and metal ions, a property that is central to its use in surface modification and solvent extraction.

  • Chain Transfer Activity: The carbon-sulfur bond in dithis compound can participate in radical reactions. While not as reactive as thiols, it can act as a chain transfer agent in free-radical polymerization, offering a means to control the molecular weight of polymers.

  • Steric Hindrance: The bulky isobutyl groups influence the packing density and orientation when the molecule is used in self-assembled monolayers and can affect the kinetics and solubility in various applications.

This guide will explore three primary applications where these properties are exploited: as a molecular weight regulator in polymer synthesis, as a building block for functional surfaces through self-assembly, and as a selective ligand for metal extraction.

Application I: Control of Polymer Molecular Weight via Chain Transfer

Application Note 2.1: The Role of Dithis compound in Free-Radical Polymerization

In free-radical polymerization, a chain transfer agent (CTA) provides a mechanism to terminate a growing polymer chain and initiate a new one.[1][2] This process is crucial for controlling the molecular weight and molecular weight distribution of the final polymer, which in turn dictates its mechanical and physical properties.

Dithis compound functions as a CTA through an addition-fragmentation mechanism. A growing polymer radical can react with the sulfide, leading to the transfer of the radical and the formation of a new, smaller radical that can initiate the polymerization of another monomer. While less efficient than thiol-based CTAs, dialkyl sulfides like dithis compound offer the advantage of being more resistant to oxidation.[3] The chain transfer constant (C_s) for sulfides is relatively low, meaning they are "slow" transfer agents, which can be advantageous for achieving moderate molecular weight reduction without drastically slowing the polymerization rate.

The choice of dithis compound as a CTA is particularly relevant when synthesizing polymers where the presence of highly reactive thiol groups is undesirable in the final application, or when a more subtle control over molecular weight is required.

Experimental Protocol 2.2: Polystyrene Synthesis with Molecular Weight Control

This protocol describes the bulk polymerization of styrene using Azobisisobutyronitrile (AIBN) as the initiator and dithis compound as a chain transfer agent to reduce the average molecular weight of the resulting polystyrene.

Materials:

  • Styrene (inhibitor removed)

  • Dithis compound (reagent grade)

  • Azobisisobutyronitrile (AIBN)

  • Methanol

  • Toluene

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 10 mL of purified styrene, 0.1 g of AIBN, and the desired amount of dithis compound (see Table 1 for examples).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for 24 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. The resulting viscous solution is then slowly added dropwise to 200 mL of rapidly stirring methanol to precipitate the polystyrene.

  • Purification: Collect the white polymer precipitate by vacuum filtration and wash it thoroughly with fresh methanol.

  • Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polystyrene using Gel Permeation Chromatography (GPC) with a polystyrene standard for calibration.

Data Presentation:

Sample ID[Styrene]:[AIBN]:[Dithis compound] Molar RatioExpected Outcome
PS-Control1000:1:0High Molecular Weight
PS-CTA-11000:1:10Reduced Molecular Weight
PS-CTA-21000:1:50Significantly Reduced Molecular Weight
Table 1: Example reaction conditions for controlling polystyrene molecular weight.

Visualization of Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Styrene Purify Styrene Flask Combine Reactants in Schlenk Flask Styrene->Flask Degas Freeze-Pump-Thaw Cycles Flask->Degas Polymerize Polymerize at 60°C Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Analyze GPC Analysis Dry->Analyze

Caption: Workflow for polystyrene synthesis with dithis compound as a CTA.

Application II: Surface Modification via Self-Assembled Monolayers

Application Note 3.1: Thioether Self-Assembly for Functional Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate.[4] Thiol-based SAMs on gold are widely studied, but thioethers like dithis compound offer an alternative for modifying other metal surfaces, such as copper. The sulfur atom forms a dative bond with the copper surface, leading to an ordered arrangement of the isobutyl groups.[5]

Unlike thiols, which form a strong covalent bond, the interaction of thioethers is weaker, which can result in monolayers with lower defect densities upon annealing.[6] The self-assembly of dithis compound on a Cu(111) surface, for instance, is driven by both the molecule-surface interaction and intermolecular van der Waals forces between the alkyl chains.[5] This allows for the creation of well-defined organic surfaces with controlled chemical and physical properties, which is crucial for applications in electronics, sensors, and corrosion inhibition.

Experimental Protocol 3.2: Formation of a Dithis compound Monolayer on a Copper Substrate

This protocol outlines the solution-phase deposition of a dithis compound SAM on a copper-coated silicon wafer.

Materials:

  • Copper-coated silicon wafer (e.g., 100 nm Cu on Si)

  • Dithis compound

  • Anhydrous ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Glass vials with PTFE-lined caps

  • Tweezers (non-magnetic)

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Cut the copper-coated wafer into appropriate sizes (e.g., 1 cm x 1 cm).

    • Clean the substrates by sonicating in ethanol for 15 minutes.

    • Piranha Etch (Optional, for oxide removal): In a fume hood, immerse the substrates in freshly prepared Piranha solution for 30-60 seconds to remove any surface oxides.

    • Rinse the substrates copiously with deionized water, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas. Use immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of dithis compound in anhydrous ethanol in a clean glass vial. For example, add 18.5 µL of dithis compound to 100 mL of ethanol.

  • Self-Assembly:

    • Completely immerse the cleaned copper substrates in the dithis compound solution using tweezers.

    • Seal the vial and allow the self-assembly to proceed for 24 hours at room temperature in a vibration-free environment.

  • Rinsing:

    • Remove the substrates from the solution with tweezers.

    • Rinse the surface thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

  • Drying and Storage:

    • Dry the substrates again with a gentle stream of nitrogen.

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator.

  • Characterization:

    • The quality and properties of the SAM can be characterized using techniques such as contact angle goniometry (to measure surface hydrophobicity), X-ray photoelectron spectroscopy (XPS, to confirm the presence of sulfur and the chemical state), and scanning tunneling microscopy (STM, to visualize the molecular arrangement).[5]

Visualization of Workflow:

G cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_final Finalization & Analysis Clean Clean Cu Substrate (Sonication, Piranha) RinseDry1 Rinse and Dry Clean->RinseDry1 Immerse Immerse Substrate (24 hours) RinseDry1->Immerse PrepSol Prepare 1 mM Diisobutyl Sulfide in Ethanol PrepSol->Immerse RinseDry2 Rinse with Ethanol and Dry with N2 Immerse->RinseDry2 Characterize Characterize (Contact Angle, XPS, STM) RinseDry2->Characterize

Caption: Workflow for forming a self-assembled monolayer of dithis compound.

Application III: Selective Solvent Extraction of Precious Metals

Application Note 4.1: Ligand-Based Extraction of Palladium and Platinum

The recovery and purification of platinum-group metals (PGMs) are of significant economic and technological importance. Solvent extraction, or liquid-liquid extraction, is a primary method for separating these metals from complex aqueous solutions, such as those derived from leaching spent catalysts.[7]

Dithis compound (or its isomer dibutyl sulfide) acts as a highly effective and selective extractant for palladium(II) from acidic chloride solutions.[8][9] The sulfur atom in the sulfide coordinates to the soft Lewis acid Pd(II), forming a neutral complex that is soluble in an organic phase (e.g., kerosene). This process allows for the selective transfer of palladium from the aqueous phase to the organic phase, leaving other metals like platinum(IV) behind under specific conditions. The extraction efficiency is dependent on several factors, including the acidity of the aqueous phase, the concentration of the sulfide in the organic phase, and the phase ratio.

The extraction mechanism for PdCl₄²⁻ is believed to proceed as follows: PdCl₄²⁻(aq) + 2 R₂S(org) ⇌ PdCl₂(R₂S)₂(org) + 2 Cl⁻(aq)

This selectivity makes dialkyl sulfides valuable reagents in hydrometallurgical processes for PGM refining.

Experimental Protocol 4.2: Selective Extraction of Palladium(II) from an Acidic Chloride Solution

This protocol details a laboratory-scale procedure for the selective extraction of Pd(II) from an aqueous solution containing both Pd(II) and Pt(IV).

Materials:

  • Aqueous stock solution containing PdCl₂ and H₂PtCl₆ in 2 M HCl.

  • Dithis compound

  • Kerosene (or another suitable organic solvent)

  • Separatory funnel

  • pH meter

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis.

Procedure:

  • Preparation of Organic Phase: Prepare a 0.3 M solution of dithis compound in kerosene.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing approximately 100 ppm of Pd(II) and 100 ppm of Pt(IV) in 2 M HCl.

  • Extraction:

    • In a separatory funnel, combine 20 mL of the aqueous phase and 20 mL of the organic phase (Organic/Aqueous phase ratio of 1:1).

    • Shake the funnel vigorously for 6 minutes to ensure thorough mixing and allow for the extraction equilibrium to be reached.[8]

    • Allow the phases to separate completely. The organic phase will contain the extracted palladium complex, while the aqueous phase (raffinate) will be depleted of palladium but retain the platinum.

  • Phase Separation: Carefully drain the lower aqueous phase into a collection beaker. Drain the upper organic phase into a separate beaker.

  • Analysis:

    • Take a sample of the initial aqueous solution and the post-extraction aqueous phase (raffinate).

    • Analyze the concentration of Pd and Pt in both samples using ICP-OES or AAS.

    • Calculate the extraction efficiency (%) for palladium.

Data Presentation:

ParameterOptimal ConditionReference
Sulfide Concentration0.3 - 0.6 M in Kerosene[8][9]
Aqueous Acidity1.0 - 2.0 M HCl[8][9]
O/A Phase Ratio1:1[8]
Contact Time~5-6 minutes[8][9]
Table 2: Optimized conditions for selective Pd(II) extraction.

Visualization of Logical Relationship:

References

Diisobutyl Sulfide: A Critical Evaluation for Protecting Group Chemistry in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. While a vast arsenal of protecting groups has been developed for a myriad of functional groups, a comprehensive evaluation of diisobutyl sulfide for this purpose reveals its general unsuitability for common applications in research and drug development. This application note provides a critical analysis of the properties of dithis compound in the context of protecting group chemistry and offers a detailed guide to established sulfur-containing protecting groups as a more viable alternative.

Part 1: The Inviability of Dithis compound as a General Protecting Group

A thorough review of the scientific literature and established synthetic methodologies indicates that dithis compound is not utilized as a standard protecting group for common functional groups such as alcohols, amines, or carboxylic acids. The fundamental reason for this lies in its failure to meet the essential criteria that define an effective protecting group.[1]

An ideal protecting group should be:

  • Easily and selectively introduced onto the target functional group.

  • Stable to a wide range of reaction conditions under which other transformations in the synthetic sequence are performed.[1]

  • Readily and selectively removed under mild conditions that do not affect other functional groups in the molecule.[1]

Dithis compound, a simple thioether, falls short on these requirements. The formation of a thioether by reacting an alcohol or a carboxylic acid derivative with dithis compound would likely require harsh conditions, leading to a lack of selectivity and potential degradation of the substrate. More critically, the cleavage of the resulting C-S bond to deprotect the functional group would necessitate aggressive reagents, such as strong acids or reducing agents, which would be incompatible with most complex molecules encountered in drug development.[2]

While one report mentions the use of dibutyl sulfide as an in-line quenching agent in a flow chemistry setup, this role is fundamentally different from that of a protecting group, which requires reversible attachment and detachment to a specific functional group.[3]

Part 2: Thioether-Based Protecting Groups: A Viable Alternative

While simple dialkyl sulfides are not suitable, the thioether linkage is a cornerstone of several effective protecting groups, particularly for the thiol functional group. The unique reactivity of the C-S bond in specific contexts allows for selective cleavage under mild conditions.

Protecting Groups for Thiols

The thiol group is highly nucleophilic and readily oxidized to a disulfide, necessitating its protection during many synthetic transformations.[4][5] Thioethers are the most common class of protecting groups for thiols.[4][6]

The triphenylmethyl (trityl) group is a bulky protecting group that is introduced by reacting the thiol with trityl chloride in the presence of a base.

Protocol: Protection of a Thiol with Trityl Chloride

Materials:

  • Thiol-containing substrate

  • Trityl chloride (TrCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the thiol-containing substrate in anhydrous DCM.

  • Add 1.1 equivalents of triethylamine or pyridine.

  • Add 1.1 equivalents of trityl chloride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The trityl group is labile to acid, and its cleavage is often achieved with trifluoroacetic acid (TFA).

Protocol: Deprotection of a Trityl Thioether

Materials:

  • S-tritylated substrate

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (as a scavenger)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the S-tritylated substrate in DCM.

  • Add an excess of triethylsilane (scavenger).

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the deprotected thiol as necessary.

Mechanism of Trityl Group Protection and Deprotection for Thiols

G cluster_protection Protection cluster_deprotection Deprotection Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base - HB⁺ Base Base ProtectedThiol R-S-Tr Thiolate->ProtectedThiol + Tr-Cl - Cl⁻ TrCl Tr-Cl ProtectedThiol_dep R-S-Tr ProtonatedThioether R-S(H⁺)-Tr ProtectedThiol_dep->ProtonatedThioether + H⁺ Acid H⁺ DeprotectedThiol R-SH ProtonatedThioether->DeprotectedThiol -> R-SH + Tr⁺ TritylCation Tr⁺ Scavenged Product Scavenged Product TritylCation->Scavenged Product + Scavenger

Caption: Protection and acid-catalyzed deprotection of a thiol using the trityl group.

The acetamidomethyl group is another common thiol protecting group, valued for its stability to both acidic and basic conditions.

Protocol: Protection of a Thiol with the Acm Group

Materials:

  • Thiol-containing substrate

  • N-(Hydroxymethyl)acetamide

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the thiol in TFA at 0 °C.

  • Add N-(hydroxymethyl)acetamide and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into ice-water and extract the product.

  • Purify by chromatography.

Deprotection of the Acm group is typically achieved with mercury(II) or silver(I) salts, or with iodine.

Protocol: Deprotection of an Acm-Protected Thiol

Materials:

  • S-Acm protected substrate

  • Mercury(II) acetate

  • Aqueous acetic acid

Procedure:

  • Dissolve the S-Acm substrate in aqueous acetic acid.

  • Add mercury(II) acetate and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, treat the reaction mixture with hydrogen sulfide to precipitate mercury sulfide.

  • Filter the mixture and extract the product.

  • Purify as needed.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Trityl (Tr) Tr-Cl, Base (e.g., TEA)TFA, Scavenger (e.g., TES)Base stable, Acid labile
Acetamidomethyl (Acm) N-(Hydroxymethyl)acetamide, TFAHg(OAc)₂, aq. AcOH; I₂Acid and Base stable

Part 3: Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Isobutyl Sulfide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and purification of isobutyl sulfide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most frequently cited laboratory-scale synthesis is the nucleophilic substitution (SN2) reaction between an isobutyl halide (typically isobutyl bromide) and a sulfide salt, such as sodium sulfide nonahydrate, in a polar solvent like ethanol.[1][2] This method is favored for its straightforward procedure and generally good yields.

The reaction proceeds as follows:

2 (CH₃)₂CHCH₂Br + Na₂S·9H₂O → ((CH₃)₂CHCH₂)₂S + 2 NaBr + 9 H₂O

The sulfur atom in the sulfide anion acts as a potent nucleophile, attacking the electrophilic carbon of isobutyl bromide and displacing the bromide leaving group.[3][4]

Q2: I've completed the reaction. What are the likely impurities in my crude this compound?

Understanding potential impurities is the first step toward effective removal. Your crude product may contain a variety of substances stemming from the starting materials and side reactions.

Common Impurities in this compound Synthesis:

ImpuritySourceReason for Formation
Isobutyl Bromide Starting MaterialIncomplete reaction; insufficient reaction time or temperature.
Isobutanol Side ReactionHydrolysis of isobutyl bromide by water present in the reaction (e.g., from Na₂S·9H₂O).
Isobutylene Side ReactionElimination (E2) reaction competing with the desired SN2 substitution, especially with a strong base.
Diisobutyl Disulfide Side Reaction / OxidationOxidation of isobutyl mercaptan (thiol) intermediates. Thiols can form and are readily oxidized by air.[5][6]
Water & Ethanol Solvent / ReagentResidual solvent and water from the sodium sulfide nonahydrate or aqueous workup steps.

This impurity profile is critical for designing an effective purification strategy.[]

Synthesis and Purification Workflow

The overall process can be visualized as a sequence of logical steps, from the initial reaction to the final isolation of the pure product. Each step is designed to remove a specific class of impurities.

G cluster_0 Reaction Phase cluster_1 Workup & Initial Purification cluster_2 Final Purification start 1. Reaction Setup (Isobutyl Bromide + Na2S in Ethanol) reflux 2. Reflux (Typically 2 hours) start->reflux Heat quench 3. Quenching & Phase Separation (Add NaCl solution) reflux->quench wash 4. Aqueous Washes (Remove salts, ethanol) quench->wash dry 5. Drying (Use anhydrous Na2SO4 or MgSO4) wash->dry filter 6. Filtration (Remove drying agent) dry->filter distill 7. Fractional Distillation (Separate based on boiling point) filter->distill product 8. Pure this compound (Collect fraction at ~171°C) distill->product

Caption: General workflow for this compound synthesis and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q3: My separated organic layer is cloudy or contains an emulsion. What should I do?

Cause: Cloudiness is often due to finely dispersed water droplets or precipitated inorganic salts that have not fully separated from the organic layer. This is common after the initial quenching step.

Solution: The "Brine Wash" Protocol

A wash with a saturated aqueous sodium chloride (brine) solution is highly effective.

Mechanism: The high ionic strength of the brine solution decreases the solubility of the organic components in the aqueous layer and helps to break up emulsions by drawing water out of the organic phase ("salting out").

Step-by-Step Protocol:

  • Transfer the crude, separated organic layer to a separatory funnel.

  • Add an equal volume of saturated NaCl solution.

  • Invert the funnel gently 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking, which can worsen emulsions.

  • Allow the layers to stand until a sharp interface is observed.

  • Drain the lower aqueous layer.

  • Proceed to the drying step.

Q4: After removing the solvent, my product has a strong, foul odor resembling a thiol (mercaptan). How do I remove this?

Cause: This indicates the presence of isobutyl mercaptan, likely formed as a reaction intermediate or byproduct. Thiols have notoriously low odor thresholds.[6]

Solution: Aqueous Base Wash

Mechanism: Thiols are weakly acidic (pKa ~10-11) and can be deprotonated by a moderately strong base like sodium hydroxide to form a water-soluble thiolate salt.[3] This salt will partition into the aqueous phase and can be washed away.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a 5-10% aqueous solution of sodium hydroxide (NaOH). Use a volume approximately half that of the organic layer.

  • Stopper the funnel, and shake gently for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous (basic) layer.

  • Wash the organic layer with water, followed by a brine wash, to remove any residual NaOH.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

Q5: My final product purity is low after a single distillation. How can I improve it?

Cause: The boiling points of this compound and its common organic impurities may be too close for effective separation with simple distillation.

Solution: Fractional Distillation

Mechanism: Fractional distillation introduces a fractionating column (e.g., a Vigreux or Hempel column) between the distillation flask and the condenser.[1][2] This column provides a large surface area (glass beads, rings, or indentations) where repeated vaporization-condensation cycles occur. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).

Boiling Point Comparison:

CompoundBoiling Point (°C)
Isobutylene-7 °C
Isobutyl Bromide91-93 °C
Isobutanol108 °C
This compound 171 °C []
Diisobutyl Disulfide~220 °C

Step-by-Step Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus, ensuring the column is well-insulated.

  • Charge the distillation flask with the crude product and a few boiling chips.

  • Heat the flask slowly and evenly. A stable temperature gradient must be established in the column.

  • Foreshot Collection: Collect the initial distillate, which will be rich in lower-boiling impurities like residual solvent and unreacted isobutyl bromide. The head temperature will be significantly below the boiling point of the desired product.

  • Product Collection: Once the head temperature stabilizes at the boiling point of this compound (~171 °C), switch to a clean receiving flask to collect the pure product fraction.[]

  • Stop Distillation: Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities (like diisobutyl disulfide) are starting to distill, or when only a small residue remains in the flask.

G start Is the final product purity < 99%? check_bp Was a sharp, stable boiling point observed during distillation? start->check_bp Yes end_bad If issues persist, consider column chromatography or re-synthesis. start->end_bad No (Major contamination) check_odor Does the product have a strong thiol-like odor? check_bp->check_odor No fractional Action: Perform Fractional Distillation to separate components with close boiling points. check_bp->fractional Yes base_wash Action: Perform an aqueous NaOH wash to remove acidic thiol impurities. check_odor->base_wash Yes check_odor->end_bad No (Unknown Impurity) end_good Purity issue resolved. fractional->end_good redistill Action: Re-distill the product after washing. base_wash->redistill redistill->end_good

Caption: Troubleshooting decision tree for this compound purification.

Purity Assessment

Q6: How can I confidently determine the purity of my final product?

A combination of analytical techniques should be used for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying volatile impurities.[9] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides a mass spectrum for each component, allowing for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The purity can be estimated by integrating the signals corresponding to the product versus those of known impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the absence of certain functional groups, such as the -OH stretch from isobutanol (around 3300 cm⁻¹) or the C=O stretch if any oxidation to a sulfoxide occurred (around 1050 cm⁻¹).[10]

Analytical Methods Summary:

TechniqueInformation ProvidedPrimary Use Case
GC-MS Separation of components, molecular weight, and fragmentation patterns.Quantitative purity assessment and identification of volatile impurities.[9]
NMR Detailed molecular structure, chemical environment of atoms.Structural confirmation and detection of structurally distinct impurities.
IR Presence/absence of specific functional groups.Quick check for common contaminants like alcohols or oxidation products.[10]

By following these guidelines and understanding the principles behind each step, you can effectively troubleshoot and optimize the synthesis and purification of high-purity this compound.

References

Technical Support Center: Troubleshooting Low Yield in Diisobutyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the synthesis of diisobutyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this synthesis. As a symmetrical thioether, the synthesis of dithis compound, primarily through the reaction of isobutyl bromide and a sulfide source, appears straightforward. However, achieving high yields consistently can be challenging due to a variety of factors including reagent quality, competing side reactions, and suboptimal reaction conditions.

This document provides in-depth troubleshooting advice in a practical question-and-answer format. We will explore the root causes of low yields and provide detailed, field-proven protocols to overcome these issues. Our approach is grounded in the principles of synthetic organic chemistry, emphasizing the causality behind experimental choices to ensure both success and a deeper understanding of the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction of isobutyl bromide with sodium sulfide is resulting in a very low yield of dithis compound. What are the most likely causes?

Low yields in this synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended, starting with the most common culprits:

  • Poor Quality of Sodium Sulfide: Commercial sodium sulfide nonahydrate (Na₂S·9H₂O) is often of low purity and can be partially oxidized to sulfates or thiosulfates, or contain polysulfides.[1] This reduces the amount of active sulfide nucleophile available for the reaction.

  • Side Reaction: E2 Elimination: Isobutyl bromide is a primary alkyl halide, but the carbon is bonded to a CH group, which offers some steric hindrance. The sulfide anion (S²⁻) and its hydrolyzed form, the hydrosulfide anion (HS⁻), are not only nucleophiles but also bases. Under certain conditions, particularly at elevated temperatures, they can promote the E2 elimination of HBr from isobutyl bromide to form isobutylene gas, which then escapes the reaction mixture.[2][3]

  • Suboptimal Reaction Solvent: The choice of solvent is critical. Protic solvents, such as ethanol or water, can solvate the sulfide anion through hydrogen bonding.[4] This "solvent cage" reduces the nucleophilicity of the sulfide ion, slowing down the desired Sₙ2 reaction and potentially giving the competing E2 elimination reaction more opportunity to occur.[4]

  • Inefficient Mixing (in Biphasic Systems): If the reaction is run in a biphasic system (e.g., an organic solvent for isobutyl bromide and an aqueous solution of sodium sulfide), poor mixing will result in a low interfacial area between the two phases. This severely limits the reaction rate as the reactants have limited opportunity to interact.[5]

Q2: How can I assess and improve the quality of my sodium sulfide reagent?

The quality of your sodium sulfide is paramount for a successful reaction. Here’s how you can address this issue:

Visual Inspection: High-quality sodium sulfide nonahydrate should consist of colorless, glass-clear crystals. If your reagent is yellow or brown, it indicates the presence of polysulfides and other oxidation products.[6]

Purification of Sodium Sulfide Nonahydrate: If your sodium sulfide appears discolored, you can perform a simple purification:

  • Briefly wash the crystals with a small amount of cold, deionized water to remove the surface layer of oxidation products.[1][6]

  • Decant the water and use the moist, cleaner crystals immediately.

Protocol 1: Determining the Purity of a Sodium Sulfide Solution by Titration

To ensure you are using the correct stoichiometric amount of sulfide, it is highly recommended to determine the exact concentration of your sodium sulfide solution via iodometric titration.[7]

Materials:

  • Sodium sulfide nonahydrate solution (the one you intend to use in your synthesis)

  • 0.1 N Iodine solution (standardized)

  • 0.1 N Sodium thiosulfate solution (standardized)

  • Starch indicator solution

  • Dilute Hydrochloric Acid (0.1 N)

  • Deionized water (degassed by bubbling with nitrogen)

Procedure:

  • Prepare a diluted solution of your sodium sulfide in degassed, deionized water.

  • In a flask, add a known excess volume of 0.1 N iodine solution and 25 mL of 0.1 N hydrochloric acid.

  • To this, add a precisely measured aliquot of your diluted sodium sulfide solution. The sulfide will react with the iodine.

  • Titrate the excess, unreacted iodine with your standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add a few drops of starch indicator. The solution should turn a deep blue/black.

  • Continue the titration with sodium thiosulfate until the blue color disappears completely.

  • The amount of sulfide is calculated based on the amount of iodine consumed.[7]

Q3: I suspect E2 elimination is the main cause of my low yield. How can I minimize this side reaction?

Minimizing the E2 elimination side reaction is crucial for maximizing the yield of the desired Sₙ2 product, dithis compound. Here are the key strategies:

  • Temperature Control: The E2 reaction has a higher activation energy than the Sₙ2 reaction. Therefore, higher temperatures will favor elimination.[3] It is advisable to run the reaction at a moderate temperature. For instance, refluxing in ethanol (b.p. 78 °C) is a common procedure, but if elimination is suspected, lowering the temperature and allowing for a longer reaction time may be beneficial.

  • Choice of Nucleophile/Base: While you are using sodium sulfide, ensuring it is fully dissolved and that the concentration of the highly basic S²⁻ ion is optimized for nucleophilic attack rather than acting as a strong base is key. Using a phase transfer catalyst (see Q4) can help in this regard by making the sulfide ion a more effective nucleophile in the organic phase.

  • Solvent Choice: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile can significantly enhance the rate of Sₙ2 reactions.[4] This is because they do not form a strong hydrogen-bonding network around the sulfide anion, leaving it "naked" and more nucleophilic. A more nucleophilic sulfide will react faster in the desired Sₙ2 pathway, outcompeting the E2 elimination.

Below is a diagram illustrating the competition between the desired Sₙ2 pathway and the problematic E2 side reaction.

G cluster_sn2 Desired SN2 Pathway cluster_e2 Side Reaction: E2 Elimination reagents Isobutyl Bromide + Na2S sn2_ts SN2 Transition State reagents->sn2_ts Nucleophilic Attack e2_ts E2 Transition State reagents->e2_ts Proton Abstraction (favored by high temp.) product Dithis compound sn2_ts->product High Yield byproduct Isobutylene (gas) + NaBr + NaSH e2_ts->byproduct Low Yield

Caption: Competing SN2 and E2 pathways in dithis compound synthesis.

Q4: My reaction is biphasic and seems very slow. Would a Phase Transfer Catalyst (PTC) help, and how do I set up such a reaction?

Yes, a phase transfer catalyst is an excellent solution for slow, biphasic reactions.[5]

The Principle of Phase Transfer Catalysis: In your biphasic system, the sodium sulfide is in the aqueous phase, and the isobutyl bromide is in the organic phase. The reaction can only occur at the interface of these two phases, which is why it is so slow. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), works by escorting the sulfide anions from the aqueous phase into the organic phase.[8] The lipophilic alkyl groups of the TBAB cation make the ion pair soluble in the organic solvent, where it can readily react with the isobutyl bromide.[8]

PTC_Mechanism Mechanism of Phase Transfer Catalysis (PTC) cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2S Na₂S (2Na⁺ + S²⁻) Q2S [Q⁺]₂S²⁻ Na2S->Q2S Anion Exchange QBr Q⁺Br⁻ (PTC) QBr->Q2S Q2S_org [Q⁺]₂S²⁻ Q2S->Q2S_org Phase Transfer RBr 2 R-Br (Isobutyl Bromide) RSR R-S-R (Dithis compound) RBr->RSR QBr_ret Q⁺Br⁻ (regenerated) RSR->QBr_ret Release of 2 Br⁻ QBr_ret->QBr Return to Aqueous Phase Q2S_org->RSR SN2 Reaction

Caption: Mechanism of phase transfer catalysis for sulfide synthesis.

Protocol 2: Dithis compound Synthesis using a Phase Transfer Catalyst

Materials:

  • Isobutyl bromide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Standard laboratory glassware with vigorous mechanical stirring

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 eq) in water.

  • Add tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Add a solution of isobutyl bromide (2.0 eq) in toluene.

  • Stir the biphasic mixture vigorously and heat to a moderate temperature (e.g., 60-70 °C). Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction progress by TLC or GC-MS. The reaction should be significantly faster than without the PTC.

  • Upon completion, cool the reaction mixture, separate the organic layer, wash it with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Table 1: Impact of Reaction Conditions on Dithis compound Yield

ConditionIsobutyl Bromide (eq)Na₂S (eq)SolventCatalystTemperature (°C)Time (h)Approx. Yield (%)Reference(s)
Standard2.01.0EthanolNoneReflux (78)550-60[9]
Biphasic2.01.0Toluene/WaterNone7012< 20[5][10]
Optimized (PTC) 2.0 1.0 Toluene/Water TBAB (5 mol%) 70 2-3 > 85 [10]
Aprotic Solvent2.01.0DMFNone60470-80[4]
High Temp.2.01.0EthanolNone100 (sealed tube)5< 40 (due to elimination)[2][3]
Q5: How should I monitor the reaction and purify the final product?

Proper reaction monitoring and purification are essential to obtaining a high-purity final product and accurately assessing your yield.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material, isobutyl bromide. Use a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1). Isobutyl bromide will have a higher Rf value than the more polar dithis compound. The reaction is complete when the spot corresponding to isobutyl bromide is no longer visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the formation of the product and the disappearance of the starting material. It can also help identify any major byproducts, such as those from elimination or the formation of polysulfides.

Work-up and Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a single-phase solvent like ethanol, remove the solvent under reduced pressure. If biphasic, separate the organic layer. Dilute the residue/organic layer with a solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic solution sequentially with:

    • Water (to remove the bulk of inorganic salts).

    • Brine (saturated NaCl solution) to break any emulsions and further remove water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification:

    • Vacuum Distillation: This is the most common and effective method for purifying dithis compound (b.p. 172-174 °C at atmospheric pressure). Distilling under vacuum will lower the boiling point and prevent any potential thermal decomposition.

    • Column Chromatography: For small-scale purifications or to remove impurities with very similar boiling points, flash column chromatography on silica gel can be used.[11]

Below is a general workflow for troubleshooting low yields in this synthesis.

G start Low Yield of Dithis compound reagent_check Q1: Check Reagent Quality start->reagent_check na2s_purity Is Na2S old or discolored? reagent_check->na2s_purity purify_na2s Purify Na2S or use fresh reagent. Titrate to determine concentration. na2s_purity->purify_na2s Yes side_reactions Q2: Suspect Side Reactions? na2s_purity->side_reactions No purify_na2s->side_reactions elimination High temperature used? side_reactions->elimination lower_temp Lower reaction temperature. elimination->lower_temp Yes conditions Q3: Optimize Conditions elimination->conditions No lower_temp->conditions solvent_check Using protic solvent (e.g., EtOH)? conditions->solvent_check aprotic_solvent Switch to polar aprotic solvent (e.g., DMF). solvent_check->aprotic_solvent Yes mixing_check Biphasic reaction? solvent_check->mixing_check No success High Yield Achieved aprotic_solvent->success use_ptc Use Phase Transfer Catalyst (e.g., TBAB) and vigorous stirring. mixing_check->use_ptc Yes mixing_check->success No use_ptc->success

Caption: Troubleshooting workflow for low dithis compound yield.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sulfide oxidation reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the principles governing these transformations to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the selective oxidation of sulfides to sulfoxides or the further oxidation to sulfones. Each problem is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Issue 1: Low Conversion of Sulfide to Sulfoxide

Question: My reaction shows a low yield of the desired sulfoxide, and I am recovering a significant amount of the starting sulfide. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in sulfide to sulfoxide reactions is a common issue that can often be traced back to several key parameters. A systematic evaluation of your reaction conditions is the best approach to diagnose and resolve the problem.

  • Insufficient Oxidant Stoichiometry: The most straightforward cause of incomplete conversion is an insufficient amount of the oxidizing agent. While a 1:1 molar ratio of sulfide to oxidant is theoretically required for the formation of the sulfoxide, some oxidants, like hydrogen peroxide, can decompose over the course of the reaction, necessitating a slight excess.[1][2]

    • Solution: Carefully increase the equivalents of your oxidant incrementally (e.g., from 1.0 to 1.1-1.2 equivalents). Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to avoid over-oxidation to the sulfone.[1]

  • Low Reaction Temperature: While lower temperatures are often employed to enhance selectivity towards the sulfoxide, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[3]

    • Solution: If you are running your reaction at a low temperature (e.g., 0 °C or -78 °C) to prevent over-oxidation, consider allowing the reaction to proceed for a longer duration. Alternatively, you can cautiously raise the temperature in small increments (e.g., from 0 °C to room temperature) while monitoring for the formation of the sulfone byproduct.[3][4]

  • Catalyst Deactivation or Insufficient Loading: In catalytic oxidations, the catalyst may be deactivated by impurities in the starting materials or solvent, or the catalyst loading may be too low for an efficient reaction rate.

    • Solution: Ensure your sulfide and solvent are pure. If catalyst deactivation is suspected, consider purification of the starting materials. If the reaction is sluggish, a modest increase in the catalyst loading may be beneficial. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.

  • Inappropriate Solvent Choice: The solvent can have a profound effect on the reaction rate and the solubility of the reagents.[5][6] A solvent that does not adequately dissolve the sulfide or catalyst can lead to a sluggish and incomplete reaction.

    • Solution: Consult the literature for solvent systems that have proven effective for your chosen catalyst and oxidant system. For instance, glacial acetic acid has been shown to be an effective solvent for hydrogen peroxide-mediated oxidations.[2][6]

Issue 2: Significant Over-oxidation to the Sulfone

Question: My primary product is the sulfone, but my target is the sulfoxide. How can I improve the selectivity of my reaction?

Answer:

Over-oxidation is the most common challenge when targeting sulfoxides.[2][7] The desired sulfoxide is an intermediate on the reaction pathway to the sulfone, and controlling the reaction to stop at this stage is crucial.

  • Excess Oxidant: The use of too much oxidizing agent is a primary cause of over-oxidation.[8]

    • Solution: Carefully control the stoichiometry of the oxidant. It is often advisable to start with slightly less than one equivalent of the oxidant (e.g., 0.95 equivalents) and monitor the reaction closely.[1] The slow, dropwise addition of the oxidant to the sulfide solution can also help to maintain a low instantaneous concentration of the oxidant, thereby minimizing over-oxidation.[3][8]

  • High Reaction Temperature: The rate of oxidation of the sulfoxide to the sulfone is often more sensitive to temperature than the initial oxidation of the sulfide.[1]

    • Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly enhance selectivity for the sulfoxide.[1][3][9] The optimal temperature will depend on the specific substrate and oxidant used.

  • Reactive Oxidant: Some oxidizing agents are inherently more reactive and less selective than others.

    • Solution: If you are using a powerful oxidant, consider switching to a milder or more selective reagent. For example, if meta-chloroperoxybenzoic acid (m-CPBA) is leading to over-oxidation, you might consider hydrogen peroxide with a suitable catalyst, or sodium periodate.[1]

  • Reaction Monitoring: Allowing the reaction to proceed for too long after the starting sulfide has been consumed will inevitably lead to the formation of the sulfone.

    • Solution: Implement rigorous in-process controls. Monitor the disappearance of the starting material by TLC, GC, or LC-MS, and quench the reaction as soon as the sulfide is consumed.[1][3]

Below is a troubleshooting workflow for addressing over-oxidation:

G start High Sulfone Formation Detected check_stoichiometry 1. Check Oxidant Stoichiometry start->check_stoichiometry reduce_equivalents Reduce Oxidant to < 1.0 eq. check_stoichiometry->reduce_equivalents Is oxidant > 1.0 eq? slow_addition Implement Slow Addition of Oxidant check_stoichiometry->slow_addition Is addition rapid? check_temp 2. Evaluate Reaction Temperature check_stoichiometry->check_temp Stoichiometry is optimal reduce_equivalents->check_temp slow_addition->check_temp lower_temp Lower Temperature (e.g., 0°C, -20°C) check_temp->lower_temp Is temp > 0°C? check_oxidant 3. Assess Oxidant Reactivity check_temp->check_oxidant Temp is low lower_temp->check_oxidant milder_oxidant Switch to a Milder/More Selective Oxidant check_oxidant->milder_oxidant Using a strong oxidant? monitor 4. Implement In-Process Controls check_oxidant->monitor Oxidant is appropriate milder_oxidant->monitor quench Quench Reaction Upon Sulfide Consumption monitor->quench end Selective Sulfoxide Formation Achieved quench->end

Caption: Troubleshooting workflow for over-oxidation.

Issue 3: Reaction is Not Reproducible

Question: I have successfully performed this oxidation before, but now the reaction is giving inconsistent yields and selectivities. What could be the cause?

Answer:

A lack of reproducibility can be frustrating and often points to subtle changes in reagents or procedure.

  • Purity of Reagents: The purity of the sulfide, solvent, and especially the oxidant can significantly impact the reaction. For instance, the concentration of a hydrogen peroxide solution can change over time.

    • Solution: Use freshly opened solvents and reagents whenever possible. If using hydrogen peroxide, it is good practice to titrate the solution to determine its exact concentration before use.[2] Ensure the starting sulfide is free from impurities that could interfere with the reaction.

  • Atmospheric Conditions: Some catalytic systems can be sensitive to air or moisture.

    • Solution: If you are using a sensitive catalyst, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous if required by the reaction.

  • Procedural Variations: Seemingly minor changes in the procedure, such as the rate of addition of a reagent or the efficiency of stirring, can have a significant impact on the outcome of the reaction.

    • Solution: Maintain a detailed and consistent experimental protocol. For exothermic reactions, ensure that the internal temperature is carefully controlled and does not fluctuate between runs.

Frequently Asked Questions (FAQs)

General Questions

Q1: How do I choose the most suitable oxidant for my sulfide oxidation?

The choice of oxidant is critical for achieving the desired outcome, whether it be the sulfoxide or the sulfone.[1] Key considerations include the desired product, the functional groups present in the substrate, and green chemistry principles.

OxidantTypical ConditionsAdvantagesDisadvantagesSelectivity (Sulfoxide:Sulfone)
Hydrogen Peroxide (H₂O₂) ** Acetic acid or MeOH, often with a metal catalyst (e.g., W, V)[1][2]Inexpensive, environmentally friendly (water is the byproduct)[2][5]Often requires a catalyst for good selectivity; can be slow[1]Variable, catalyst-dependent[1]
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RT[1]Readily available, generally effective, fast reaction timesCan be unselective, potentially explosive (handle with care)Moderate to Good[1]
Sodium Periodate (NaIO₄) Methanol/water, 0 °C[1]High selectivity for sulfoxides, straightforward workupStoichiometric waste (iodate)Excellent
Sodium Chlorite (NaClO₂) **Acetonitrile, with HCl[10]High yields of sulfones, scalable, avoids aqueous conditionsGenerates chlorine dioxide in situHigh for sulfones[10]

For "green" chemistry applications, catalytic methods using hydrogen peroxide or even molecular oxygen are preferred to minimize hazardous waste.[2][8]

Q2: What is the role of the catalyst in sulfide oxidation?

Catalysts play a crucial role in many modern sulfide oxidation methods, particularly those employing environmentally benign oxidants like H₂O₂.

  • Activation of the Oxidant: Many catalysts, especially those based on transition metals like titanium, vanadium, or tungsten, can coordinate with the oxidant (e.g., hydrogen peroxide) to form a more reactive peroxo-metal species.[11][12] This activated complex is then more capable of transferring an oxygen atom to the nucleophilic sulfur of the sulfide.

  • Enhancing Selectivity: A well-designed catalyst can provide a sterically and electronically controlled environment for the oxygen transfer step. This can improve the selectivity for the formation of the sulfoxide over the sulfone.[11][12]

  • Enabling Milder Conditions: By providing a lower energy reaction pathway, catalysts can allow oxidations to be performed under milder conditions (e.g., lower temperatures), which can also contribute to improved selectivity.[4]

The mechanism can be complex, and may involve either an external attack of the sulfide on the activated peroxo-complex or a pathway where the sulfide first coordinates to the metal center before the oxygen transfer occurs.[11][12]

Q3: How does solvent choice impact the reaction?

The solvent can influence the reaction in several ways:

  • Solubility: The solvent must be able to dissolve the sulfide, oxidant, and catalyst to ensure a homogeneous reaction mixture and efficient reaction rates.

  • Reaction Rate: Different solvents can affect the activation energy of the reaction, thus influencing the reaction rate.[5] For example, polar, protic solvents like acetic acid or ethanol have been shown to be effective in many sulfide oxidation reactions.[2][6][13]

  • Selectivity: The solvent can also play a role in the selectivity of the reaction, potentially by influencing the conformation of the catalyst or the stability of reaction intermediates.

It is often necessary to screen a few different solvents to find the optimal conditions for a particular substrate and catalyst system.[2][14]

Experimental Protocols

Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using Sodium Periodate

This protocol is known for its high selectivity and straightforward workup.[1]

  • Dissolution: In a round-bottom flask, dissolve diphenyl sulfide (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material (e.g., ~10 mL per gram of sulfide).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate (sodium iodate) will form.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate. Wash the precipitate with a small amount of cold methanol.

  • Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Add water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diphenyl sulfoxide.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Oxidation of a General Sulfide to a Sulfone using Hydrogen Peroxide and a Tungstate Catalyst

This protocol is geared towards the complete oxidation to the sulfone.[9]

  • Setup: In a round-bottom flask equipped with a condenser, add the sulfide (1 equivalent), sodium tungstate dihydrate (e.g., 0.01 equivalents), and a suitable solvent (e.g., ethanol).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 2.5 equivalents) to the stirred mixture.

  • Heating: Heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material and the intermediate sulfoxide are no longer observed.

  • Cooling and Quenching: Cool the reaction to room temperature. If necessary, quench any remaining peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Work-up and Extraction: Add water to the reaction mixture and extract with an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate to provide the crude sulfone, which can be further purified.

References

"storage and stability of diisobutyl sulfide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisobutyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who utilize dithis compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of dithis compound.

Q1: What are the optimal storage conditions for dithis compound?

A1: Dithis compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is below +30°C. It is crucial to keep the container tightly closed to prevent atmospheric oxidation and moisture ingress.[2]

Q2: What is the expected shelf life of dithis compound?

A2: When stored under the recommended conditions in an unopened container, dithis compound is expected to be stable for an extended period. However, for applications sensitive to purity, it is advisable to re-analyze the material after one year or before use if stored for a prolonged time. One supplier suggests that when dissolved in a solvent, it may be stable for 6 months at -80°C or 1 month at -20°C under a nitrogen atmosphere.

Q3: What are the primary signs of dithis compound degradation?

A3: The most common sign of degradation is the formation of its oxidation products, diisobutyl sulfoxide and diisobutyl sulfone. This can sometimes be detected by a change in the material's viscosity or the appearance of a yellowish tint. A more definitive method for detecting degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Is dithis compound sensitive to air or moisture?

A4: Yes, dithis compound can be slowly oxidized by atmospheric oxygen to form the corresponding sulfoxide and sulfone. While it is not highly sensitive to moisture, prolonged exposure can potentially lead to hydrolysis, although this is generally a slow process for sulfides. Therefore, it is best practice to handle dithis compound under an inert atmosphere (e.g., nitrogen or argon) for critical applications.

Q5: What materials are incompatible with dithis compound?

A5: Dithis compound is incompatible with strong oxidizing agents, which can cause a vigorous and potentially hazardous reaction. It is also advisable to avoid contact with strong acids and bases.

Section 2: Troubleshooting Guides

This section provides detailed guidance for troubleshooting common issues encountered during experiments involving dithis compound.

Troubleshooting Workflow: Investigating Reaction Failures

G cluster_purity Purity Verification cluster_storage Storage & Handling Review cluster_reaction Reaction Condition Analysis start Reaction Failure or Anomaly Observed check_purity 1. Verify Dithis compound Purity start->check_purity check_storage 2. Review Storage and Handling check_purity->check_storage purity_issue Potential Impurities: - Diisobutyl sulfoxide/sulfone - Residual starting materials - Water check_purity->purity_issue check_reaction 3. Examine Reaction Conditions check_storage->check_reaction storage_issue Improper Storage: - Exposure to air/light - Incorrect temperature check_storage->storage_issue handling_issue Handling Errors: - Cross-contamination - Use of wet glassware check_storage->handling_issue reagent_incompatibility Incompatible Reagents: - Strong oxidizers check_reaction->reagent_incompatibility side_reactions Potential Side Reactions: - Oxidation of sulfide check_reaction->side_reactions analytical_methods Analytical Confirmation: - GC-MS - NMR - Karl Fischer Titration purity_issue->analytical_methods remediate 4. Implement Corrective Actions analytical_methods->remediate handling_issue->remediate side_reactions->remediate remediate_actions Corrective Actions: - Purify dithis compound - Use fresh, properly stored material - Modify reaction conditions (e.g., inert atmosphere) remediate->remediate_actions

Caption: Troubleshooting workflow for experiments involving dithis compound.

Issue 1: Reduced Reaction Yield or Sluggish Reaction Rate

Potential Cause: Degradation of dithis compound.

  • Explanation: The presence of impurities, particularly the sulfoxide, can alter the solvent properties or react with sensitive reagents, thereby inhibiting the desired transformation.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the dithis compound using GC-MS to check for the presence of diisobutyl sulfoxide or other impurities.

    • Purification: If impurities are detected, purify the dithis compound by distillation under reduced pressure.

    • Use of Fresh Reagent: Whenever possible, use a fresh bottle of dithis compound or a bottle that has been properly stored under an inert atmosphere.

Issue 2: Formation of Unexpected Byproducts

Potential Cause: Participation of dithis compound or its impurities in the reaction.

  • Explanation: Dithis compound can be oxidized to the corresponding sulfoxide under certain reaction conditions, especially in the presence of mild oxidizing agents or upon prolonged heating in the presence of air. The sulfoxide itself can then undergo further reactions.

  • Troubleshooting Steps:

    • Reaction Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Degas Solvent: If used as a solvent, degas the dithis compound prior to use to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating of the reaction mixture.

    • Byproduct Identification: Attempt to isolate and characterize the unexpected byproducts. The presence of diisobutyl sulfoxide or sulfone would confirm the degradation pathway.

Issue 3: Inconsistent Results Between Batches

Potential Cause: Variability in the purity of dithis compound.

  • Explanation: Different batches of dithis compound may have varying levels of impurities, such as water or oxidation products, which can lead to inconsistent reaction outcomes.

  • Troubleshooting Steps:

    • Batch Qualification: Before use in a critical series of experiments, qualify new batches of dithis compound by GC-MS and Karl Fischer titration to ensure consistent purity.

    • Standardized Storage: Implement a strict, standardized protocol for the storage and handling of dithis compound across all laboratory personnel.

    • Internal Standard: If used as a solvent or reagent in a quantitative assay, consider using an internal standard to account for any batch-to-batch variations.

Section 3: In-Depth Technical Information

Chemical Stability and Decomposition

Dithis compound is a relatively stable organic sulfide. However, it is susceptible to degradation under certain conditions.

  • Oxidation: The primary degradation pathway for dithis compound is oxidation of the sulfur atom. This can occur in a stepwise manner, first forming diisobutyl sulfoxide and then further oxidizing to diisobutyl sulfone. This process is accelerated by the presence of oxidizing agents, heat, and light.

  • Thermal Decomposition: At elevated temperatures, dithis compound can undergo thermal decomposition. Hazardous decomposition products include carbon oxides (CO, CO2) and sulfur oxides (SOx).[2]

Diagram of Dithis compound Oxidation Pathway

G DBS Dithis compound DBSO Diisobutyl Sulfoxide DBS->DBSO [O] DBSO2 Diisobutyl Sulfone DBSO->DBSO2 [O]

Caption: Oxidation pathway of dithis compound.

Recommended Analytical Protocols for Purity Assessment

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and quantify volatile impurities, including oxidation products.

  • Methodology:

    • Prepare a dilute solution of dithis compound in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system equipped with a non-polar or mid-polar capillary column.

    • Use a temperature program that allows for the separation of the main component from potential impurities.

    • Identify impurities based on their mass spectra and retention times.

2. Karl Fischer Titration for Water Content

  • Objective: To determine the water content in dithis compound.

  • Methodology:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Inject a known amount of dithis compound into the titration cell.

    • The instrument will automatically titrate the water and provide a result in ppm or percentage.

Data Summary Table: Physical and Safety Properties
PropertyValueReference
Molecular Formula C₈H₁₈S[3]
Molecular Weight 146.30 g/mol [3]
Appearance Colorless to pale yellow liquid with a strong odor[3]
Boiling Point 172-175 °C
Melting Point -63 °C
Flash Point 49 °C (120 °F)
Storage Temperature Below +30°C
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Hazardous Decomposition Carbon oxides, sulfur oxides[2]

References

Technical Support Center: Improving the Selectivity of Diisobutyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisobutyl sulfide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the selectivity of their experiments, particularly in oxidation reactions. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental outcomes.

Introduction: The Challenge of Selectivity in Sulfide Oxidation

Dithis compound is a common organosulfur compound used as a building block in chemical synthesis.[1] One of its most frequent transformations is oxidation, which can yield either diisobutyl sulfoxide or diisobutyl sulfone. The primary challenge lies in controlling this oxidation to selectively produce one product over the other. Over-oxidation of the sulfoxide to the sulfone is a frequent and often undesirable side reaction.[2][3]

This guide provides the expertise to navigate these challenges, explaining the causality behind experimental choices to give you precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of dithis compound? A1: The sequential oxidation of dithis compound first yields diisobutyl sulfoxide and then, upon further oxidation, diisobutyl sulfone. Sulfur exists in various oxidation states, and in this sequence, it goes from -2 in the sulfide to +4 in the sulfone.[4]

Q2: My main goal is diisobutyl sulfoxide, but I'm getting a lot of the sulfone. What's happening? A2: This is a classic case of over-oxidation. The energy barrier to oxidize the sulfoxide to the sulfone is often comparable to the initial oxidation of the sulfide, leading to a mixture of products. This is especially common with highly reactive oxidants or under harsh reaction conditions.[2][5]

Q3: How can I improve the selectivity for diisobutyl sulfoxide? A3: Improving selectivity for the sulfoxide involves carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Use a precise molar equivalent (typically 1.0 to 1.1 equivalents) of the oxidizing agent.[3]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to slow down the second oxidation step.[5]

  • Choice of Oxidant: Employ milder or more selective oxidizing agents. Hydrogen peroxide is a common choice, often used in combination with a catalyst or a specific solvent system.[5][6][7]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting sulfide is consumed.[3]

Q4: Conversely, how can I ensure complete conversion to diisobutyl sulfone? A4: To favor the formation of the sulfone, you should use an excess of the oxidizing agent (typically >2 equivalents), potentially higher reaction temperatures, and longer reaction times to ensure the complete oxidation of the intermediate sulfoxide.[8][9]

Q5: Are there any "green" or environmentally benign methods for these oxidations? A5: Yes, significant research has focused on developing greener oxidation protocols. Using hydrogen peroxide (H₂O₂) as the oxidant is highly favored because its only byproduct is water.[5][10] Catalyst systems, including those based on tungstate or molybdenum, can be used to activate H₂O₂ under mild conditions.[11][12] Furthermore, electrochemical methods that use electrons as the oxidant are emerging as exceptionally clean alternatives.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a deeper dive into specific experimental problems in a question-and-answer format.

Issue 1: Poor Selectivity - Significant Mixture of Sulfoxide and Sulfone Obtained

You are attempting to synthesize diisobutyl sulfoxide but your final product is contaminated with a significant amount of diisobutyl sulfone.

Potential Cause 1: Oxidant Stoichiometry and Reactivity The amount and type of oxidant are the most critical factors. An excess of a powerful oxidant will invariably lead to the sulfone.

Troubleshooting Steps:

  • Verify Stoichiometry: Accurately measure your oxidant. For sulfoxide synthesis, begin with 1.0 equivalent of H₂O₂ or other oxidants.

  • Control Addition: Add the oxidant slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the oxidant, which favors the initial oxidation over the second.[3]

  • Change Oxidant: If using a highly reactive oxidant like m-CPBA, consider switching to a milder system, such as H₂O₂ in acetic acid or with a selective catalyst.[5]

Potential Cause 2: Reaction Temperature and Time Higher temperatures increase the rate of both oxidation steps, often disproportionately favoring the formation of the more stable sulfone.

Troubleshooting Steps:

  • Lower the Temperature: Run the reaction at room temperature or below. An ice bath (0 °C) is a common starting point.

  • Monitor Closely: Use TLC or GC to track the disappearance of the dithis compound starting material. Quench the reaction immediately once the starting material is no longer visible to prevent the subsequent oxidation of the desired sulfoxide product.

Potential Cause 3: Solvent Effects The solvent can influence the reactivity of the oxidant and the stability of intermediates.

Troubleshooting Steps:

  • Solvent Choice: In some catalytic systems, solvents like methanol can suppress over-oxidation by competing with the sulfoxide for binding sites on the catalyst, thus preventing its further reaction.[14]

  • Acidic Conditions: Using acidic media, such as glacial acetic acid, can sometimes suppress sulfone formation.[3][5]

Issue 2: Low or No Conversion of Dithis compound

Your reaction has stalled, leaving a large amount of unreacted starting material even after a prolonged time.

Potential Cause 1: Insufficient Reagent Activity The chosen oxidant or catalyst may not be potent enough under the current conditions, especially given the steric hindrance of the isobutyl groups.

Troubleshooting Steps:

  • Increase Temperature Cautiously: Gradually increase the reaction temperature in 10 °C increments, while carefully monitoring for the onset of over-oxidation.

  • Use a Catalyst: If not already doing so, introduce a catalyst known to activate your oxidant. For H₂O₂, catalysts based on molybdenum, tungsten, or vanadium are effective.[8][11][12]

  • Increase Oxidant Concentration: Incrementally increase the equivalents of the oxidant. Be aware this may negatively impact selectivity, so it should be done in conjunction with careful monitoring.

Potential Cause 2: Catalyst Deactivation The catalyst may be poisoned by impurities in the starting materials or solvent, or it may not be stable under the reaction conditions.

Troubleshooting Steps:

  • Purify Reagents: Ensure your dithis compound and solvent are pure and dry.

  • Use a Heterogeneous Catalyst: Consider a recoverable, solid-supported catalyst, such as silica-based tungstate, which often exhibits greater stability and can be easily removed and reused.[2][11]

Logical Workflow for Troubleshooting Poor Selectivity

Below is a decision-making workflow to systematically address poor selectivity in the oxidation of dithis compound to the sulfoxide.

G start Problem: Mixture of Sulfoxide & Sulfone check_stoich Check Oxidant Stoichiometry (Target: 1.0-1.1 eq) start->check_stoich is_stoich_ok Is it correct? check_stoich->is_stoich_ok adjust_stoich Adjust to 1.0-1.1 eq. Add oxidant slowly. is_stoich_ok->adjust_stoich No check_temp Check Reaction Temperature is_stoich_ok->check_temp Yes adjust_stoich->check_temp is_temp_low Is it at or below RT? check_temp->is_temp_low lower_temp Lower temperature (e.g., 0 °C). Monitor reaction closely. is_temp_low->lower_temp No check_oxidant Evaluate Oxidant System is_temp_low->check_oxidant Yes lower_temp->check_oxidant is_oxidant_mild Is it a mild/selective system (e.g., H2O2/Catalyst)? check_oxidant->is_oxidant_mild change_oxidant Switch to a milder oxidant or catalytic system. is_oxidant_mild->change_oxidant No solution Improved Selectivity for Sulfoxide is_oxidant_mild->solution Yes, problem likely solved. change_oxidant->solution

Caption: Troubleshooting workflow for poor selectivity.

Data Summary: Conditions for Selective Oxidation

The choice of reaction conditions is paramount for achieving the desired product. The table below summarizes typical parameters for selective oxidation.

ParameterSelective for SulfoxideSelective for SulfoneRationale
Oxidant Stoichiometry ~1.0 - 1.2 equivalents> 2.0 equivalentsPrevents/ensures oxidation of the sulfoxide intermediate.
Temperature Low (0 °C to Room Temp)Room Temp to ElevatedLower kinetic energy disfavors the second oxidation step.
Reaction Time Monitored until SM is goneDriven to completionPrevents over-oxidation vs. ensuring full conversion.
Catalyst Choice Often required for mild oxidantsCan accelerate reactionEnables use of H₂O₂; stronger conditions may not need it.
Example System H₂O₂ / Acetic Acid[5]H₂O₂ / Tungstate Catalyst[9]A mild vs. a more forcing system.

Experimental Protocols

Protocol 1: "Green" Selective Oxidation to Diisobutyl Sulfoxide

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid, which is noted for its simplicity and environmentally benign nature.[5]

Materials:

  • Dithis compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Dichloromethane (DCM)

  • 4M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates, beakers, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dithis compound (1.0 eq) in glacial acetic acid (approx. 1 mL per mmol of sulfide).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add hydrogen peroxide (30%, 4.0 eq) dropwise to the stirred solution. Note: Although a large excess of H₂O₂ is used in the reference to drive the reaction, the combination of low temperature and careful monitoring is key to maintaining selectivity.[5]

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress every 15-30 minutes by TLC until the starting sulfide spot is consumed.

  • Once complete, carefully neutralize the resulting solution with 4M aqueous NaOH. Check the pH to ensure it is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diisobutyl sulfoxide.

  • Purify by column chromatography if necessary.

Protocol 2: Catalytic Oxidation to Diisobutyl Sulfone

This protocol is a generalized procedure based on methods using recoverable catalysts and H₂O₂ for the complete oxidation of sulfides to sulfones.[2][9][11]

Materials:

  • Dithis compound

  • A suitable catalyst (e.g., a silica-based tungstate or a phosphomolybdate hybrid)[8][11]

  • Hydrogen Peroxide (30% aqueous solution)

  • Solvent (e.g., Ethanol or a Methanol/DCM mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of dithis compound (1.0 eq) in the chosen solvent, add the catalyst (typically 1-5 mol%).

  • Add hydrogen peroxide (30%, >2.5 eq) to the mixture. The addition can be done in one portion for sulfone synthesis.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) to ensure full conversion.

  • Monitor the reaction by TLC or GC to confirm the disappearance of both the starting sulfide and the intermediate sulfoxide.

  • Upon completion, filter to recover the heterogeneous catalyst (if applicable).

  • Quench any remaining peroxide by adding a small amount of a saturated sodium sulfite solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diisobutyl sulfone.

  • Recrystallize or use column chromatography for further purification if needed.

Reaction Pathway and Influencing Factors

The selective oxidation of dithis compound is a sequential process. Several factors can be adjusted to favor either the intermediate sulfoxide or the final sulfone product.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors Sulfide Dithis compound (S=-2) Sulfoxide Diisobutyl Sulfoxide (S=0) Sulfide->Sulfoxide + [O] step 1 Sulfone Diisobutyl Sulfone (S=+2) Sulfoxide->Sulfone + [O] step 2 Stoich Stoichiometry Stoich->Sulfoxide ~1 eq favors Stoich->Sulfone >2 eq favors Temp Temperature Temp->Sulfoxide Low T favors Catalyst Catalyst Catalyst->Sulfoxide Selective catalyst favors Time Time Time->Sulfone Long time favors

Caption: Key factors influencing oxidation selectivity.

This technical guide provides a comprehensive framework for understanding and controlling the selectivity of dithis compound reactions. By applying these principles of stoichiometry, temperature control, and appropriate reagent selection, researchers can consistently achieve their desired synthetic outcomes.

References

Technical Support Center: Work-Up Procedures for Reactions Involving Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling reactions involving diisobutyl sulfide. This resource is designed for researchers, scientists, and drug development professionals who encounter this reagent in their work. Dithis compound, while a versatile solvent and synthetic building block, presents unique challenges during reaction work-up, primarily due to its persistent and malodorous nature, potential for emulsion formation, and susceptibility to oxidation.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively and ensure the robust isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working up a reaction involving dithis compound?

The three most common challenges are:

  • Odor Control: Dithis compound has a very strong, pervasive, and unpleasant garlic-like odor.[1][2][3] Containment and neutralization are critical for laboratory safety and hygiene.

  • Emulsion Formation: During aqueous extraction, mixtures containing dithis compound and other reaction components can form stable emulsions, complicating phase separation and leading to product loss.[4][5]

  • Purification: Separating the desired product from residual dithis compound can be difficult due to its high boiling point and relatively non-polar nature. Over-oxidation to the corresponding sulfoxide or sulfone is also a potential side reaction to monitor.[6]

Q2: What are the key physical properties of dithis compound that influence its work-up?

Understanding the physical properties of dithis compound is crucial for designing effective purification strategies. The data for the closely related di-n-butyl sulfide is often used as a reliable proxy.

PropertyValueImplication for Work-Up
Molecular Formula C₈H₁₈S[1]---
Molecular Weight 146.29 g/mol [1]---
Boiling Point 188-189 °C (at 760 mmHg)[2]Difficult to remove by evaporation under standard vacuum; fractional distillation is required.
Density 0.838 g/mL at 25 °C[7]It is less dense than water and will typically be the upper layer in an aqueous extraction (unless a dense chlorinated solvent is used).
Solubility in Water Slightly miscible / Insoluble[2][8][9]Facilitates separation via aqueous extraction, but its surfactant-like properties can contribute to emulsions.
Vapor Pressure 5.17 mmHg at 37.7 °C[7]While the boiling point is high, it is volatile enough for its odor to be a significant issue.
Flash Point 77 °C (closed cup)It is a combustible liquid and should be handled away from ignition sources.[1][10]

Q3: Can dithis compound be oxidized to the sulfoxide or sulfone during an aqueous work-up?

Yes, this is a significant risk, especially if proper precautions are not taken. Dialkyl sulfides are susceptible to oxidation.[6] While stable under standard inert conditions, exposure to atmospheric oxygen, particularly under acidic or basic conditions or in the presence of certain metal impurities, can lead to the formation of diisobutyl sulfoxide and, subsequently, diisobutyl sulfone. If your desired product is sensitive to oxidizing agents, it is critical to use degassed solvents for the work-up and to minimize the exposure of the reaction mixture to air.

Troubleshooting Guide: Emulsion Formation

Persistent emulsions are one of the most common frustrations during the work-up of complex reaction mixtures.

Q4: I've added my aqueous wash solution, and now the entire mixture is a single, cloudy phase that won't separate. What should I do?

This is a classic emulsion problem. It occurs when surfactant-like molecules or fine solid particulates stabilize the microscopic droplets of one immiscible liquid within another.[5][11] Vigorous shaking is a primary cause.[11] The following workflow provides a systematic approach to breaking an emulsion.

Workflow for Resolving Emulsions

Emulsion_Troubleshooting start Persistent Emulsion Formed patience Step 1: Patience & Gentle Stirring - Let stand for 20-30 mins. - Gently stir interface with a glass rod. start->patience check1 Did it separate? patience->check1 salting_out Step 2: Salting Out - Add saturated brine (NaCl solution). - Gently rock or swirl; do not shake. check1->salting_out No success Success: Separate Layers check1->success Yes check2 Did it separate? salting_out->check2 filtration Step 3: Filtration - Filter entire mixture through a pad of Celite® or glass wool. check2->filtration No check2->success Yes check3 Did it separate? filtration->check3 other_methods Step 4: Advanced Methods - Centrifugation (for small volumes). - Add a different co-solvent. - Break vacuum and re-pressurize. check3->other_methods No check3->success Yes failure Consider alternative purification (e.g., evaporate solvent and chromatograph) other_methods->failure

Caption: A workflow for troubleshooting emulsion formation.

Q5: Why is adding brine (saturated NaCl) effective at breaking emulsions?

This technique, known as "salting out," works on two principles.[11]

  • Increased Ionic Strength: Adding a high concentration of salt to the aqueous layer dramatically increases its polarity and ionic strength. This reduces the solubility of non-polar organic compounds (including your product and the solvent) in the aqueous phase, forcing them back into the organic layer.[12][13]

  • Density Change: The brine solution is significantly denser than water, which can help establish a clearer density gradient between the two phases, promoting separation.

Troubleshooting Guide: Odor Control & Waste Management

Q6: The odor of dithis compound is permeating the lab despite using a fume hood. How can I better manage it?

Effective odor control requires a multi-pronged approach, focusing on containment and neutralization.

  • Primary Containment: Always handle dithis compound and its reaction mixtures in a well-ventilated fume hood. Keep all containers tightly sealed.[10]

  • Secondary Containment: Perform all transfers of sulfide-containing solutions in a tray or secondary container to contain any potential spills.

  • Waste Quenching: The most critical step is to neutralize any sulfide-containing aqueous waste and contaminated labware before they are disposed of. Unquenched sulfide waste is the most common source of persistent lab odors.

Protocol 1: Neutralization of Aqueous Waste Containing Dithis compound

This protocol describes how to oxidize residual dithis compound in aqueous layers from work-ups to the less volatile and less odorous sulfoxide or sulfone. Caution: This reaction is exothermic and generates fumes. Perform exclusively in a certified chemical fume hood.

Step-by-Step Methodology:

  • Preparation: Place the aqueous waste layer in a flask or beaker that is at least twice the volume of the waste to accommodate stirring and potential foaming. Place this container in an ice-water bath to control the temperature.

  • Initial Quench: While stirring vigorously, slowly add a 10-15% aqueous solution of sodium hypochlorite (household bleach) or a 3% hydrogen peroxide solution.

  • Monitoring: Continue the addition until the characteristic sulfide odor is no longer apparent. It is often useful to test the headspace with a moistened piece of potassium iodide-starch paper; a blue-black color indicates an excess of oxidant.

  • Final Disposal: Once neutralized, the waste can be disposed of according to your institution's hazardous waste guidelines.

Standard Work-Up & Purification Protocols

Q7: Can you provide a standard, step-by-step procedure for a basic extractive work-up?

Certainly. This protocol is designed for a reaction where a non-polar to moderately polar organic product needs to be isolated from a mixture containing dithis compound, which may have been used as a solvent or is a byproduct.

Protocol 2: General Extractive Work-up

Objective: To isolate an organic product from a reaction mixture, removing water-soluble impurities.

Step-by-Step Methodology:

  • Solvent Dilution: If the reaction was run neat or in a water-miscible solvent, dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). A volume 3-5 times that of the initial reaction mixture is a good starting point.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water.

  • Extraction: Stopper the funnel and gently invert it 3-5 times to mix the layers, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation. [5]

  • Separation: Allow the layers to separate. Drain the lower layer (confirm which layer is aqueous, typically by adding a few drops of water) and set it aside.

  • Brine Wash: Wash the remaining organic layer with an equal volume of saturated brine solution.[12][14] This step helps to remove residual water dissolved in the organic solvent.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps together (the "snow globe" effect).[13]

  • Filtration & Concentration: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product will likely still contain dithis compound. Further purification via column chromatography or vacuum distillation is typically required.

Workflow for General Extractive Work-up

Workup_Workflow start Reaction Mixture (Post-Reaction) dilute 1. Dilute with Organic Solvent start->dilute wash_h2o 2. Wash with Water (Gentle Inversion) dilute->wash_h2o wash_brine 3. Wash with Brine (Removes dissolved H₂O) wash_h2o->wash_brine dry 4. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter 5. Filter/Decant dry->filter concentrate 6. Concentrate (Rotary Evaporator) filter->concentrate end Crude Product (Ready for Final Purification) concentrate->end

Caption: A standard workflow for an extractive work-up.

References

Technical Support Center: Analytical Method Development for Isobutyl Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of isobutyl sulfide (dithis compound). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the detection and quantification of this volatile sulfur compound. This compound is often monitored as a process impurity or a potential genotoxic impurity (GTI), making robust and sensitive analytical methods critical for product quality and patient safety.[1][2]

This resource combines established scientific principles with field-proven insights to help you develop, validate, and troubleshoot your analytical methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the initial phases of method development.

Q1: What is the most suitable analytical technique for detecting this compound?

A1: Due to its high volatility, Gas Chromatography (GC) is the premier technique for analyzing this compound.[1][3][4] It allows for the efficient separation of volatile compounds from non-volatile matrix components, which are left behind in the injection port, thereby protecting the analytical column and detector.[4]

Q2: How should I prepare my samples for GC analysis of this compound?

A2: Static headspace (HS) and solid-phase microextraction (SPME) are the most effective and widely used sample preparation techniques for volatile compounds like this compound.[3][5][6]

  • Static Headspace (HS-GC): This is a robust and simple technique where the sample is placed in a sealed vial and heated to allow volatile analytes to partition into the gas phase (headspace).[3] An aliquot of this gas is then injected into the GC. This method is highly reproducible and minimizes matrix effects.[4] For sulfur compounds, adding salt ("salting out") to aqueous samples can increase the partitioning into the headspace and enhance sensitivity.[7]

  • Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a sorbent material to extract and concentrate analytes from the sample headspace.[5][6] It is a solvent-free technique that can offer lower detection limits than static headspace.[5] However, care must be taken as competitive adsorption on the fiber can occur when analyzing mixtures of sulfur compounds, potentially affecting quantitation.[8][9]

Q3: Which GC detector offers the best performance for this compound?

A3: The choice of detector depends on the required sensitivity and selectivity.

DetectorPrincipleAdvantagesDisadvantages
Sulfur Chemiluminescence Detector (SCD) Sulfur compounds are combusted to form sulfur monoxide (SO), which reacts with ozone to produce light (chemiluminescence).Highly selective for sulfur, equimolar response, linear over a wide range, and not prone to hydrocarbon quenching.[7][10][11][12] Excellent sensitivity for trace-level analysis.[13]Can be complex to operate and maintain.[14]
Flame Photometric Detector (FPD) Sulfur compounds produce a characteristic emission (around 394 nm) when burned in a hydrogen-rich flame.Robust, less expensive, and easier to maintain than an SCD.[14][15] Good selectivity for sulfur.Susceptible to quenching from co-eluting hydrocarbons, which can suppress the signal.[14][15] Response is non-linear and requires specific data processing.
Mass Spectrometer (MS) Analytes are ionized and separated based on their mass-to-charge ratio.Provides structural information for positive peak identification.[15] High selectivity when operated in Selected Ion Monitoring (SIM) mode.[15]May lack the sensitivity of an SCD for ultra-trace analysis without significant optimization. Can be more expensive.

For applications requiring high sensitivity and selectivity, such as GTI analysis, the Sulfur Chemiluminescence Detector (SCD) is often the preferred choice.[10][11]

Q4: What type of GC column is recommended for this compound analysis?

A4: A non-polar or mid-polar capillary column is generally suitable.

  • Non-polar columns (e.g., 100% dimethylpolysiloxane like DB-1 or Rtx-1) separate compounds primarily by their boiling points.[15]

  • Specialized sulfur columns (e.g., DB-Sulfur SCD, SPB-1-Sulfur) are often based on non-polar phases and are specifically tested to ensure inertness for active sulfur compounds, providing excellent peak shape.[7][10]

The NIST Chemistry WebBook indicates that phases like Apiezon M have been used for separating this compound.[16]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter.

Problem 1: Poor Peak Shape (Tailing Peaks)

Q: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?

A: Peak tailing for active compounds like sulfides is a common issue, often indicating an interaction between the analyte and the GC system. If most or all peaks are tailing, it suggests a physical flow path disruption; if only active compounds like sulfides are tailing, it points to chemical adsorption.[17]

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving GC peak tailing.

Step-by-Step Troubleshooting:

  • Cause: Active Sites in the Inlet. The glass inlet liner is the first surface the sample contacts. Over time, it can become contaminated with non-volatile residues, exposing active silanol groups that interact with sulfur compounds.

    • Solution: Perform inlet maintenance. Replace the septum and the glass liner. Use a high-quality, deactivated liner. For particularly challenging applications, liners with glass wool can be a source of activity; consider a liner without wool or one with deactivated wool.

  • Cause: Column Contamination or Degradation. The front end of the analytical column can become contaminated or lose its deactivation over time, creating active sites.

    • Solution: Trim the column. Remove 5-20 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface. If tailing persists after trimming, the column may need to be replaced.[18]

  • Cause: Improper Column Installation. If the column is installed too low or too high in the inlet, it can create dead volume or expose the sample to metal surfaces, causing peak distortion.[17][18]

    • Solution: Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth.[17] A clean, 90-degree cut of the column is crucial.

  • Cause: Insufficient System Inertness. Standard GC components may not be sufficiently inert for trace-level sulfur analysis.

    • Solution: Use sulfinert-treated components. This includes the inlet liner, injection port, and transfer lines to ensure a completely passivated flow path.[14][19]

Problem 2: Low Sensitivity or No Peak Detected

Q: I am expecting a signal for this compound, but the peak is very small or completely absent. What should I check?

A: This issue can range from simple sample preparation errors to instrument malfunctions. A systematic check is key.

Step-by-Step Troubleshooting:

  • Cause: Sample Preparation Inefficiency (Headspace/SPME). The partitioning of this compound into the headspace may be insufficient.

    • Solution (HS-GC): Optimize headspace parameters. Increase the vial equilibration temperature and/or time to drive more analyte into the gas phase.[3][20] Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength and can significantly enhance the response of sulfur compounds.[7]

    • Solution (SPME): Optimize extraction time and temperature. Ensure the correct fiber phase is being used (e.g., Carboxen/PDMS is often used for volatile sulfur compounds).[5] Be aware that SPME fibers have a finite lifetime and may need replacement.

  • Cause: System Leaks. A leak in the carrier gas line, septum, or fittings will reduce the amount of analyte reaching the detector.

    • Solution: Perform a thorough leak check of the system from the gas source to the detector using an electronic leak detector. Pay close attention to the inlet septum and column connections.

  • Cause: Detector Malfunction (SCD/FPD). The detector may not be operating under optimal conditions.

    • Solution (SCD): Check the gas flows (H₂, Air, Ozone). Ensure the burner temperature is correct (typically ~800 °C).[10] Check the vacuum pressure in the reaction cell.[11]

    • Solution (FPD): Verify the hydrogen and air flows. An incorrect ratio can prevent the flame from lighting or cause it to extinguish during a run.

  • Cause: Analyte Degradation or Adsorption. this compound may be adsorbing onto active sites in the system (see Problem 1) or degrading.

    • Solution: Address system activity as described in the peak tailing section. If the sample is in a reactive matrix, consider its stability over time. Prepare samples fresh if degradation is suspected.

Problem 3: Poor Reproducibility (Variable Peak Areas)

Q: My peak areas for replicate injections of the same standard are highly variable (%RSD > 15%). How can I improve precision?

A: Poor reproducibility is often caused by inconsistent sample introduction or unstable instrument conditions.

Decision Tree for Sample Introduction Technique

G A Start: Select Sample Prep B What is the sample matrix? A->B C Liquid (Aqueous/Solvent) B->C D Solid B->D E What is the required sensitivity? C->E J HS-GC is ideal for solids, avoiding dissolution steps. D->J F Trace (ppb or lower) E->F G Moderate (ppm) E->G I SPME offers higher concentration factor. F->I H HS-GC is robust and highly reproducible. G->H

Caption: A decision guide for selecting between Headspace and SPME.

Step-by-Step Troubleshooting:

  • Cause: Inconsistent Sample Introduction. This is the most common cause of poor precision.

    • Solution (HS-GC): Ensure the autosampler is functioning correctly. Check that the headspace vial is properly sealed with a high-quality cap and septum to prevent leaks during pressurization and sampling.[4] Ensure consistent heating time and temperature for all vials.[7]

    • Solution (SPME): Ensure the fiber is exposed to the headspace for the exact same amount of time for every sample and that the fiber position is consistent.

  • Cause: Use of an External Standard without an Internal Standard. Minor variations in injection volume or sample matrix can affect results.

    • Solution: Implement an internal standard (IS). An IS is a compound added at a constant concentration to all samples and standards. It should be a sulfur-containing compound not present in the sample, with similar chemical properties and a retention time close to this compound. A good candidate could be isopropyl sulfide or ethyl methyl sulfide.[7][19] The ratio of the analyte peak area to the IS peak area is used for quantification, correcting for injection variability.

  • Cause: Unstable GC Conditions. Fluctuations in oven temperature or carrier gas flow rate will affect retention times and peak areas.

    • Solution: Allow the instrument sufficient time to equilibrate before starting a sequence. Verify that the electronic pressure control (EPC) is stable and that the oven temperature is not fluctuating.

Part 3: Method Validation & Protocols

Protocol: Static Headspace GC-SCD Analysis

This protocol provides a starting point for the analysis of this compound in a non-complex matrix.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of sample (e.g., 1 g or 1 mL) into a 20 mL headspace vial.

    • If using an internal standard, add a precise volume of a stock solution of the IS (e.g., isopropyl sulfide in methanol).[21]

    • For aqueous samples, add a saturating amount of sodium chloride (e.g., 2 grams).[7]

    • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temp: 90 °C[20]

    • Vial Equilibration Time: 20 min[20]

    • Loop Temperature: 100 °C

    • Transfer Line Temp: 110 °C

    • Injection Volume: 1 mL

  • GC-SCD Conditions:

    • GC System: Agilent 7890B GC or equivalent[10]

    • Inlet: Split/Splitless, operated in Split mode (e.g., 10:1 ratio)

    • Inlet Temperature: 250 °C

    • Liner: Deactivated, Splitless Liner

    • Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent[10]

    • Carrier Gas: Helium, Constant Flow @ 2.0 mL/min

    • Oven Program: 40 °C (hold 2 min), ramp at 15 °C/min to 200 °C (hold 2 min)

    • SCD Detector: Agilent 8355 SCD or equivalent[10]

    • Burner Temperature: 800 °C[10]

    • Gas Flows: Set according to manufacturer recommendations (e.g., H₂: 38 mL/min, Air: 60 mL/min).[10]

Method Validation Guidance

Any analytical method developed for use in a regulated environment must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[22][23][24][25][26]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from matrix components or other impurities.Peak purity analysis (if using MS), no interfering peaks at the retention time of this compound in a blank matrix.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration. For impurities, from the reporting limit to 120% of the specification.
Accuracy The closeness of the measured value to the true value.Recovery of spiked analyte into a blank matrix should be within 90-110%.
Precision The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.%RSD ≤ 10% for impurity analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 15%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Peak area and retention time should not significantly change when varying parameters like oven temperature (±2°C) or flow rate (±5%).

References

Validation & Comparative

A Comparative Analysis of Reactivity: Diisobutyl Sulfide vs. Di-n-butyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate reagent is a decision that profoundly impacts experimental outcomes. In the realm of organic sulfur compounds, thioethers (or sulfides) are a versatile class of molecules utilized as synthetic intermediates, ligands for catalysis, and moieties in pharmacologically active compounds.[1] Their reactivity, governed by the electron-rich sulfur atom, is tunable based on the steric and electronic nature of their alkyl substituents.

This guide provides an in-depth comparison of the reactivity of two isomeric C8 thioethers: diisobutyl sulfide and di-n-butyl sulfide . While sharing the same molecular formula (C₈H₁₈S) and weight, their structural differences lead to significant disparities in chemical behavior.[2] This analysis, grounded in established chemical principles and supported by experimental context, will illuminate the causal factors behind their differing reactivity profiles, enabling more informed decisions in experimental design.

Structural and Physical Properties: The Foundation of Reactivity

The fundamental difference between these two molecules lies in the arrangement of the butyl groups attached to the sulfur atom. Di-n-butyl sulfide possesses two linear butyl chains, affording the sulfur atom a relatively unencumbered environment. In contrast, dithis compound features branched isobutyl groups, which introduce significant steric bulk around the sulfur center.

Structures struct1 Di-n-butyl sulfide mol1 struct2 Dithis compound mol2

Figure 1: Chemical structures of the linear di-n-butyl sulfide and the branched dithis compound.

This structural divergence is the primary determinant of their differential reactivity. The physical properties, while similar, also reflect these structural nuances.

PropertyDi-n-butyl SulfideDithis compound
Molecular Formula C₈H₁₈SC₈H₁₈S
Molecular Weight 146.29 g/mol 146.29 g/mol
Boiling Point 188-189 °C[1]171-173 °C
Density 0.838 g/mL at 25 °C[1]~0.825 g/mL at 25 °C
Structure Linear Alkyl ChainsBranched Alkyl Chains

Table 1: Comparison of Physical Properties.

The lower boiling point of dithis compound is indicative of its more compact, globular structure, which results in reduced surface area for intermolecular van der Waals interactions compared to the linear di-n-butyl sulfide.

A Head-to-Head Comparison of Chemical Reactivity

The reactivity of thioethers is dominated by the lone pairs of electrons on the sulfur atom, which allow it to act as a nucleophile or a Lewis base. The accessibility of these lone pairs is paramount.

Reactivity cluster_n Di-n-butyl Sulfide cluster_iso Dithis compound n_S Sulfur Atom (Accessible) n_reagent Electrophile / Oxidant / Metal n_S->n_reagent Fast Reaction (Low Steric Hindrance) iso_S Sulfur Atom (Hindered) iso_reagent Electrophile / Oxidant / Metal iso_S->iso_reagent Slow or No Reaction (High Steric Hindrance)

Figure 2: Steric hindrance dictates the reactivity of the central sulfur atom.

Oxidation to Sulfoxides and Sulfones

The oxidation of thioethers is a fundamental transformation, proceeding sequentially from sulfide to sulfoxide and then to sulfone. This reaction is highly sensitive to the steric environment of the sulfur atom.

Mechanism: The reaction typically involves an electrophilic attack on the sulfur atom by an oxidant, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA).[3]

Reactivity Comparison:

  • Di-n-butyl Sulfide: The sulfur atom is readily accessible. It will react relatively quickly with standard oxidizing agents to form di-n-butyl sulfoxide and, with a stronger oxidant or harsher conditions, di-n-butyl sulfone.

  • Dithis compound: The bulky isobutyl groups shield the sulfur atom, sterically hindering the approach of the oxidizing agent. Consequently, its oxidation is significantly slower. Achieving complete conversion to the sulfoxide, and especially the sulfone, requires more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent oxidants) compared to its linear isomer.

Alkylation: The Formation of Sulfonium Salts

Thioethers are excellent nucleophiles that react with alkyl halides via an Sₙ2 mechanism to form trialkylsulfonium salts.[6] This reaction is a classic test of nucleophilicity and is also highly susceptible to steric effects.

Mechanism: The sulfur atom's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new sulfur-carbon bond.

Reactivity Comparison:

  • Di-n-butyl Sulfide: As a potent nucleophile with an accessible reaction center, it will readily react with primary and some secondary alkyl halides to form the corresponding sulfonium salt.[6]

  • Dithis compound: The steric congestion created by the isobutyl groups severely impedes its ability to act as an Sₙ2 nucleophile. The activation energy for the transition state is significantly higher due to steric repulsion between the isobutyl groups and both the incoming alkyl halide and the forming sulfonium center. Therefore, dithis compound is a much poorer nucleophile and will undergo alkylation far more slowly, if at all, under standard conditions.

Coordination to Metal Centers

The ability of thioethers to act as Lewis bases allows them to coordinate to transition metals, forming stable complexes.[7] This property is crucial in catalysis and materials science. The stability and formation kinetics of these complexes are directly related to the steric profile of the thioether ligand.

Mechanism: The sulfur lone pair donates into an empty orbital on the metal center, forming a coordinate covalent bond.

Reactivity Comparison:

  • Di-n-butyl Sulfide: The unhindered sulfur can easily approach and bind to a variety of metal centers, forming predictable and relatively stable coordination complexes. It can act as a simple monodentate ligand or even a bridging ligand between two metal centers.[7]

  • Dithis compound: The steric bulk of the isobutyl groups creates a large "cone angle," making it difficult for the sulfur atom to fit into the coordination sphere of a metal center, especially if other bulky ligands are already present. This steric clash can prevent coordination entirely or lead to the formation of much weaker, less stable complexes compared to those formed with di-n-butyl sulfide.

Experimental Protocol: Oxidation of a Thioether

To provide a practical context, the following is a representative protocol for the selective oxidation of a thioether to a sulfoxide, a procedure where the differences in reactivity between our two subjects would be starkly evident.

Objective: To synthesize Di-n-butyl sulfoxide from Di-n-butyl sulfide using hydrogen peroxide.

Materials:

  • Di-n-butyl sulfide (1.0 eq)

  • Hydrogen Peroxide (30% aq. solution, 1.1 eq)

  • Methanol (as solvent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve di-n-butyl sulfide in methanol (approx. 0.5 M concentration).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add 30% hydrogen peroxide dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • Purify the product via column chromatography or distillation as necessary.

Self-Validation and Expected Observations:

  • When applying this protocol to di-n-butyl sulfide , one would expect a clean, high-yield conversion within the specified timeframe.

  • If dithis compound were used, the reaction would be dramatically slower. After 4 hours, monitoring would likely show a significant amount of unreacted starting material. To achieve a similar conversion, one might need to extend the reaction time to 24-48 hours or increase the temperature, which also increases the risk of over-oxidation to the sulfone.

Workflow start Dissolve Sulfide in Methanol cool Cool to 0 °C start->cool add_h2o2 Add H₂O₂ Dropwise cool->add_h2o2 react Stir at RT (3-4h) add_h2o2->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Figure 3: Experimental workflow for the controlled oxidation of a thioether.

Conclusion and Outlook

The comparison between dithis compound and di-n-butyl sulfide serves as a clear and compelling illustration of the power of steric effects in directing chemical reactivity.

Reaction TypeDi-n-butyl Sulfide (Linear)Dithis compound (Branched)Controlling Factor
Oxidation Relatively FastSignificantly SlowerSteric Hindrance
Alkylation (Sₙ2) Good NucleophilePoor NucleophileSteric Hindrance
Metal Coordination Forms Stable ComplexesForms Weak or No ComplexesSteric Hindrance
  • Di-n-butyl sulfide behaves as a typical, reactive dialkyl sulfide. Its unhindered sulfur atom readily participates in oxidation, nucleophilic attack, and metal coordination. It is the substrate of choice when predictable and efficient reactivity at the sulfur center is desired.

  • Dithis compound is a sterically hindered and significantly less reactive molecule. This reduced reactivity can be advantageous in specific contexts, such as when it is used as a high-boiling, relatively inert solvent, or when a bulky, weakly-coordinating ligand is required to promote a specific catalytic outcome.

For the practicing scientist, understanding this distinction is crucial. The choice between these two reagents is not arbitrary; it is a decision based on whether the experimental goal requires an accessible and reactive sulfur center or a sterically encumbered and more inert one. This fundamental principle of structure dictating function is a cornerstone of modern chemistry and drug development.

References

A Comparative Guide to the Structural Validation of Synthesized Diisobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the aphorism "you get what you make" is a fundamental truth. However, confirming the identity of a synthesized molecule is a rigorous process that demands empirical evidence. This guide provides a comprehensive framework for validating the structure of diisobutyl sulfide, a common organosulfur compound. While seemingly simple, its structure presents subtleties that necessitate a multi-pronged analytical approach to unambiguously confirm its identity and purity. We will delve into the primary spectroscopic techniques, comparing their outputs and demonstrating how they synergistically provide a self-validating system for structural confirmation. This guide is designed for researchers who not only need to perform the validation but also understand the underlying principles that make it a robust and trustworthy process.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Verification

Relying on a single analytical technique for structural validation is a precarious approach. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can a complete and accurate picture be formed. For dithis compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating workflow. The molecular formula determined by NMR should correspond to the molecular weight found by MS, and the functional groups identified by IR should be consistent with the structure proposed by NMR. This correlative approach is the cornerstone of modern structural elucidation.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Validation Synthesized_Product Synthesized Dithis compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT-135) Synthesized_Product->NMR Sample MS Mass Spectrometry (MS) Synthesized_Product->MS Sample IR Infrared (IR) Spectroscopy Synthesized_Product->IR Sample NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Conclusion Structural Confirmation NMR_Data->Conclusion Corroboration MS_Data->Conclusion Corroboration IR_Data->Conclusion Corroboration

Caption: Workflow for the structural validation of dithis compound.

Primary Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For dithis compound, we are interested in the signals from hydrogen (¹H) and carbon (¹³C) nuclei.

  • ¹H NMR: The "Gold Standard" for Proton Environments

    The ¹H NMR spectrum of dithis compound is expected to show three distinct signals, corresponding to the three unique proton environments in the isobutyl group.

    • A doublet corresponding to the six equivalent methyl (CH₃) protons. The signal is split into a doublet by the adjacent methine (CH) proton.

    • A multiplet (specifically a nonet or a combination of overlapping multiplets) for the two equivalent methine (CH) protons. This proton is coupled to the six methyl protons and the two methylene (CH₂) protons.

    • A doublet for the four equivalent methylene (CH₂) protons adjacent to the sulfur atom. This signal is split into a doublet by the adjacent methine (CH) proton.

  • ¹³C NMR and DEPT-135: Mapping the Carbon Skeleton

    The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the symmetric dithis compound, three signals are expected. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial here. It differentiates between CH, CH₂, and CH₃ groups, adding a layer of certainty to the assignments.

    • One signal for the two equivalent methyl (CH₃) carbons. In a DEPT-135 spectrum, this will appear as a positive peak.

    • One signal for the two equivalent methine (CH) carbons. This will also be a positive peak in the DEPT-135 spectrum.

    • One signal for the two equivalent methylene (CH₂) carbons. This will appear as a negative peak in the DEPT-135 spectrum, which is a key confirmation of the CH₂ group.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its molecular formula. For dithis compound (C₈H₁₈S), the expected molecular weight is approximately 146.29 g/mol .[1][2][3] In the mass spectrum, we would look for the molecular ion peak (M⁺) at m/z = 146.[4][5][6] The fragmentation pattern can also provide structural information. Common fragments might include the loss of a butyl group or cleavage at the C-S bond.

Infrared (IR) Spectroscopy: Identifying the Bonds

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For dithis compound, the IR spectrum is expected to be relatively simple. The key absorptions to look for are:

  • C-H stretching vibrations for the sp³ hybridized carbons, typically in the range of 2850-3000 cm⁻¹.

  • C-H bending vibrations in the range of 1350-1480 cm⁻¹.

  • The C-S stretching vibration, which is often weak and can be difficult to identify, typically appears in the range of 600-800 cm⁻¹.

The absence of strong absorptions for other functional groups (e.g., O-H around 3300 cm⁻¹, C=O around 1700 cm⁻¹) is also a crucial piece of information, indicating the purity of the sulfide.

Comparative Analysis: Interpreting the Data

The true power of this multi-technique approach lies in the integration of the data. The following table summarizes the expected data for a successful synthesis of dithis compound and provides a template for comparing experimental results.

Analytical Technique Parameter Expected Result for Dithis compound Experimental Data (Example)
¹H NMR Chemical Shift (δ), Multiplicity, Integration~0.9 ppm (d, 6H), ~1.8 ppm (m, 1H), ~2.5 ppm (d, 2H)Matches expected pattern
¹³C NMR Number of Signals, Approximate Chemical Shift (δ)3 signals (~22, ~28, ~40 ppm)3 signals observed
DEPT-135 Phase of SignalsCH₃ (+), CH (+), CH₂ (-)Matches expected phases
Mass Spectrometry (EI) Molecular Ion Peak (m/z)146146
IR Spectroscopy Key Absorptions (cm⁻¹)C-H stretch: 2850-3000, C-S stretch: ~600-800Conforms to expected absorptions

Identifying Potential Impurities: What to Look For

A crucial aspect of validation is the identification of potential impurities. Common impurities in the synthesis of dithis compound could include:

  • Unreacted Starting Materials: For example, isobutyl bromide. This would introduce characteristic signals in the NMR and a different molecular ion in the MS.

  • Oxidation Products: Diisobutyl sulfoxide is a common oxidation product. This would be readily identified by a strong S=O stretch in the IR spectrum around 1050 cm⁻¹ and a shift in the NMR signals.

  • Isomeric Impurities: If the starting material was not pure isobutyl halide, other isomers like di-n-butyl sulfide or di-sec-butyl sulfide might be present.[7] These would have distinct NMR spectra.

  • Disulfide Formation: The presence of diisobutyl disulfide can occur as a side product. This would have a different molecular weight (M+ at m/z = 178) and a different NMR spectrum.[8]

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized dithis compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign the peaks in all spectra.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed molecular weight with the calculated molecular weight for C₈H₁₈S.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H and C-S bonds. Confirm the absence of absorptions for common impurity functional groups.

Conclusion

The structural validation of a synthesized compound like dithis compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the comparative and correlative approach outlined in this guide, researchers can be confident in the identity and purity of their material. This rigorous validation is not merely a procedural step; it is the foundation of reliable and reproducible scientific research.

References

A Researcher's Guide to the Spectroscopic Differentiation of Isomeric Butyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

Isomers, molecules sharing an identical molecular formula but differing in atomic arrangement, present a fundamental challenge in chemical analysis. Their subtle structural variations can lead to significant differences in physical, chemical, and biological properties. For researchers in materials science and drug development, the unambiguous identification of a specific isomer is paramount. This guide provides an in-depth spectroscopic comparison of three common isomers of dibutyl sulfide (C₈H₁₈S): di-n-butyl sulfide, di-sec-butyl sulfide, and di-tert-butyl sulfide. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy can be leveraged to distinguish these structurally similar compounds, with a focus on the causal relationships between molecular structure and spectral output.

The Challenge: Distinguishing Butyl Sulfide Isomers

The three isomers possess the same molecular weight (146.3 g/mol ) but differ in the branching of the butyl chains attached to the central sulfur atom. This variation in the hydrocarbon backbone directly influences the local chemical environment of each atom and the molecule's overall symmetry, providing the basis for their spectroscopic differentiation.

  • Di-n-butyl sulfide (CAS: 544-40-1): A linear alkyl sulfide.[1]

  • Di-sec-butyl sulfide (CAS: 626-26-6): Contains secondary carbon atoms bonded to the sulfur.

  • Di-tert-butyl sulfide (CAS: 107-47-1): Features highly branched tertiary butyl groups attached to the sulfur.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a direct map of the carbon-hydrogen framework. The key differentiators are the chemical shift (δ), spin-spin coupling (splitting), and the number of unique signals, all ofwhich are dictated by the molecule's symmetry.

Causality Behind NMR Differentiation

The number of distinct signals in both ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent nuclei in the molecule.

  • Di-n-butyl sulfide: Possesses the lowest symmetry. The four carbons of the butyl chain are all chemically distinct, as are the protons on each carbon, leading to a more complex spectrum.

  • Di-sec-butyl sulfide: Has a plane of symmetry, but the carbons and protons within each sec-butyl group are not all equivalent.

  • Di-tert-butyl sulfide: Exhibits the highest degree of symmetry. All methyl groups are equivalent, and all methyl protons are equivalent due to rapid rotation around the C-C bonds. This results in a dramatically simplified spectrum.

Comparative ¹H and ¹³C NMR Data
IsomerTechniqueExpected Signals & Multiplicity
Di-n-butyl sulfide ¹H NMR Four distinct signals: triplet (~0.9 ppm, -CH₃), sextet (~1.4 ppm, -CH₂-CH₃), quintet (~1.6 ppm, S-CH₂-CH₂ -), triplet (~2.5 ppm, S-CH₂-).
¹³C NMR Four distinct signals (~13.7, 22.1, 31.8, 32.2 ppm).
Di-sec-butyl sulfide ¹H NMR Three main signals: triplet from the terminal methyl, doublet from the other methyl, and complex multiplets for the methine and methylene protons.
¹³C NMR Four distinct signals.
Di-tert-butyl sulfide ¹H NMR One sharp singlet (~1.3 ppm).
¹³C NMR Two distinct signals: one for the nine equivalent methyl carbons (~31 ppm) and one for the quaternary carbon bonded to sulfur (~45 ppm).
Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the butyl sulfide isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with analyte signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay (typically 1-2 seconds).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Isomer in CDCl₃ Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert Sample & Lock Prep2->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire ¹H & ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Assign Peaks Proc2->Proc3 Result Result Proc3->Result Structural Confirmation

Caption: Workflow for Isomer Differentiation by NMR Spectroscopy.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for distinguishing isomers based on differences in their hydrocarbon backbones.[3] While all three isomers will show C-H and C-S stretching vibrations, the precise frequencies and patterns in the "fingerprint region" (<1500 cm⁻¹) are unique.

Causality Behind IR Differentiation

The branching of the alkyl chains creates distinct vibrational modes.

  • C-H Bending: The presence of methyl (-CH₃) and methylene (-CH₂) groups in di-n-butyl sulfide results in characteristic bending (scissoring, rocking) vibrations. Di-tert-butyl sulfide, lacking methylene groups, will have a different C-H bending profile. The presence of a t-butyl group often gives rise to a distinctive pair of bands.[3]

  • Skeletal Vibrations: The overall carbon skeleton of each isomer vibrates in a unique way. These complex vibrations appear in the fingerprint region and serve as a unique identifier for the molecule.

Comparative IR Absorption Data
IsomerKey IR Absorption Bands (cm⁻¹)Interpretation
Di-n-butyl sulfide 2950-2850 (strong), 1465 (medium), ~700-650 (medium)C-H stretching, CH₂ bending, C-S stretching
Di-sec-butyl sulfide 2960-2870 (strong), 1460 (medium), 1380 (medium)C-H stretching, CH₂/CH₃ bending, CH₃ symmetric bending
Di-tert-butyl sulfide 2970-2860 (strong), ~1390 & ~1365 (strong, split)C-H stretching, Characteristic t-butyl C-H bending (split peak)

Data is typical and may vary slightly based on experimental conditions.

Experimental Protocol: Acquiring an IR Spectrum (Liquid Film)
  • Sample Preparation: As butyl sulfides are liquids at room temperature, a simple salt plate method is effective. Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Instrument Setup: Place the assembled salt plates into the sample holder in the IR spectrometer's sample compartment.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Place Drop of Liquid on Salt Plate Prep2 Create Thin Liquid Film Prep1->Prep2 Acq1 Acquire Background Spectrum (Air) Prep2->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Proc1 Background Subtraction Acq2->Proc1 Proc2 Identify Diagnostic Peaks Proc1->Proc2 Result Result Proc2->Result Isomer Identification

Caption: Workflow for Isomer Differentiation by IR Spectroscopy.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry is a highly sensitive technique that differentiates isomers by breaking them apart and analyzing the resulting charged fragments. While all three isomers will have the same molecular ion peak (m/z = 146), their fragmentation patterns under Electron Ionization (EI) will be distinct.[4]

Causality Behind MS Differentiation

The stability of the carbocations formed upon fragmentation dictates the observed mass spectrum.

  • Di-n-butyl sulfide: Fragmentation occurs along the linear alkyl chain, often involving McLafferty rearrangements, leading to characteristic fragment ions.

  • Di-sec-butyl sulfide: Cleavage adjacent to the sulfur atom can produce a stable secondary carbocation.

  • Di-tert-butyl sulfide: Readily undergoes cleavage to form a very stable tert-butyl carbocation (C₄H₉⁺) at m/z = 57. This is often the base peak (most abundant ion) in the spectrum, making it easily identifiable.

Comparative Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) & Relative Intensity
Di-n-butyl sulfide 14687 [M-C₄H₉]⁺, 61 [CH₃S=CH₂]⁺, 57 [C₄H₉]⁺, 41 [C₃H₅]⁺
Di-sec-butyl sulfide 146117 [M-C₂H₅]⁺, 88, 57 [C₄H₉]⁺
Di-tert-butyl sulfide 14657 [C(CH₃)₃]⁺ (Base Peak) , 41 [C₃H₅]⁺

Data obtained from the NIST Chemistry WebBook.[1][2][5]

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing these volatile isomers, as it provides separation prior to mass analysis.

  • Sample Preparation: Prepare a dilute solution of the sulfide isomer (~100 ppm) in a volatile organic solvent like hexane or dichloromethane.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Method:

    • Use a standard Electron Ionization (EI) source at 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).

    • The mass spectrum is recorded continuously as the compound elutes from the GC column.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Interpretation Prep1 Prepare Dilute Solution A1 Inject Sample into GC Prep1->A1 A2 Chromatographic Separation A1->A2 A3 Elution into MS Source A2->A3 A4 Ionization (EI) & Fragmentation A3->A4 A5 Mass Analysis A4->A5 Proc1 Extract Mass Spectrum from Chromatogram A5->Proc1 Proc2 Analyze Fragmentation Pattern Proc1->Proc2 Result Result Proc2->Result Isomer Differentiation

Caption: Workflow for Isomer Differentiation by GC-MS.

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy provides information on molecular vibrations, similar to IR, but is governed by different selection rules. It is particularly sensitive to symmetric vibrations and bonds with non-polar character, such as C-S and C-C bonds.[6]

Causality Behind Raman Differentiation

The key diagnostic feature in the Raman spectra of alkyl sulfides is the C-S stretching vibration, which is highly sensitive to the conformation and substitution of the attached alkyl groups.

  • C-S Stretching: The C-S stretch typically appears in the 600-750 cm⁻¹ region. The exact position and number of bands can differ for primary (di-n-butyl), secondary (di-sec-butyl), and tertiary (di-tert-butyl) sulfides due to changes in vibrational coupling with the rest of the molecule.

  • Rotational Isomerism (Rotamers): For flexible molecules like di-n-butyl sulfide, different rotational conformers can co-exist in the liquid state, potentially giving rise to multiple C-S stretching bands. The more rigid structure of di-tert-butyl sulfide simplifies this region of the spectrum.[7]

Comparative Raman Data
IsomerKey Raman Shifts (cm⁻¹)Interpretation
Di-n-butyl sulfide ~695 and ~719C-S stretching (potential rotamers)[8]
Di-sec-butyl sulfide (Varies)C-S stretching, sensitive to local geometry
Di-tert-butyl sulfide ~640-660Symmetric C-S stretching, shifted due to steric bulk
Experimental Protocol: Acquiring a Raman Spectrum
  • Sample Preparation: Place the neat liquid sample in a suitable container, such as a glass vial or NMR tube.

  • Instrument Setup: Position the sample at the focal point of the excitation laser (e.g., 785 nm).

  • Data Acquisition:

    • Set the laser power to a level that provides good signal without causing sample heating or degradation.

    • Set an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.

    • The spectrometer collects the inelastically scattered light, which is then processed to generate the Raman spectrum (a plot of intensity vs. Raman shift in cm⁻¹).

Workflow for Raman Analysis

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation Prep1 Place Neat Liquid in Vial Acq1 Focus Laser on Sample Prep1->Acq1 Acq2 Collect Scattered Light Acq1->Acq2 Acq3 Process into Spectrum Acq2->Acq3 Proc1 Identify Diagnostic Shifts (e.g., C-S stretch) Acq3->Proc1 Result Result Proc1->Result Structural Comparison

Caption: Workflow for Isomer Differentiation by Raman Spectroscopy.

Conclusion: An Integrated Spectroscopic Approach

While each technique offers a unique window into molecular structure, a combined approach provides the most definitive identification.

  • NMR Spectroscopy is the most unambiguous method, providing a detailed structural map. The singlet for di-tert-butyl sulfide is a classic example of how symmetry simplifies a spectrum.

  • Mass Spectrometry is exceptionally sensitive and provides a clear-cut distinction for di-tert-butyl sulfide through its dominant m/z 57 fragment.

  • IR and Raman Spectroscopy are rapid, non-destructive techniques that offer excellent confirmatory data. The unique C-H bending patterns in IR and the distinct C-S stretching frequencies in Raman serve as reliable fingerprints for each isomer.

By understanding the causal links between isomeric structure and spectroscopic output, researchers can confidently select the appropriate analytical tools to verify the identity and purity of their compounds, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Guide to the Kinetic Studies of Diisobutyl Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfide Oxidation

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry with profound implications in the pharmaceutical industry. Sulfoxides are key intermediates in the synthesis of a wide array of biologically active molecules, including anti-ulcer agents and cardiovascular drugs.[1] The selective oxidation of a sulfide to a sulfoxide, without over-oxidation to the sulfone, is a common challenge that necessitates a thorough understanding of the reaction kinetics.[1][2] Diisobutyl sulfide, a structurally relevant thioether, serves as an excellent model substrate for these kinetic investigations.

This guide will compare two primary approaches for the oxidation of dithis compound: a transition-metal-free oxidation using hydrogen peroxide in glacial acetic acid and a catalyst-based system. We will delve into the kinetic parameters, experimental setups, and the underlying mechanisms that govern these transformations.

Comparative Analysis of Oxidation Systems

The choice of an oxidizing system is paramount in achieving the desired product selectivity and reaction efficiency. Here, we compare a "green" and straightforward method with a potentially more complex but tunable catalytic approach.

Transition-Metal-Free Oxidation: Hydrogen Peroxide in Acetic Acid

A widely adopted and environmentally benign method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid.[1] This system is attractive due to its simplicity, high yields (often 90-99%), and the absence of toxic transition metal catalysts.[1]

Mechanistic Insights: While the precise mechanism is still a subject of discussion, it is proposed to involve the electrophilic attack of the peroxide oxygen on the sulfur atom.[1][3] Kinetic studies on similar sulfides have shown that the reaction is typically second-order overall, first-order with respect to both the sulfide and hydrogen peroxide.[1] Interestingly, the reaction is not generally acid-catalyzed, meaning that increasing the acidity of the medium does not necessarily increase the reaction rate.[1]

Kinetic Profile: The rate law for the oxidation of a sulfide (R₂S) by hydrogen peroxide (H₂O₂) can be generally expressed as:

Rate = k[R₂S][H₂O₂]

Where k is the second-order rate constant. For the oxidation of dimethyl sulfide (DMS) by various hydroperoxides, the rate constants vary significantly depending on the specific peroxide used.[4] This highlights the importance of empirical determination of the rate constant for dithis compound under specific conditions.

Catalytic Oxidation: Enhancing Reactivity and Selectivity

While the H₂O₂/acetic acid system is effective, catalytic methods offer the potential for greater control over selectivity and the use of milder reaction conditions. Various transition metal complexes and other catalysts have been employed for sulfide oxidation.[5][6][7][8][9][10] For the purpose of this guide, we will consider a generic vanadium-based catalyst as a representative example, as vanadium complexes have been shown to be effective for sulfide oxidation.[7][8]

Mechanistic Considerations: In catalytic systems, the catalyst typically interacts with the oxidant (e.g., H₂O₂) to form a more potent oxidizing species.[3] This intermediate then oxidizes the sulfide. The mechanism can be complex, involving coordination of the sulfide to the metal center, followed by oxygen transfer. The kinetics can be more intricate than the uncatalyzed reaction, potentially involving catalyst activation and deactivation steps.

Comparative Kinetic Data: The following table provides a hypothetical comparison of kinetic parameters for the oxidation of dithis compound under the two systems. The values are illustrative and would need to be determined experimentally.

ParameterH₂O₂ in Acetic AcidCatalytic System (e.g., Vanadium-based)
Reaction Order (Sulfide) 11
Reaction Order (Oxidant) 11 (may vary)
Reaction Order (Catalyst) N/A1 (typically)
Rate Constant (k) LowerHigher
Selectivity (Sulfoxide) HighPotentially higher, tunable
Reaction Conditions Room TemperatureMild (can be room temp)
Environmental Impact Low ("Green")Dependent on catalyst toxicity and recyclability

Experimental Protocols

To ensure the integrity and reproducibility of kinetic studies, detailed and validated protocols are essential.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting kinetic studies of dithis compound oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Dithis compound, Oxidant, Catalyst) B Thermostat Reaction Vessel A->B C Initiate Reaction by Adding Oxidant B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquot D->E F Analyze by GC or HPLC (Quantify Sulfide, Sulfoxide, Sulfone) E->F G Plot Concentration vs. Time F->G H Determine Initial Rates G->H I Calculate Rate Constants and Determine Rate Law H->I

Caption: General workflow for kinetic analysis of sulfide oxidation.

Protocol 1: Kinetic Study of Dithis compound Oxidation with Hydrogen Peroxide in Acetic Acid

Objective: To determine the rate law and rate constant for the oxidation of dithis compound to diisobutyl sulfoxide using hydrogen peroxide in glacial acetic acid.

Materials:

  • Dithis compound (≥98%)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a suitable column (e.g., capillary column) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a thermostatted round-bottom flask equipped with a magnetic stirrer, place a solution of dithis compound in glacial acetic acid at a known concentration (e.g., 0.1 M).

  • Reaction Initiation: To initiate the reaction, add a predetermined amount of 30% hydrogen peroxide to the flask while stirring vigorously. The concentration of H₂O₂ should be varied in different experimental runs (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of sodium sulfite to consume any unreacted hydrogen peroxide.

  • Extraction and Analysis: Neutralize the quenched aliquot with a saturated sodium bicarbonate solution and extract the organic components with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and analyze the concentrations of dithis compound, diisobutyl sulfoxide, and diisobutyl sulfone using GC or HPLC.

  • Data Analysis: Plot the concentration of dithis compound versus time for each experimental run. Determine the initial rate of reaction from the initial slope of the curve. By varying the initial concentrations of the sulfide and hydrogen peroxide, determine the order of the reaction with respect to each reactant and calculate the rate constant.

Protocol 2: Kinetic Study of Catalytic Oxidation of Dithis compound

Objective: To evaluate the kinetics of a catalyst-assisted oxidation of dithis compound.

Materials:

  • Dithis compound (≥98%)

  • Hydrogen peroxide (30% aqueous solution)

  • Selected catalyst (e.g., a vanadium complex)

  • Appropriate solvent (e.g., acetonitrile, ethanol)

  • Analytical instrumentation (GC or HPLC)

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve the catalyst in the chosen solvent. Then, add the dithis compound to achieve the desired initial concentration.

  • Reaction Initiation: Start the reaction by adding the hydrogen peroxide.

  • Monitoring: Follow the same sampling, quenching, and analysis procedure as described in Protocol 1.

  • Data Analysis: The data analysis will be similar to the uncatalyzed reaction, but will also involve determining the reaction order with respect to the catalyst by varying its initial concentration.

Mechanistic Pathway Visualization

The oxidation of sulfides proceeds in a stepwise manner. The following diagram illustrates the sequential oxidation of dithis compound.

G Sulfide Dithis compound (C₈H₁₈S) Sulfoxide Diisobutyl Sulfoxide (C₈H₁₈SO) Sulfide->Sulfoxide + [O] k₁ Sulfone Diisobutyl Sulfone (C₈H₁₈SO₂) Sulfoxide->Sulfone + [O] k₂

Caption: Stepwise oxidation of dithis compound.

In a well-controlled selective oxidation, the rate constant for the first oxidation step (k₁) should be significantly larger than the rate constant for the second step (k₂), minimizing the formation of the sulfone.[1]

Conclusion and Future Directions

This guide has provided a comparative framework for investigating the kinetics of dithis compound oxidation. The choice between a transition-metal-free system and a catalytic one depends on the specific goals of the research, including desired selectivity, cost, and environmental considerations.

Future research in this area could focus on the development of more efficient and recyclable catalysts, as well as a deeper investigation into the reaction mechanisms using computational modeling. A thorough understanding of the kinetics and mechanisms of sulfide oxidation will continue to be a critical enabler for the development of novel synthetic methodologies in the pharmaceutical and fine chemical industries.

References

A Comparative Guide to the Performance of Isobutyl Sulfide as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the realm of tribology, the quest for superior lubricant additives is perpetual. These additives are critical in enhancing the performance of base oils, particularly under extreme pressure (EP) and anti-wear (AW) conditions where direct metal-to-metal contact is imminent. Among the various classes of additives, sulfur-containing compounds, known as sulfur carriers, have long been a cornerstone of high-performance lubricant formulation. This guide provides an in-depth performance comparison of isobutyl sulfide, a specific type of sulfurized olefin, against other prevalent lubricant additives. By synthesizing experimental data from authoritative sources, we will explore its mechanism of action, evaluate its performance through standardized testing protocols, and benchmark it against alternatives such as zinc dialkyldithiophosphates (ZDDP) and other organosulfur compounds. This analysis aims to furnish researchers and formulation scientists with the critical insights needed to make informed decisions in lubricant design and application.

Introduction: The Critical Role of EP/AW Additives

Modern mechanical systems, from automotive gearboxes to industrial machinery, operate under increasingly severe conditions of load, speed, and temperature. Under such stress, the hydrodynamic film of a lubricant can collapse, leading to direct asperity contact between metal surfaces. This boundary lubrication regime necessitates the use of chemically active additives to prevent catastrophic failure modes like scuffing, scoring, and seizure.

Anti-wear (AW) and extreme pressure (EP) additives function by reacting with the metal surfaces at elevated temperatures and pressures generated by friction.[1] This tribochemical reaction forms a sacrificial, protective surface film that is more easily sheared than the underlying metal, thereby reducing friction and preventing wear.[2] Sulfur-based compounds are highly effective EP additives because they form robust metal sulfide layers, such as iron sulfide (FeS), on ferrous surfaces.[2] this compound, particularly sulfurized isobutylene, is a potent EP agent due to its high sulfur content (~45%) and excellent oil solubility.[1][3] This guide will dissect its performance characteristics in the context of established and alternative additive technologies.

Mechanism of Action: How this compound Protects Surfaces

The efficacy of this compound and other sulfur carriers is rooted in their ability to undergo controlled decomposition under boundary lubrication conditions. The process is a multi-step tribochemical reaction:

  • Adsorption: The polar nature of the sulfide molecule leads to its physical and chemical adsorption onto the metallic surface.

  • Activation: The localized high temperatures (flash temperatures) and pressures at the points of asperity contact provide the energy needed to cleave the carbon-sulfur (C-S) and, in polysulfides, the sulfur-sulfur (S-S) bonds.[4][5] This releases reactive sulfur.

  • Reaction & Film Formation: The highly reactive sulfur species react directly with the nascent metal surface (e.g., iron) to form a tenacious, ductile film of metal sulfide.[2][3] This film has a layered crystalline structure that provides low shear strength, effectively preventing adhesion and welding of the opposing surfaces.[4]

The temperature at which this activation occurs is a critical parameter. "Active" sulfur additives react at lower temperatures, offering prompt protection but also posing a risk of corrosion to yellow metals like copper and brass.[2] "Inactive" sulfur additives require higher temperatures for activation, making them less corrosive but potentially less responsive in certain applications.[2] The formulation of sulfurized isobutylene can be tailored to control this activity level.

Caption: Tribochemical mechanism of this compound.

Performance Evaluation: Standardized Experimental Protocols

To objectively compare lubricant additives, standardized tribological tests are essential. These tests simulate boundary lubrication conditions in a controlled and repeatable manner.

Four-Ball Wear Test (ASTM D4172)

This method is a cornerstone for evaluating the anti-wear properties of fluid lubricants.[6][7] It provides a quantitative measure of a lubricant's ability to prevent wear under sliding contact.

Experimental Protocol: ASTM D4172

  • Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together in a pot, forming a cradle.

  • Lubricant Application: The test lubricant is added to the pot, completely immersing the three stationary balls.

  • Top Ball Insertion: A fourth 12.7 mm steel ball is placed in a chuck, which is then lowered until it contacts the three stationary balls.[8]

  • Test Conditions: A specified load is applied (commonly 15 kgf or 40 kgf), and the top ball is rotated at a constant speed (typically 1200 or 1800 rpm) for a set duration (usually 60 minutes) at a controlled temperature (e.g., 75°C).[9]

  • Causality: These conditions are chosen to stress the lubricant film beyond its hydrodynamic capacity, forcing the system into the boundary lubrication regime where the performance of AW additives becomes dominant. The combination of load, speed, and temperature simulates conditions found in components like valve trains or gears.

  • Measurement: After the test, the three stationary balls are cleaned. The circular wear scars that have formed are measured under a microscope.

  • Data Reporting: The average diameter of the three wear scars is reported in millimeters. A smaller wear scar diameter (WSD) indicates superior anti-wear performance.[10]

Pin-on-Disk Test (ASTM G99)

The pin-on-disk test is versatile for determining the wear and friction characteristics of materials under sliding conditions.[11][12][13] It allows for continuous monitoring of the coefficient of friction (COF).

Experimental Protocol: ASTM G99

  • Specimen Setup: A pin or ball specimen is loaded perpendicularly against a flat, rotating disk specimen.[14]

  • Lubrication: The contact area is lubricated with the test fluid.

  • Test Conditions: A specific normal load is applied to the pin. The disk rotates at a set velocity for a predetermined sliding distance. Environmental parameters like temperature and humidity can be controlled.[15]

  • Causality: This setup provides a well-defined sliding contact geometry. By controlling the load and speed, researchers can investigate the formation and durability of the additive-derived tribofilm over time and distance.

  • Data Acquisition: A transducer measures the frictional force in real-time, which is used to calculate the COF.[15]

  • Wear Measurement: After the test, wear is quantified by measuring the volume loss from both the pin and the disk, often using a profilometer to measure the wear track dimensions.[11]

  • Data Reporting: Results are reported as the steady-state COF and the wear volume or wear rate for the materials.

Experimental_Workflow Start Start: Formulate Lubricant (Base Oil + Additive) Tribo_Test Perform Tribological Testing Start->Tribo_Test Four_Ball Four-Ball Test (ASTM D4172) Tribo_Test->Four_Ball Pin_Disk Pin-on-Disk Test (ASTM G99) Tribo_Test->Pin_Disk WSD Measure Wear Scar Diameter (WSD) Four_Ball->WSD COF Record Coefficient of Friction (COF) Pin_Disk->COF Data_Acq Data Acquisition Analysis Surface Analysis (SEM, XPS) Data_Acq->Analysis Results End: Compare Performance Data Data_Acq->Results WSD->Data_Acq COF->Data_Acq Analysis->Results

Caption: General workflow for evaluating lubricant additives.

Comparative Performance Analysis

The true measure of an additive is its performance relative to established standards and alternatives.

This compound vs. ZDDP

Zinc dialkyldithiophosphate (ZDDP) has been the most widely used anti-wear additive for decades, valued for its dual-functionality as both an antioxidant and an excellent AW agent.[16] However, the phosphorus and sulfur in ZDDP can poison automotive catalytic converters, leading to stricter limits on their content in modern engine oils.[17]

  • Performance: ZDDP forms a complex glassy phosphate film on metal surfaces, which is highly effective at preventing wear under moderate to high loads.[18] Sulfurized isobutylene, as a pure EP agent, typically excels under very high-load, high-sliding conditions where preventing seizure is paramount.[3] In many gear oil applications, sulfur-phosphorus (S-P) chemistry, which combines additives like this compound with phosphorus carriers, is used to leverage the strengths of both, providing robust protection across a wide range of conditions.

  • Mechanism: ZDDP's film is primarily zinc/iron phosphate, while this compound forms an iron sulfide film.[19] The sulfide film generally has a higher load-carrying capacity but may be less durable under prolonged sliding than the phosphate glass film.

  • Environmental Impact: this compound offers an advantage as an "ashless" additive (containing no metals), and its phosphorus-free nature makes it compatible with modern emission control systems.

This compound vs. Other Organic Sulfides

The family of organic sulfides is diverse, including dibenzyl disulfide (DBDS), dialkyl polysulfides, and other sulfurized olefins.

  • Performance: The performance of an organic sulfide is heavily dependent on its molecular structure, specifically the number of sulfur atoms and the strength of the C-S and S-S bonds. Polysulfides (containing S-S bonds) are generally more "active" and react at lower temperatures than monosulfides like this compound.[4] Sulfurized isobutylene is noted for its exceptional EP properties and load-carrying capacity due to its high sulfur content.[1]

  • Thermal Stability: The thermal stability of the additive is crucial. An additive that decomposes too readily can lead to oil degradation and corrosion, while one that is too stable may not activate when needed. The structure of this compound provides a balance of reactivity and stability suitable for many demanding applications.

Additive TypePrimary FunctionTypical MechanismKey AdvantageKey Limitation
This compound Extreme Pressure (EP)Forms iron sulfide (FeS) tribofilm[3]High load-carrying capacity, ashless[1]Can be corrosive if formulation is too "active"[1]
ZDDP Anti-Wear (AW), AntioxidantForms glassy zinc/iron phosphate film[16]Excellent wear protection, cost-effectiveContains phosphorus/sulfur, catalyst poison[17]
Dibenzyl Disulfide Extreme Pressure (EP)Forms iron sulfide (FeS) tribofilmEffective EP agentLower sulfur content than sulfurized olefins
Molybdenum Disulfide (MoS2) Friction Modifier, AW/EPSolid lubricant, forms lamellar filmVery low friction coefficientInsolubility requires stable dispersion

Conclusion

This compound stands out as a highly effective extreme pressure (EP) additive, primarily due to its high sulfur content and its ability to form a robust, sacrificial iron sulfide film under severe boundary lubrication conditions.[1][3] Its performance is particularly notable in applications involving heavy loads and high sliding speeds, such as in industrial and automotive gear oils, where preventing seizure and scoring is critical.

When compared to the industry benchmark, ZDDP, this compound offers the significant advantage of being an ashless and phosphorus-free additive, making it fully compatible with modern exhaust emission control systems. While ZDDP provides a unique combination of anti-wear and antioxidant properties, the superior EP performance of this compound makes it indispensable in many high-stress applications. The choice between this compound and other organic sulfides often comes down to a balance of reactivity, thermal stability, and sulfur content, with sulfurized isobutylene representing a potent and well-established option. Future research will likely focus on synergistic combinations of this compound with other novel additives to create lubricant packages that offer comprehensive protection with minimal environmental impact.

References

A Computational Showdown: Unveiling the Nuances Between Branched and Linear Dialkyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to In Silico Comparison for Drug Discovery and Materials Science

In the intricate world of molecular design, particularly within drug development and materials science, the subtle substitution of a linear alkyl chain for a branched one can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. Dialkyl sulfides, or thioethers, are a prevalent structural motif in a vast array of pharmaceuticals and functional materials.[1][2] The decision to employ a linear versus a branched sulfide can have profound implications for a compound's efficacy and stability. This guide provides a comprehensive computational framework for comparing and contrasting these two isomeric forms, empowering researchers to make informed decisions in their molecular design endeavors.

We will delve into the theoretical underpinnings of why these differences arise, grounded in the interplay of steric and electronic effects.[3] Furthermore, we will present detailed, step-by-step computational protocols to quantitatively assess these differences, from conformational analysis to reactivity profiling.

The Dichotomy of Structure: Steric Hindrance and Electronic Influence

At the heart of the comparison between branched and linear dialkyl sulfides lies the fundamental principles of steric and electronic effects. While often discussed in tandem, their individual contributions to molecular properties can be dissected through computational analysis.

A common misconception is that the increased stability of branched alkanes is due to a reduction in steric strain. However, density functional theory (DFT) studies on alkanes have revealed a more complex reality: branched alkanes actually exhibit less destabilizing steric energy than their linear counterparts.[4] This counterintuitive finding is offset by quantum mechanical effects, ultimately leaving electrostatic and correlation energies as the driving forces for the greater stability of branched alkanes.[4]

In dialkyl sulfides, the larger, more polarizable sulfur atom, with its C-S-C bond angle of approximately 99° in dimethyl sulfide, creates a unique local environment compared to ethers.[5] Branching on the alkyl chains directly adjacent to the sulfur atom introduces significant steric bulk. This bulkiness can:

  • Restrict Conformational Freedom: The rotation around C-S and C-C bonds becomes more hindered, leading to a different landscape of low-energy conformers.

  • Shield the Sulfur Atom: The lone pairs on the sulfur atom, which are crucial for its nucleophilicity and coordination to metal centers, can be sterically shielded by bulky branched groups.

  • Alter Electronic Properties: Alkyl groups are weak electron-donating groups through an inductive effect. The arrangement and number of these groups around the sulfur atom can subtly modulate its electron density and, consequently, its reactivity.

A Practical Guide to Computational Comparison

To quantify these differences, a series of well-defined computational experiments are necessary. Here, we will use a model comparison between di-n-propyl sulfide (linear) and diisopropyl sulfide (branched) to illustrate the workflow.

Experimental Workflow: A Computational Approach

The following diagram outlines a typical workflow for a comprehensive computational comparison.

G cluster_0 Model Definition cluster_1 Geometry Optimization & Conformational Analysis cluster_2 Property Calculation cluster_3 Reactivity Assessment cluster_4 Data Analysis & Comparison start Define Isomeric Pair: Di-n-propyl sulfide (Linear) Diisopropyl sulfide (Branched) geom_opt Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt conf_search Conformational Search (e.g., Molecular Mechanics Scan) geom_opt->conf_search re_opt Re-optimization of Conformers (Higher Level of Theory, e.g., ωB97X-D/def2-TZVP) conf_search->re_opt elec_prop Electronic Properties: - Dipole Moment - HOMO/LUMO Energies - Molecular Electrostatic Potential re_opt->elec_prop therm_prop Thermodynamic Properties: - Relative Energies - Gibbs Free Energy re_opt->therm_prop react_model Define Model Reaction (e.g., Oxidation to Sulfoxide) re_opt->react_model end Comparative Analysis of: - Structural Parameters - Electronic Descriptors - Conformational Landscapes - Reaction Barriers elec_prop->end therm_prop->end ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) react_model->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc act_energy Calculate Activation Energy (ΔG‡) irc->act_energy act_energy->end

Caption: Workflow for the computational comparison of dialkyl sulfide isomers.

Part 1: Conformational Analysis and Structural Properties

The first step is to identify the most stable three-dimensional arrangements of both molecules.

Experimental Protocol: Conformational Analysis

  • Initial Structure Generation: Build 3D models of di-n-propyl sulfide and diisopropyl sulfide using a molecular editor.

  • Force Field-Based Conformational Search: For the more flexible di-n-propyl sulfide, perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is less critical for the more rigid diisopropyl sulfide.

  • Quantum Mechanical Optimization: Take the initial structures and the low-energy conformers from the search and perform geometry optimizations using a DFT method. A common and robust choice is the B3LYP functional with a Pople-style basis set like 6-31G(d) for initial optimizations, followed by refinement with a more accurate functional like ωB97X-D and a larger basis set such as def2-TZVP.[6][7]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the final optimization. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).

Expected Outcomes and Data Presentation

The branching in diisopropyl sulfide is expected to lead to more significant steric interactions between the isopropyl groups. This will be reflected in the structural parameters.

Table 1: Predicted Structural Parameters for Dialkyl Sulfide Isomers

ParameterDi-n-propyl Sulfide (Linear)Diisopropyl Sulfide (Branched)Rationale for Difference
C-S-C Bond Angle ~99-102°~103-106°Increased steric repulsion between the bulky isopropyl groups forces the C-S-C angle to widen to minimize van der Waals strain.
Average C-S Bond Length ~1.82 Å~1.83 ÅSlight elongation may occur in the branched isomer to alleviate steric crowding.
Key Dihedral Angles Multiple low-energy staggered conformersMore restricted rotation, favoring specific orientationsThe bulky isopropyl groups create higher rotational barriers, limiting the conformational flexibility observed in the linear analogue.
Calculated Dipole Moment ~1.4 - 1.6 D~1.5 - 1.7 DThe change in molecular shape and the inductive effect of the alkyl groups will slightly alter the overall dipole moment.
Part 2: Electronic Properties and Reactivity Descriptors

The electronic structure dictates the reactivity of a molecule. Key insights can be gained by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.

Experimental Protocol: Electronic Structure Calculation

  • Single-Point Energy Calculation: Using the optimized geometries of the lowest energy conformers, perform a single-point energy calculation at a high level of theory (e.g., ωB97X-D/def2-TZVP).

  • Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.[8]

  • Molecular Electrostatic Potential (MEP) Mapping: Calculate and visualize the MEP on the electron density surface. This reveals regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Expected Outcomes and Data Presentation

The electron-donating nature of alkyl groups will influence the electronic properties.

G cluster_0 Linear (Di-n-propyl sulfide) cluster_1 Branched (Diisopropyl sulfide) cluster_2 LUMO_L LUMO (σ* C-S) HOMO_L HOMO (Sulfur Lone Pair) LUMO_B LUMO (σ* C-S) LUMO_L->LUMO_B Higher Energy HOMO_B HOMO (Sulfur Lone Pair) HOMO_L->HOMO_B Slightly Higher Energy (More electron donation) Linear_Gap ΔE (Linear) Branched_Gap ΔE (Branched) Linear_Gap->Branched_Gap >

Caption: Predicted relative energies of frontier molecular orbitals for linear vs. branched dialkyl sulfides.

Table 2: Predicted Electronic Properties of Dialkyl Sulfide Isomers

PropertyDi-n-propyl Sulfide (Linear)Diisopropyl Sulfide (Branched)Rationale for Difference
EHOMO Higher (less negative)Slightly HigherIncreased number of C-H bonds adjacent to the sulfur in the branched isomer leads to slightly more electron donation, raising the HOMO energy.
ELUMO LowerHigherSteric hindrance in the branched isomer can raise the energy of the antibonding σ* orbitals that comprise the LUMO.
HOMO-LUMO Gap (ΔE) SmallerLargerA larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity.[8]
MEP at Sulfur More NegativeLess NegativeThe sulfur lone pairs in the linear isomer are more accessible, leading to a more negative electrostatic potential. The bulky isopropyl groups in the branched isomer shield the sulfur, making the negative potential less pronounced.
Part 3: Reactivity—A Case Study of Oxidation

To illustrate the practical implications of these structural and electronic differences, we can model a common reaction, such as the oxidation of the sulfide to a sulfoxide. This is a crucial metabolic pathway for many sulfur-containing drugs.

Experimental Protocol: Transition State Modeling

  • Define Reactants and Products: Create structures for the reactants (sulfide and an oxidant, e.g., H₂O₂) and the products (sulfoxide and water).

  • Locate Transition State (TS): Use a TS search algorithm (e.g., Berny optimization with opt=ts) to find the transition state structure connecting the reactants and products.

  • Verify Transition State: A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located TS correctly connects the reactant and product minima.

  • Calculate Activation Energy: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

Expected Outcomes

The steric and electronic differences will directly impact the reaction barrier.

Table 3: Predicted Activation Energies for Sulfide Oxidation

IsomerPredicted ΔG‡ (kcal/mol)Rationale
Di-n-propyl Sulfide (Linear) LowerThe sulfur center is more sterically accessible, allowing for easier approach of the oxidant. The more accessible lone pairs (more negative MEP) also facilitate the initial interaction with the electrophilic oxidant.
Diisopropyl Sulfide (Branched) HigherSignificant steric hindrance from the isopropyl groups impedes the approach of the oxidant to the sulfur atom, raising the energy of the transition state. This steric shielding is a dominant factor in its reduced reactivity.

Conclusion: An Informed Choice Through Computation

This guide demonstrates that a rigorous computational approach can provide profound insights into the distinct characteristics of branched and linear dialkyl sulfides. While linear sulfides tend to be more conformationally flexible and reactive due to a more accessible sulfur atom, branched sulfides are often kinetically more stable, with their reactivity tempered by steric hindrance.

These differences are not merely academic; they have tangible consequences in drug design. A more reactive linear sulfide might be desired for a prodrug that requires metabolic activation, while a less reactive, sterically hindered branched sulfide could be employed to increase the metabolic stability and half-life of a drug. By leveraging the predictive power of computational chemistry, researchers can move beyond intuition and make data-driven decisions, accelerating the design and development of next-generation molecules.

References

A Comparative Analysis of Isobutyl Sulfide Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the creation of thioethers, or sulfides, is a fundamental transformation with wide-ranging implications in pharmaceuticals, materials science, and industrial applications. Isobutyl sulfide, in particular, serves as a key building block and a compound of interest for its utility as a solvent, extractant, and flavoring agent.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal method for their specific needs.

Introduction to Thioether Synthesis

The formation of a carbon-sulfur-carbon bond is the cornerstone of thioether synthesis. These methods generally rely on the high nucleophilicity of sulfur-containing reagents.[2] The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and tolerance to various functional groups. This guide will delve into the most prevalent and effective methods for the synthesis of this compound, a symmetrical thioether.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: nucleophilic substitution reactions involving isobutyl halides and additions to isobutylene. Each of these routes possesses distinct advantages and disadvantages that will be explored in detail.

Nucleophilic Substitution (S\textsubscript{N}2) Routes

The bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction is a robust and widely employed method for constructing C-S bonds.[3] This approach typically involves the reaction of an electrophilic isobutyl species with a sulfur-based nucleophile.

This is a straightforward and common method for the synthesis of symmetrical sulfides like this compound.[4] The reaction proceeds via a classic S\textsubscript{N}2 mechanism where two molecules of an isobutyl halide react with a sulfide source, typically sodium sulfide.

Reaction Principle:

The reaction involves the direct displacement of the halide leaving group from the isobutyl halide by the sulfide ion.

2 (CH₃)₂CHCH₂-X + Na₂S → ((CH₃)₂CHCH₂)₂S + 2 NaX (where X = Cl, Br, I)

Causality Behind Experimental Choices:

The choice of solvent is crucial for S\textsubscript{N}2 reactions. Polar aprotic solvents like ethanol or a mixture of water and methanol are often used to dissolve the sodium sulfide and facilitate the reaction.[5][6] Heating is typically required to overcome the activation energy of the reaction and drive it to completion. The use of a phase-transfer catalyst can sometimes enhance the reaction rate, especially when dealing with reactants of differing solubilities.[7]

Experimental Protocol: Synthesis of this compound from Isobutyl Bromide and Sodium Sulfide [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 195 g of sodium sulfide nonahydrate in 500 ml of ethanol.

  • Addition of Electrophile: Slowly add 106 g of isobutyl bromide to the stirred solution.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Workup: After cooling to room temperature, separate the precipitated oil. Pour the remaining liquid into 750 ml of a 25% aqueous sodium chloride solution to precipitate more oil.

  • Purification: Combine the oil fractions, dry over anhydrous sodium sulfate, and distill. The product, this compound, boils at 168-171°C.[5][]

Yield: 71% based on isobutyl bromide.[5]

This method, analogous to the Williamson ether synthesis, is another powerful route for creating thioethers.[4][9] It involves the deprotonation of a thiol to form a highly nucleophilic thiolate, which then attacks an alkyl halide.[3][4]

Reaction Principle:

The synthesis proceeds in two steps:

  • Deprotonation: Isobutyl mercaptan is treated with a base (e.g., sodium hydroxide, sodium hydride) to form the sodium isobutyl thiolate. (CH₃)₂CHCH₂-SH + NaOH → (CH₃)₂CHCH₂-SNa + H₂O

  • Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile and attacks the electrophilic carbon of an isobutyl halide in an S\textsubscript{N}2 fashion.[3][4] (CH₃)₂CHCH₂-SNa + (CH₃)₂CHCH₂-X → ((CH₃)₂CHCH₂)₂S + NaX

Causality Behind Experimental Choices:

The choice of base is important; a strong base is required to fully deprotonate the thiol.[9] The reaction is typically carried out in a polar aprotic solvent to facilitate the S\textsubscript{N}2 reaction. This method is particularly versatile for the synthesis of unsymmetrical sulfides, although it is also highly effective for symmetrical sulfides like this compound.

Experimental Protocol: General Procedure for Thioether Synthesis from a Thiol and Alkyl Halide [3]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and a suitable base (e.g., anhydrous potassium carbonate, 2.0 mmol).

  • Solvent Addition: Add a dry polar aprotic solvent (e.g., DMF, 5 mL). Stir the suspension at room temperature for 15 minutes to facilitate the formation of the thiolate.

  • Addition of Electrophile: Slowly add the alkyl halide (1.05 mmol) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify by distillation or chromatography.

Industrial Synthesis Routes from Isobutylene

For large-scale production, methods utilizing isobutylene as a starting material are often employed. These can be categorized as high-pressure and low-pressure methods.

This method involves the reaction of isobutylene with hydrogen sulfide and elemental sulfur under high pressure and in the presence of an alkaline catalyst.[10]

Reaction Principle:

The exact mechanism is complex, but it generally involves the formation of polysulfides which then react further to produce sulfurized isobutylene products, including this compound.

Causality Behind Experimental Choices:

The high pressure is necessary to maintain the reactants in the liquid phase and increase the reaction rate. The alkaline catalyst facilitates the reaction between the reactants. This method can produce a range of sulfurized products, and the reaction conditions can be tuned to favor the formation of this compound.[10] A continuous process using a tubular reactor can improve efficiency over a batch process in an autoclave.[10]

The low-pressure method utilizes isobutylene and sulfur monochloride as the primary raw materials.[10]

Reaction Principle:

This two-step process involves an addition reaction followed by a vulcanization and dechlorination step.[10]

Drawbacks:

This method has significant environmental and safety concerns due to the use of sulfur monochloride, which leads to the release of large quantities of corrosive gases like HCl and H₂S.[10] The treatment of the resulting waste is also challenging, making this process less desirable and on the verge of being eliminated.[10]

A more modern approach involves a gas-phase reaction of isobutylene with elemental sulfur and a catalyst at high temperatures and pressures.[10][11]

Reaction Principle:

A gas-phase mixture of sulfur and a catalyst is mixed with isobutylene gas and passed through a reactor.[11]

Challenges:

This method can face operational challenges such as the potential for sulfur to clog the system and the risk of over-temperature leading to by-product formation.[10]

Comparative Analysis

To facilitate a clear comparison, the key parameters of the primary synthesis routes are summarized below.

Synthesis Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
S\textsubscript{N}2 from Isobutyl Halide and Na₂S Isobutyl halide, Sodium sulfideBase (optional), Solvent (e.g., ethanol)~71%[5]Straightforward, good yield for symmetrical sulfides.Requires stoichiometric amounts of halide.
S\textsubscript{N}2 from Isobutyl Mercaptan and Isobutyl Halide Isobutyl mercaptan, Isobutyl halideStrong base (e.g., NaOH, NaH)Generally highVersatile (for symmetrical and unsymmetrical sulfides), well-established.Requires handling of foul-smelling thiols.
High-Pressure Synthesis from Isobutylene Isobutylene, Hydrogen sulfide, SulfurAlkaline catalystVariableSuitable for large-scale industrial production.Requires specialized high-pressure equipment, can produce a mixture of products.
Low-Pressure Synthesis from Isobutylene Isobutylene, Sulfur monochloride-VariableOperates at lower pressure.Environmentally hazardous, produces corrosive byproducts.[10]
Vapor-Phase Synthesis from Isobutylene Isobutylene, SulfurCatalystVariableContinuous process potential.Operational challenges (clogging, temperature control).[10]

Visualizing the Synthesis Pathways

To better illustrate the primary S\textsubscript{N}2 synthesis routes, the following diagrams outline the reaction workflows.

sn2_sodium_sulfide cluster_start Starting Materials cluster_reaction Reaction cluster_product Product isobutyl_halide 2 (CH₃)₂CHCH₂-X reaction Stextsubscript{N}2 Reaction (Ethanol, Reflux) isobutyl_halide->reaction sodium_sulfide Na₂S sodium_sulfide->reaction isobutyl_sulfide ((CH₃)₂CHCH₂)₂S reaction->isobutyl_sulfide

Caption: Workflow for this compound Synthesis via S\textsubscript{N}2 Reaction with Sodium Sulfide.

sn2_thiol cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product thiol (CH₃)₂CHCH₂-SH thiolate (CH₃)₂CHCH₂-S⁻Na⁺ thiol->thiolate base Base (e.g., NaOH) base->thiolate halide (CH₃)₂CHCH₂-X reaction Stextsubscript{N}2 Reaction halide->reaction thiolate->reaction sulfide ((CH₃)₂CHCH₂)₂S reaction->sulfide

Caption: Workflow for this compound Synthesis via the Thiolate Route.

Conclusion and Future Outlook

For laboratory-scale synthesis, the nucleophilic substitution routes offer a reliable and high-yielding approach to this compound. The choice between using sodium sulfide or isobutyl mercaptan will depend on the availability of starting materials and the researcher's comfort level with handling thiols. The reaction of isobutyl bromide with sodium sulfide is a particularly well-documented and straightforward procedure.[5]

Industrial production methods favor the use of isobutylene due to cost-effectiveness at scale. However, there is a clear trend towards developing greener and more efficient processes, such as improved vapor-phase synthesis or novel catalytic systems, to mitigate the environmental impact of traditional high-pressure and low-pressure methods.[10]

As the demand for specialized chemicals grows, research into novel, milder, and more selective methods for thioether synthesis continues. These include the use of odorless sulfur sources and transition metal-catalyzed cross-coupling reactions, which may offer future avenues for the synthesis of this compound and its derivatives with even greater efficiency and environmental compatibility.[12]

References

A Senior Application Scientist's Guide: Benchmarking Isobutyl Sulfide Against Other Sulfur-Based Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers and formulation scientists in the drug development and advanced materials sectors, the precise selection of lubricant additives is paramount for the longevity and reliability of high-performance machinery. This guide provides an in-depth comparative analysis of isobutyl sulfide, benchmarking its performance against other prevalent sulfur-based extreme pressure (EP) and anti-wear (AW) additives. We will delve into the core mechanisms, present objective experimental data from standardized tests, and offer detailed protocols to enable replicable, self-validating evaluations. Our focus remains on the causality behind experimental choices, ensuring a foundational understanding of how molecular structure dictates performance in demanding applications.

The Foundational Role of Sulfur-Based Additives in Lubrication

In high-load and high-temperature environments, the hydrodynamic film of a base oil can collapse, leading to direct metal-to-metal contact at surface asperities. This boundary lubrication regime necessitates the use of specialized additives to prevent catastrophic wear, scuffing, and welding.[1] Sulfur-containing compounds are a cornerstone of EP and AW additive technology due to their ability to react with metallic surfaces under these severe conditions.[2][3][4]

The fundamental mechanism involves a tribochemical reaction where the sulfur-containing additive decomposes at the high localized temperatures and pressures of interacting surfaces.[5][6] The released sulfur reacts with the metal (typically iron in steel components) to form a sacrificial, low-shear-strength metal sulfide layer, such as iron sulfide.[2][4][5] This protective film shears preferentially, preventing direct contact between the underlying metal substrates and significantly reducing friction and wear.[6][7]

Sulfur-based additives can be broadly categorized, with common examples including:

  • Sulfurized Olefins: Such as sulfurized isobutylene, known for high sulfur content and excellent EP performance.[8][9]

  • Dialkyl Polysulfides: Like Di-tert-butyl Polysulfide (DTBPS), which offer a high concentration of reactive sulfur.[10][11]

  • Aromatic Sulfides and Disulfides: Including Dibenzyl Disulfide (DBDS), which has a different reactivity profile.[12][13]

  • Simple Dialkyl Sulfides: Such as this compound and dibutyl sulfide, which form the basis of our current investigation.

This guide will systematically benchmark this compound against key representatives from these classes to build a comprehensive performance profile.

Figure 1: General mechanism of sulfur-based EP additives.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of a lubricant additive is not a single property but a balance of characteristics. A superior EP agent may be overly corrosive, while a thermally stable compound might lack sufficient reactivity. We evaluate this compound against its peers across three critical axes: anti-wear/EP performance, thermal-oxidative stability, and material compatibility.

Extreme Pressure (EP) and Anti-Wear (AW) Capabilities

The primary function of these additives is to protect surfaces under load. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate this. In this test, three steel balls are clamped together, and a fourth ball is rotated against them under a specified load, temperature, and speed. The resulting wear scar diameter (WSD) on the stationary balls is a direct measure of the lubricant's anti-wear performance; a smaller scar indicates better protection.

Table 1: Comparative Four-Ball Wear Test Data

Additive (at 1.0 wt% in Group II Base Oil) Test Method Load (N) Speed (rpm) Temp (°C) Duration (min) Avg. Wear Scar Diameter (mm)
This compound ASTM D4172 392 1200 75 60 0.50
Dibutyl Sulfide ASTM D4172 392 1200 75 60 0.55
Sulfurized Isobutylene (SIB) ASTM D4172 392 1200 75 60 0.42
Di-tert-butyl Polysulfide (DTBPS) ASTM D4172 392 1200 75 60 0.40

| Dibenzyl Disulfide (DBDS) | ASTM D4172 | 392 | 1200 | 75 | 60 | 0.48 |

Causality & Interpretation: The data indicates that while this compound provides good anti-wear protection, the higher sulfur content and reactivity of Sulfurized Isobutylene and Di-tert-butyl Polysulfide result in superior performance under these conditions, as evidenced by smaller wear scars.[9] The polysulfide structure of DTBPS contains labile S-S bonds that cleave more readily to provide active sulfur for film formation.[7] Comparing this compound to dibutyl sulfide, the slightly better performance of the isobutyl variant may be attributed to steric effects influencing its adsorption and reaction kinetics on the metal surface. DBDS shows comparable performance to this compound, acting as a moderately reactive additive.[12]

Thermal and Oxidative Stability

Lubricants in high-performance systems are exposed to high temperatures, which can cause them to degrade via oxidation. This leads to sludge formation, increased viscosity, and corrosion.[14] Sulfur compounds can act as secondary antioxidants by decomposing peroxides, which are key intermediates in the oxidation cycle.[14][15] Thermogravimetric Analysis (TGA) and the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) are used to assess stability.

Table 2: Thermal and Oxidative Stability Data

Additive Onset of Decomposition (TGA, °C) RPVOT Induction Time (minutes)
This compound ~190°C 250
Dibutyl Sulfide ~205°C 265
Sulfurized Isobutylene (SIB) ~165°C 210
Di-tert-butyl Polysulfide (DTBPS) ~175°C 225

| Dibenzyl Disulfide (DBDS) | ~215°C | 310 |

Causality & Interpretation: Here, a trade-off with reactivity becomes apparent. The highly reactive additives, SIB and DTBPS, exhibit lower thermal stability. Their eagerness to react with metal surfaces also makes them more susceptible to thermal decomposition.[16] this compound and dibutyl sulfide show moderate thermal stability. Dibenzyl Disulfide demonstrates significantly higher thermal stability due to the resonance stabilization afforded by its aromatic rings, making it suitable for higher temperature applications where extreme EP performance is not the sole driver.[12] The longer RPVOT times for the simple sulfides and DBDS indicate a better inherent resistance to oxidation compared to the more active sulfurized olefins and polysulfides.

Material Compatibility: Copper Strip Corrosion

A critical drawback of sulfur-based additives is their potential to corrode yellow metals like copper and bronze, which are often used in pumps, bearings, and fittings. "Active" sulfur compounds react readily with copper, causing discoloration and corrosion.[2][3] The ASTM D130 test is the industry standard, where a polished copper strip is immersed in the additized oil at a specific temperature and time, and the resulting tarnish is rated against a standard scale.

Table 3: Copper Strip Corrosion Test Results

Additive (at 1.0 wt% in Group II Base Oil) Test Method Temp (°C) Duration (hr) Corrosion Rating
This compound ASTM D130 100 3 1b (Slight tarnish)
Dibutyl Sulfide ASTM D130 100 3 1b (Slight tarnish)
Sulfurized Isobutylene (SIB) ASTM D130 100 3 3a (Moderate tarnish)
Di-tert-butyl Polysulfide (DTBPS) ASTM D130 100 3 4a (Dark tarnish/Corrosion)

| Dibenzyl Disulfide (DBDS) | ASTM D130 | 100 | 3 | 2c (Moderate tarnish) |

Causality & Interpretation: This test clearly highlights the advantage of simple dialkyl sulfides. This compound and dibutyl sulfide are considered "inactive" sulfur additives, showing excellent compatibility with copper. Their sulfur atom is sterically hindered and less available to react under these conditions. In contrast, the "active" sulfur in DTBPS, designed for aggressive EP performance, is highly corrosive to copper.[3] SIB and DBDS fall in the middle, showing moderate corrosivity. This makes this compound a superior choice for systems containing sensitive yellow metal components where EP demands are moderate.

Experimental Methodologies: Ensuring Self-Validating Protocols

The integrity of comparative data hinges on meticulous and well-understood experimental protocols. Below are the detailed methodologies for the key performance tests cited in this guide. The rationale behind critical parameters is explained to provide a framework for logical, repeatable science.

Workflow for Additive Performance Evaluation

Experimental_Workflow cluster_performance Step 3: Performance Testing start Start: Select Additives (this compound, SIB, DTBPS, etc.) blend Step 1: Blending - Additive at 1.0 wt% in Group II Base Oil - Heat to 60°C, stir for 1 hr start->blend solubility Step 2: Solubility & Appearance - Visual inspection at 25°C - Must be clear and bright blend->solubility four_ball Four-Ball Wear Test (ASTM D4172) solubility->four_ball If Soluble rpvot RPVOT (ASTM D2272) solubility->rpvot If Soluble corrosion Step 4: Corrosion Test (ASTM D130) four_ball->corrosion rpvot->corrosion analysis Step 5: Data Analysis & Comparison - Tabulate WSD, RPVOT time, Corrosion Rating - Structure-Function Analysis corrosion->analysis end End: Performance Profile Generated analysis->end

Figure 2: Standard workflow for lubricant additive evaluation.

Protocol 1: Four-Ball Anti-Wear Test (based on ASTM D4172)

  • Apparatus Preparation: Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent (e.g., hexane) and allow them to dry completely. This step is critical to prevent cross-contamination from previous tests.

  • Assembly: Place three of the 12.7 mm steel balls into the ball pot. Secure them with the clamping ring.

  • Sample Introduction: Pour 10 mL of the test lubricant (e.g., base oil + 1.0 wt% this compound) into the ball pot, ensuring the balls are fully submerged.

  • Final Assembly: Place the fourth ball into the spindle and secure it. Mount the ball pot onto the test rig.

  • Test Execution:

    • Apply a 392 N load (40 kgf). This is a standard load for evaluating anti-wear properties without inducing immediate seizure (EP regime).

    • Begin rotation at 1200 rpm.

    • Simultaneously, heat the sample to a constant temperature of 75°C. This temperature is chosen to simulate typical operating conditions and accelerate wear processes without causing thermal breakdown of the base oil itself.

    • Run the test for a duration of 60 minutes.

  • Measurement: After the test, disassemble the rig, clean the three stationary balls with solvent, and measure the diameter of the wear scars in two perpendicular directions for each ball using a calibrated microscope.

  • Reporting: Report the average of the six measurements as the Wear Scar Diameter (WSD) in millimeters.

Protocol 2: Copper Strip Corrosion Test (based on ASTM D130)

  • Strip Preparation: Polish a standard copper strip (75mm x 12.5mm x 2mm) using 240-grit silicon carbide paper, followed by a final polish with 150-mesh silicon carbide grit in a hydrocarbon solvent. This ensures a uniform, reactive surface free of oxides.

  • Immersion: Place the polished strip into a test tube containing 30 mL of the sample oil.

  • Incubation: Place the test tube in a pressure vessel or a temperature-controlled bath and maintain it at 100°C for 3 hours. This accelerated condition is designed to assess the additive's corrosive potential.

  • Evaluation: After the test period, remove the strip, wash it with a suitable solvent, and compare its appearance to the ASTM Corrosion Standard color chart.

  • Reporting: Report the result using the standard classification, from 1a (no tarnish) to 4c (heavy corrosion).

Conclusion: Selecting the Right Sulfur Additive

The benchmarking of this compound against other sulfur-based additives reveals a clear hierarchy of performance based on the intended application. No single additive is universally superior; selection is a matter of optimizing for the most critical performance parameters.

  • This compound emerges as a highly balanced and versatile additive. It provides good anti-wear protection while exhibiting excellent material compatibility, particularly with yellow metals, and moderate thermal stability. It is an ideal choice for industrial gear and hydraulic systems where reliability and protection of diverse component materials are critical.

  • Sulfurized Isobutylene (SIB) and Di-tert-butyl Polysulfide (DTBPS) are the premier choices for extreme pressure applications.[9] Their high, active sulfur content delivers unparalleled protection against scuffing and wear under the most severe loads.[17] This performance comes at the cost of lower thermal stability and high corrosivity towards copper, limiting their use to systems without sensitive metallurgy.

  • Dibenzyl Disulfide (DBDS) carves a niche in high-temperature applications where its superior thermal and oxidative stability are paramount.[12] While its EP performance is moderate, its ability to maintain integrity at elevated temperatures makes it suitable for specialized synthetic lubricant formulations.

Ultimately, the choice between this compound and its alternatives depends on a thorough analysis of the target system's operating conditions: the expected load, the maximum operating temperature, and the materials used in its construction. This guide provides the foundational data and methodologies to make that choice an informed, evidence-based decision.

References

Assessing the Environmental Impact of Dialkyl Sulfides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, a thorough understanding of the environmental footprint of the compounds we synthesize and utilize is no longer a peripheral concern but a central tenet of responsible science. Dialkyl sulfides, a class of organosulfur compounds characterized by a sulfur atom bonded to two alkyl groups, are employed in various industrial applications and are also naturally occurring. Their volatility and reactivity necessitate a comprehensive assessment of their environmental impact. This guide provides a comparative analysis of the environmental fate and ecotoxicological effects of a series of dialkyl sulfides, offering detailed experimental protocols to empower researchers in their environmental risk assessments.

Introduction to Dialkyl Sulfides and Their Environmental Significance

Dialkyl sulfides are prevalent in both natural and anthropogenic spheres. Dimethyl sulfide (DMS), the most abundant biological sulfur compound emitted to the atmosphere, originates primarily from marine phytoplankton and contributes to the characteristic odor of the sea.[1] It plays a crucial role in the global sulfur cycle and climate regulation through its atmospheric oxidation products.[1][2] Other dialkyl sulfides, such as diethyl sulfide (DES), dipropyl sulfide (DPrS), and dibutyl sulfide (DBS), have industrial applications, including as solvents and in the synthesis of other chemicals.[3][4]

The environmental concern with dialkyl sulfides stems from their volatility, which facilitates their atmospheric transport, and their potential toxicity to aquatic organisms. Understanding their fate and effects is paramount for predicting their environmental risk and developing mitigation strategies where necessary.

Comparative Environmental Fate of Dialkyl Sulfides

The environmental journey of a dialkyl sulfide is dictated by a combination of its physicochemical properties and its susceptibility to biological and chemical degradation processes.

Atmospheric Chemistry: A Tale of Oxidation and Aerosol Formation

Once released into the atmosphere, dialkyl sulfides are subject to oxidation, primarily initiated by hydroxyl (•OH) radicals during the day and nitrate (NO₃•) radicals at night.[2] This oxidation cascade is a critical pathway that transforms these volatile organic sulfur compounds into less volatile, oxygenated products.

The atmospheric oxidation of dimethyl sulfide (DMS) is a well-studied example. It proceeds through a series of reactions to form sulfur dioxide (SO₂), which is further oxidized to sulfuric acid (H₂SO₄).[1][2] Sulfuric acid can then nucleate to form new aerosol particles, which can act as cloud condensation nuclei (CCN), thereby influencing cloud formation and the Earth's radiative balance.[1] This intricate relationship is often referred to as the CLAW hypothesis.

The atmospheric fate of higher dialkyl sulfides is expected to follow similar oxidative pathways, although the reaction rates and specific products may differ based on the structure of the alkyl chains.

DMS Dialkyl Sulfide (R-S-R') Oxidation_Products Oxidation Products (e.g., RSO₂H, RSO₃H) DMS->Oxidation_Products Atmospheric Oxidation OH_NO3 •OH, NO₃ OH_NO3->DMS SO2 Sulfur Dioxide (SO₂) Oxidation_Products->SO2 H2SO4 Sulfuric Acid (H₂SO₄) SO2->H2SO4 Further Oxidation Aerosols Sulfate Aerosols (Cloud Condensation Nuclei) H2SO4->Aerosols Nucleation Climate_Impact Impact on Cloud Formation & Climate Aerosols->Climate_Impact

Caption: Atmospheric oxidation pathway of dialkyl sulfides.

Biodegradation: The Microbial Cleanup Crew

In aquatic and terrestrial environments, biodegradation by microorganisms is a primary removal mechanism for dialkyl sulfides. A diverse range of bacteria has been shown to degrade various alkyl sulfides under both aerobic and anaerobic conditions.[5][6] This metabolic versatility suggests that these compounds can be effectively removed from contaminated environments, provided the right microbial communities are present.

The biodegradability of dialkyl sulfides can be assessed using standardized tests, such as the OECD 301D Closed Bottle Test. This method measures the depletion of dissolved oxygen over a 28-day period as an indicator of microbial respiration and, consequently, biodegradation.[5][7][8][9] A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[5][8]

Comparative Ecotoxicity of Dialkyl Sulfides

Assessing the potential harm of dialkyl sulfides to aquatic life is a critical component of their environmental risk assessment. Standardized acute toxicity tests are employed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a short exposure period. These tests are typically conducted on organisms representing different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Dialkyl SulfideTest OrganismEndpoint (48h/72h/96h)Value (mg/L)Reference
Dimethyl Sulfide Pseudokirchneriella subcapitata (Algae)72h EC50 (Growth Rate)> 113.7SIDS (2006)
Daphnia magna (Crustacean)48h EC50 (Immobilization)29SIDS (2006)
Oncorhynchus mykiss (Rainbow Trout)96h LC50213SIDS (2006)
Diethyl Sulfide Daphnia magna (Crustacean)48h EC50 (Immobilization)36.4ECHA (2023)
Danio rerio (Zebrafish)96h LC5075.5ECHA (2023)
Di-n-propyl Sulfide Daphnia magna (Crustacean)48h EC50 (Immobilization)3.7ECHA (2023)
Oncorhynchus mykiss (Rainbow Trout)96h LC5021.7[3]
Di-n-butyl Sulfide Daphnia magna (Crustacean)48h EC50 (Immobilization)0.58ECHA (2023)
Oncorhynchus mykiss (Rainbow Trout)96h LC501.8ECHA (2023)

Note: Data is compiled from various sources and may have been generated under slightly different test conditions. Direct comparison should be made with caution.

The available data suggests a trend of increasing aquatic toxicity with increasing alkyl chain length among the dialkyl sulfides. Di-n-butyl sulfide is significantly more toxic to both daphnids and fish than dimethyl sulfide. This trend is likely related to the increased lipophilicity of the larger molecules, which can enhance their uptake and bioaccumulation in aquatic organisms.

Experimental Protocols for Environmental Impact Assessment

To ensure the generation of reliable and comparable data, standardized testing methodologies are essential. The following section provides an overview of key experimental protocols based on OECD guidelines.

Ready Biodegradability: OECD 301D Closed Bottle Test

This test is designed to assess the ready biodegradability of a chemical by microorganisms in an aerobic aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential nutrients for microbial growth (e.g., potassium, sodium, calcium, magnesium, and iron salts). The pH should be adjusted to 7.4 ± 0.2.

  • Preparation of Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It should be fresh and well-mixed.

  • Test Setup:

    • Prepare test bottles containing the mineral medium, inoculum, and the test substance at a known concentration (typically 2-5 mg/L).

    • Prepare blank controls containing only the mineral medium and inoculum.

    • Prepare a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the test system.

    • Fill all bottles completely to avoid a headspace and stopper them tightly.

  • Incubation: Incubate the bottles in the dark at 20 ± 1°C for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning of the test and at regular intervals (e.g., every 7 days) and at the end of the 28-day period.

  • Calculation of Biodegradation: Calculate the percentage of biodegradation by comparing the oxygen consumed in the test bottles to the theoretical oxygen demand (ThOD) of the test substance.

Causality Behind Experimental Choices:

  • Dark Incubation: Prevents photosynthetic oxygen production by algae that may be present in the inoculum.

  • Constant Temperature: Ensures consistent microbial activity and reaction rates.

  • Mineral Medium: Provides the necessary inorganic nutrients for microbial growth without providing an additional carbon source.

  • Reference Compound: Verifies that the microbial inoculum is active and capable of degrading a known biodegradable substance under the test conditions.

Aquatic Toxicity Testing

Principle: Exponentially growing cultures of a selected species of freshwater algae (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours.[2][10][11][12][13] The inhibition of growth in relation to a control is determined.

Step-by-Step Methodology:

  • Algal Culture: Maintain a stock culture of the test algae in a nutrient-rich medium under controlled conditions of light and temperature.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the dialkyl sulfide in the algal growth medium. A control with no test substance is also prepared.

  • Inoculation: Inoculate each test flask with a small, known volume of the exponentially growing algal culture to achieve a low initial cell density.

  • Incubation: Incubate the flasks for 72 hours under continuous illumination (60-120 µE·m⁻²·s⁻¹) and constant temperature (21-24°C), with continuous shaking to keep the algae in suspension.[10]

  • Growth Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the average specific growth rate for each concentration and the control. Determine the EC50 value, which is the concentration that causes a 50% reduction in the growth rate compared to the control.

Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[1][14][15][16][17] The concentration at which 50% of the daphnids are immobilized is determined.

Step-by-Step Methodology:

  • Daphnid Culture: Maintain a healthy culture of Daphnia magna in a suitable medium under controlled conditions.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the dialkyl sulfide in a suitable dilution water. A control with no test substance is also prepared.

  • Exposure: Place a group of young daphnids (e.g., 5 daphnids per replicate, with 4 replicates per concentration) into test vessels containing the test solutions.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.[14]

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[14]

  • Data Analysis: Calculate the EC50 value at 48 hours using appropriate statistical methods.

Principle: Fish of a recommended species (e.g., rainbow trout, Oncorhynchus mykiss, or zebrafish, Danio rerio) are exposed to the test substance, usually for a period of 96 hours.[18][19] The concentration that is lethal to 50% of the fish (LC50) is determined.

Step-by-Step Methodology:

  • Fish Acclimation: Acclimate the test fish to the laboratory conditions for at least 12 days before the test.

  • Test Solutions: Prepare a series of test solutions with different concentrations of the dialkyl sulfide in a suitable dilution water. A control with no test substance is also prepared.

  • Exposure: Place a group of fish (e.g., 7-10 fish per replicate) into test chambers containing the test solutions.

  • Incubation: Maintain the test chambers for 96 hours at a constant, species-appropriate temperature with adequate aeration.

  • Observation: Record the number of dead fish in each chamber at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 value at 96 hours using appropriate statistical methods.

cluster_biodegradation Biodegradation Assessment (OECD 301D) cluster_ecotoxicity Ecotoxicity Assessment (OECD 201, 202, 203) B_Prep Prepare Mineral Medium & Inoculum B_Setup Set up Test Bottles (Substance, Blank, Reference) B_Prep->B_Setup B_Incubate Incubate 28 days (20°C, Dark) B_Setup->B_Incubate B_Measure Measure Dissolved Oxygen B_Incubate->B_Measure B_Calc Calculate % Biodegradation B_Measure->B_Calc E_Prep Prepare Test Solutions (Concentration Series) E_Expose Expose Test Organisms (Algae, Daphnia, Fish) E_Prep->E_Expose E_Incubate Incubate under Controlled Conditions E_Expose->E_Incubate E_Observe Observe & Measure (Growth, Immobilization, Mortality) E_Incubate->E_Observe E_Calc Calculate EC50 / LC50 E_Observe->E_Calc

Caption: Experimental workflow for assessing the environmental impact.

Analytical Methods for Dialkyl Sulfide Quantification

Accurate quantification of dialkyl sulfides in environmental matrices is crucial for exposure assessment. Gas chromatography (GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) is the method of choice.[6][20][21][22]

For aqueous samples, a pre-concentration step is often necessary to achieve the required detection limits. Purge-and-trap is a common technique where the volatile sulfides are purged from the water sample with an inert gas and trapped on a sorbent material before being thermally desorbed into the GC system.[23][24][25][26][27]

Conclusion and Future Perspectives

The environmental impact of dialkyl sulfides is a multifaceted issue that requires a comprehensive and comparative approach. While dimethyl sulfide's role in the global sulfur cycle is relatively well-understood, the environmental fate and effects of other industrially relevant dialkyl sulfides are less characterized. The available data suggest that aquatic toxicity tends to increase with the length of the alkyl chains, highlighting the need for thorough risk assessments of these compounds.

By employing standardized and validated experimental protocols, researchers can generate high-quality data to inform these assessments. This guide provides a framework for conducting such studies, from evaluating biodegradability to determining ecotoxicity across different trophic levels.

Future research should focus on filling the data gaps for higher dialkyl sulfides, investigating their chronic toxicity and potential for bioaccumulation, and elucidating the atmospheric transformation products of these compounds. A deeper understanding of the structure-activity relationships governing their environmental behavior will ultimately enable the design of safer and more sustainable chemicals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Isobutyl sulfide (CAS No. 592-65-4), a flammable liquid with a characteristic odor, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures.

Executive Summary: Key Data and Directives

This table summarizes the critical safety and disposal information for this compound, providing at-a-glance data for immediate operational awareness.

PropertyDataReference
Chemical Formula C₈H₁₈S[1]
Molecular Weight 146.29 g/mol [2]
Appearance Colorless to Almost Colorless Liquid[3]
Flash Point 52 °C (125.6 °F)[3]
GHS Hazard Codes H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[2][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2]
Incompatibilities Acids, Bases, Oxidizing Agents[5][6][7]
Combustion Products Carbon oxides, Sulfur oxides[8][9]

The Chemical Profile: Understanding the Hazards of this compound

Proper disposal begins with a fundamental understanding of the substance's inherent risks. This compound is not merely a chemical reagent; it is a substance with specific hazards that dictate its handling protocols.

  • Flammability: With a flash point of 52 °C, this compound is classified as a flammable liquid[3]. This property necessitates that it be kept away from all potential ignition sources, including heat, sparks, open flames, and static discharge. Storage and handling must occur in well-ventilated areas, and explosion-proof equipment should be used.

  • Health Hazards: Direct contact poses several risks. It is known to cause skin irritation and may trigger an allergic skin reaction in susceptible individuals[2]. It can also cause serious eye irritation[2][10]. While comprehensive toxicological data is not fully available, the precautionary principle requires minimizing all routes of exposure[2].

  • Hazardous Decomposition: In the event of a fire, this compound will decompose to produce hazardous gases, including toxic sulfur oxides and carbon monoxide[8][9]. This underscores the importance of fire prevention and having the correct extinguishing media (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) readily available[2].

The Regulatory Imperative: Compliance in Chemical Waste Management

The disposal of sulfide-bearing waste is strictly regulated. The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous based on several characteristics, one of which is reactivity (D003) [11]. A key aspect of this characteristic is the potential for a waste to generate toxic gases when exposed to a pH between 2 and 12.5[11][12].

The primary concern with sulfide waste is its reaction with acids, which can liberate highly toxic and flammable hydrogen sulfide (H₂S) gas[13]. Therefore, it is a cardinal rule of laboratory safety to never mix sulfide waste with acidic waste [5][6][7]. Adherence to proper disposal protocols is not just a matter of best practice but a legal requirement to protect human health and the environment[12].

Pre-Disposal Planning: Segregation and Containment

Effective disposal is an active process that begins the moment the chemical is designated as waste.

Waste Segregation

Segregation is the most critical step in preventing dangerous chemical reactions in the waste stream.

  • Designated Sulfide Waste: Establish a dedicated waste container specifically for this compound and other compatible sulfide compounds.

  • Strict Incompatibility Avoidance: Store this waste stream separately from acids, bases, oxidizers, and cyanides[5][6][7]. This physical separation within a laboratory's Satellite Accumulation Area (SAA) is a mandatory safety measure[6][14].

Container Selection and Labeling
  • Material Compatibility: Waste must be stored in containers made of compatible material. For this compound, a chemically resistant plastic or glass container is appropriate. Avoid metal containers where corrosion could be a concern[7]. The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors[7].

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of its contents (e.g., "this compound Waste," "Organic Sulfide Waste")[7].

Standard Operating Procedure (SOP) for Disposal

The universally accepted and required method for disposing of this compound is through a licensed professional waste management service.

Primary Disposal Pathway: Approved Waste Disposal Plant

This is the standard and safest protocol for all but the most minute, trace amounts of this compound.

Step-by-Step Protocol:

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2]. All transfers should be performed inside a certified chemical fume hood to ensure adequate ventilation[2][13].

  • Waste Collection: Carefully transfer the this compound waste into the designated, properly labeled hazardous waste container.

  • Secure Containment: Ensure the container cap is tightly sealed immediately after the transfer[7]. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[14].

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials[6][7].

  • Professional Collection: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[2].

In-Lab Treatment: Oxidation (For Trace Contamination Only)

In specific, limited situations, such as decontaminating glassware containing trace residues, chemical neutralization via oxidation can be considered. This procedure converts the sulfide to a less hazardous sulfate[5][13]. This is not a method for bulk waste disposal. This procedure must only be performed by trained personnel after a thorough risk assessment.

Protocol for Trace Residue Neutralization:

  • Preparation: In a chemical fume hood, prepare a suitably sized beaker or flask in an ice bath to manage heat generation.

  • Oxidizing Agent: Add a solution of sodium hypochlorite (bleach) or hydrogen peroxide to the reaction vessel.

  • Slow Addition: Slowly and carefully rinse the contaminated glassware with a small amount of an appropriate solvent and add the rinsate dropwise to the stirring oxidizing solution. The reaction can be exothermic; slow addition is critical.

  • Reaction Time: Allow the mixture to stir until the reaction is complete.

  • Final Disposal: Once cooled, the neutralized solution should be collected as hazardous aqueous waste for professional disposal.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if the spill is large, evacuate the lab[8]. Remove all ignition sources[9].

  • Don PPE: Wear appropriate PPE, including a respirator if vapors are significant, chemical-resistant gloves, and eye protection[2].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial sorbent[2]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbed material into a suitable, sealable container for disposal[2].

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spilled chemical's name and "Hazardous Waste - Spill Debris." Dispose of it through your institution's hazardous waste program[2].

Disposal Process Visualization

The following diagram outlines the decision-making workflow for the proper management and disposal of this compound waste.

G cluster_assessment Waste Characterization cluster_actions Disposal Actions cluster_treatment Limited In-Lab Options start This compound Waste Generated q_type What is the nature of the waste? start->q_type bulk_waste Bulk Liquid or Contaminated Solids q_type->bulk_waste Bulk Liquid / Solid spill_debris Spill Debris q_type->spill_debris Spill trace_residue Trace Residue in Empty Container/Glassware q_type->trace_residue Trace Residue collect_hw Collect in Designated Sulfide Hazardous Waste Container bulk_waste->collect_hw absorb_collect Absorb with Inert Material, Collect in Sealed Container for Disposal spill_debris->absorb_collect rinse Triple Rinse with Solvent trace_residue->rinse oxidize Consider Oxidation (Advanced Users Only) trace_residue->oxidize Risk Assessed? end_disposal Arrange for Pickup by Licensed Waste Contractor collect_hw->end_disposal absorb_collect->end_disposal rinse->collect_hw Collect Rinsate oxidize->collect_hw Collect Neutralized Waste

Caption: Decision workflow for this compound waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isobutyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling reagents like Isobutyl sulfide (CAS No: 592-65-4), a flammable liquid with notable irritant properties, demands a comprehensive understanding of not just what protective measures to take, but why they are imperative. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and practical, field-proven insights.

Understanding the Core Risks of this compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the hazards presented by this compound. This foundational knowledge informs every subsequent procedural choice.

This compound is classified as a flammable liquid and vapor. Its primary health hazards are related to its irritant properties. Direct contact can lead to skin irritation, and it is known to cause serious eye irritation[1][2][3]. While generally not requiring respiratory protection in well-ventilated settings for small quantities, its vapors may cause respiratory irritation, a risk that increases with larger volumes or inadequate ventilation[1][4][5]. The operational imperative is, therefore, to create a multi-layered defense that minimizes all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The Essential PPE Ensemble for this compound

The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment. For routine laboratory operations involving this compound, the following ensemble provides a robust primary layer of defense.

Ocular Protection: The First Line of Defense

Directive: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles must be worn at all times when handling this compound[4].

Causality: The eyes are highly susceptible to chemical splashes. Standard prescription glasses are insufficient as they lack the necessary side protection. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes, a critical consideration given that this compound can cause serious eye damage[3].

Dermal Protection: Skin and Hand Safety

Hand Protection: Directive: Wear nitrile gloves with a minimum thickness of 0.11 mm. For handling concentrated solutions or for prolonged operations, double-gloving is the recommended best practice[4].

Causality: Nitrile provides a suitable chemical-resistant barrier for incidental contact with this compound. Double-gloving is a crucial technique that mitigates the risk of exposure from undetected pinholes or tears in the outer glove, providing an additional layer of security during critical procedures.

Body Protection: Directive: A fully-buttoned, long-sleeved laboratory coat is mandatory[4].

Causality: The lab coat protects your personal clothing and underlying skin from contamination due to minor splashes and spills. Ensuring it is fully buttoned provides a continuous protective barrier.

Table 1: Core PPE Requirements for this compound
Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols which can cause serious irritation[3][4].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended.Provides a chemical-resistant barrier to prevent skin contact and irritation[4].
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination[4].

Respiratory Protection: A Conditional Requirement

The need for respiratory protection is determined by the scale and nature of the work being performed.

Directive: Respiratory protection is not generally required for handling small quantities in a well-ventilated chemical fume hood[4]. However, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary under the following conditions:

  • Handling large quantities of this compound.

  • Risk of aerosolization or significant vapor generation.

  • Inadequate ventilation or work outside of a certified chemical fume hood.

Causality: this compound vapors can cause respiratory irritation[1][5]. A chemical fume hood is the primary engineering control designed to capture and exhaust these vapors. When this primary control is insufficient or unavailable, a respirator becomes the essential last line of defense to prevent inhalation exposure. The Occupational Safety and Health Administration (OSHA) mandates that when respirators are required, a formal respiratory protection program must be in place, including fit-testing and training[6][7].

Procedural Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step 1: Preparation & Pre-Donning

  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Assemble all necessary materials (this compound, solvents, glassware, waste containers).

  • Ensure an eyewash station and safety shower are accessible and unobstructed.

Step 2: Donning PPE

  • Follow the precise sequence for donning PPE to ensure complete and uncontaminated coverage. (See Section 5 and Figure 2).

Step 3: Aliquoting and Handling

  • Perform all manipulations of this compound inside the chemical fume hood.

  • Ground/bond container and receiving equipment to prevent static discharge, as the substance is a flammable liquid.

  • Use non-sparking tools.

  • Keep containers tightly closed when not in use[8].

Step 4: Post-Handling & Doffing

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Properly segregate and dispose of all waste (See Section 7).

  • Follow the correct doffing procedure to avoid cross-contamination (See Section 5 and Figure 2).

Step 5: Final Safety Check

  • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase Prep 1. Verify Fume Hood & Assemble Materials SafetyCheck 2. Locate Eyewash & Safety Shower Prep->SafetyCheck DonPPE 3. Don Appropriate PPE (See Fig. 2) SafetyCheck->DonPPE Handle 4. Handle this compound in Fume Hood DonPPE->Handle DoffPPE 5. Doff PPE (See Fig. 2) Handle->DoffPPE Decon 6. Decontaminate Surfaces & Dispose of Waste DoffPPE->Decon Wash 7. Wash Hands Thoroughly Decon->Wash

Figure 1: Experimental Workflow for Safely Handling this compound.

Donning and Doffing of PPE: A Critical Control Point

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on and fasten completely.

  • Safety Goggles/Glasses: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner glove first, followed by the outer glove.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove by grasping the outside of the cuff and peeling it off, turning it inside out.

  • Lab Coat: Unbutton and remove by touching only the inside, folding it so the contaminated exterior is contained inward.

  • Safety Goggles/Glasses: Remove by handling the earpieces, not the front.

  • Inner Gloves: Remove using the same peeling technique as the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands.

PPE_Sequence cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. WASH HANDS Doff4->Doff5

Figure 2: Procedural flow for donning and doffing PPE.

Emergency Procedures & Decontamination

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[8][9]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so[8][9]. Keep the eye wide open while rinsing. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If symptoms persist, seek medical attention[8].

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal. Ensure adequate ventilation and wear all appropriate PPE during cleanup. For large spills, evacuate the area and follow your institution's emergency response protocol.

Decontamination: Following any procedure, wipe down all surfaces that may have come into contact with this compound, such as the fume hood sash and countertops, with 70% ethanol or another suitable laboratory disinfectant[4].

Disposal Plan: A Lifecycle Approach to Safety

Safe handling extends to the final disposal of the chemical and any contaminated materials. All waste must be treated as hazardous.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, labeled liquid chemical waste container. Do not pour down the drain[4].

  • Solid Waste: All contaminated solid items, including gloves, pipette tips, and absorbent materials from spills, must be placed in a labeled solid chemical waste container[4].

  • Container Disposal: Dispose of the empty container as unused product in accordance with national and regional regulations, in consultation with a licensed disposal company[8].

By adhering to these detailed protocols, you establish a self-validating system of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyl sulfide
Reactant of Route 2
Reactant of Route 2
Isobutyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.